molecular formula C13H17NO3 B12718827 5-Methylethylone CAS No. 1364933-82-3

5-Methylethylone

Cat. No.: B12718827
CAS No.: 1364933-82-3
M. Wt: 235.28 g/mol
InChI Key: YCLKQJDSTUZDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylethylone (CAS# 1364933-82-3), also known as 2-(Ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)-1-propanone, is a synthetic compound belonging to the cathinone and substituted amphetamine chemical classes . With a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol, it is a structural analog of ethylone, placing it among the novel psychoactive substances (NPS) of research interest . This compound is reported to act as an empathogen and stimulant, and it is primarily used in forensic science and analytical chemistry for method development and reference standard applications . Researchers investigate this compound to understand its pharmacological properties, metabolic pathways, and potential toxicity, as data in these areas remains limited . It is critical to note that this compound is not approved for human consumption. Its legal status varies by jurisdiction; for instance, it is unscheduled at the federal level in the United States but is a regulated drug in the state of Vermont . This product is intended strictly for research and analysis in controlled laboratory settings. All necessary safety precautions, including the use of personal protective equipment (PPE), must be observed during handling .

Properties

CAS No.

1364933-82-3

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one

InChI

InChI=1S/C13H17NO3/c1-4-14-9(3)12(15)10-5-8(2)13-11(6-10)16-7-17-13/h5-6,9,14H,4,7H2,1-3H3

InChI Key

YCLKQJDSTUZDKJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)C1=CC2=C(C(=C1)C)OCO2

Origin of Product

United States

Foundational & Exploratory

5-Methylethylone: A Technical Overview of a Synthetic Cathinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Methylethylone is a designer drug with limited research on its pharmacological and toxicological properties. This document summarizes the currently available information for research and informational purposes only. It is not intended to endorse or encourage the use of this substance.

Introduction

This compound (5-ME) is a synthetic molecule belonging to the cathinone (B1664624) class of stimulants, which are β-keto analogues of phenethylamines. It is structurally related to other designer drugs such as methylone and ethylone (B12757671) and is reported to possess empathogenic, stimulant, and psychedelic properties.[1][2] Despite its availability in the designer drug market, there is a significant lack of comprehensive scientific data regarding its specific pharmacological effects, metabolic fate, and toxicity in humans.[1] This guide provides a technical summary of the known chemical properties of this compound and infers its potential pharmacological profile based on the characteristics of the broader synthetic cathinone class.

Chemical Structure and Properties

The chemical identity and fundamental properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(7-methyl-1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one[1]
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
Appearance White solid (reported)N/A
Solubility Soluble in methanol (B129727) and DMSON/A

Pharmacology (Inferred)

Due to the scarcity of specific pharmacological studies on this compound, its mechanism of action is inferred from the well-established pharmacology of related synthetic cathinones.

Mechanism of Action

Synthetic cathinones are known to act as monoamine transporter inhibitors and/or releasing agents.[3] This means they are likely to interfere with the normal function of the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). By blocking the reuptake or promoting the release of these neurotransmitters, this compound is presumed to increase their concentrations in the synaptic cleft, leading to its stimulant and psychoactive effects.

The proposed general mechanism of action for a monoamine releasing agent is depicted in the following diagram.

Caption: Proposed mechanism of monoamine release by this compound.

Receptor Affinities

Specific binding affinities (Ki values) of this compound for monoamine transporters and other receptors are not currently available in the scientific literature. For comparison, the binding affinities of the related compound methylone at human monoamine transporters have been reported. It acts as a non-selective inhibitor of monoamine transporters.[3] It is plausible that this compound exhibits a similar profile, though further research is required for confirmation.

Metabolism (Inferred)

The metabolic fate of this compound has not been specifically studied. However, based on in vitro studies of structurally similar synthetic cathinones like methylone, several metabolic pathways can be anticipated.[3] These studies, often utilizing human liver microsomes, are crucial for identifying potential metabolites and the cytochrome P450 (CYP) enzymes involved in biotransformation.

Anticipated Metabolic Pathways

The metabolism of related cathinones typically involves one or more of the following transformations:

  • N-dealkylation: Removal of the ethyl group from the nitrogen atom.

  • β-keto reduction: Reduction of the ketone group to a hydroxyl group.

  • Ring hydroxylation: Addition of a hydroxyl group to the aromatic ring.

  • O-demethylenation: Opening of the methylenedioxy ring, followed by methylation of the resulting catechol.

The following diagram illustrates a hypothetical experimental workflow for studying the in vitro metabolism of a compound like this compound.

Metabolism_Workflow Figure 2. General Workflow for In Vitro Metabolism Studies cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound This compound Incubation_Mix Incubation at 37°C Compound->Incubation_Mix HLM Human Liver Microsomes (HLM) HLM->Incubation_Mix Cofactors NADPH, UDPGA Cofactors->Incubation_Mix Quenching Quench Reaction (e.g., Acetonitrile) Incubation_Mix->Quenching Stop reaction Centrifugation Centrifugation Quenching->Centrifugation Precipitate proteins Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Inject sample Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Acquire mass spectra Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_ID->Pathway_Elucidation Identify biotransformations

Caption: A generalized workflow for studying in vitro drug metabolism.

Experimental Protocols

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for the identification of synthetic cathinones in seized materials and biological samples. Derivatization may be necessary to improve the chromatographic properties of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the detection and quantification of synthetic cathinones and their metabolites in complex matrices such as blood and urine.

Conclusion

This compound is a synthetic cathinone with a presumed mechanism of action involving the modulation of monoamine transporters. While its chemical structure and basic properties are known, a significant data gap exists regarding its specific pharmacology, metabolism, and toxicology. The information presented in this guide is largely inferred from studies on related compounds. Further research, including in vitro and in vivo studies, is necessary to fully characterize the pharmacological and toxicological profile of this compound to understand its potential effects and risks. Professionals in research and drug development should exercise caution and rely on validated analytical methods when encountering this and other novel psychoactive substances.

References

An In-Depth Technical Guide to 5-Methylethylone (CAS: 1364933-82-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Methylethylone is a designer drug and a research chemical. Its pharmacological and toxicological properties in humans have not been extensively studied. This document is intended for informational and research purposes only and does not endorse or encourage the use of this substance.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 1364933-82-3, is a synthetic molecule belonging to the cathinone (B1664624), phenethylamine, and amphetamine chemical classes.[1][2] It is structurally related to other synthetic cathinones like ethylone (B12757671) and methylone.[1][3] Classified as an empathogen, stimulant, and psychedelic, this compound has appeared on the novel psychoactive substances (NPS) market.[1][2] However, a significant lack of comprehensive scientific data on its pharmacological properties, metabolism, and toxicity exists, underscoring the need for further research.[1][3]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. Much of the available data is predicted rather than experimentally determined.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1364933-82-3[1]
IUPAC Name 2-(Ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one[4]
Molecular Formula C₁₃H₁₇NO₃[1]
Molar Mass 235.28 g/mol [1]
Appearance Reported as a white powder[4]
Solubility Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2, 1 mg/ml)[3]
Predicted Boiling Point 379.0 ± 42.0 °C-
Predicted Flash Point 183.0 ± 27.9 °C-

Synthesis

Synthesis_Workflow start Starting Material: 7-methyl-1,3-benzodioxole-5-carbaldehyde step1 Grignard Reaction with Ethylmagnesium Bromide start->step1 + CH3CH2MgBr intermediate Intermediate Alcohol step1->intermediate step2 Oxidation intermediate->step2 e.g., PCC or Swern Oxidation product This compound step2->product

Caption: Proposed general synthesis workflow for this compound.

Experimental Protocol: General Synthesis of Substituted Cathinones (Adapted)

Disclaimer: This is a generalized protocol and has not been specifically validated for the synthesis of this compound. Appropriate safety precautions must be taken when handling these reagents.

Step 1: Formation of the Phenylpropanolamine Intermediate

  • To a solution of 7-methyl-1,3-benzodioxole-5-carbaldehyde in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethylmagnesium bromide (a Grignard reagent) dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate alcohol.

Step 2: Oxidation to the Cathinone

  • Dissolve the crude intermediate alcohol from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or perform a Swern oxidation, to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction and work up appropriately to isolate the crude product.

  • Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Pharmacology

The pharmacological profile of this compound is not well-defined, but it is presumed to act as a monoamine transporter inhibitor and/or releasing agent, similar to other synthetic cathinones.[2] This mechanism leads to increased synaptic concentrations of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), resulting in its stimulant, entactogenic, and psychedelic effects.

Mechanism of Action

The presumed mechanism of action for this compound involves its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5-ME This compound DAT DAT 5-ME->DAT Inhibits Reuptake / Promotes Efflux NET NET 5-ME->NET Inhibits Reuptake / Promotes Efflux SERT SERT 5-ME->SERT Inhibits Reuptake / Promotes Efflux Vesicles Vesicles (DA, NE, 5-HT) DA Dopamine Vesicles->DA NE Norepinephrine Vesicles->NE HT Serotonin Vesicles->HT Receptors Postsynaptic Receptors DA->Receptors Increased Signaling NE->Receptors Increased Signaling HT->Receptors Increased Signaling

Caption: Presumed mechanism of action of this compound at the monoamine transporters.

Receptor Binding Affinity

Specific receptor binding affinity data (e.g., Ki values) for this compound are not available in the published literature. However, data for the structurally similar compounds ethylone and methylone are available and may provide some insight into the potential receptor binding profile of this compound. It is important to note that the addition of a methyl group at the 5-position of the benzodioxole ring can alter binding affinities.

Table 2: Monoamine Transporter Inhibition Potencies (IC₅₀, nM) of Ethylone and Methylone

CompoundDATNETSERT
Ethylone 4961,030338
Methylone 639716218

Data for ethylone and methylone are provided for comparative purposes. Specific data for this compound is not available.

In Vivo Effects

Detailed in vivo studies characterizing the dose-dependent effects of this compound are lacking. Anecdotal reports from recreational use suggest stimulant and empathogenic effects. For comparison, studies on the related compound methylone have reported increased locomotor activity in rodents and subjective effects in humans such as euphoria and increased sociability.[5][6] Oral doses of methylone in humans are reported to be in the range of 100-200 mg.[5]

Metabolism

The metabolism of this compound has not been formally studied. However, based on the metabolism of other synthetic cathinones like ethylone and methylone, it is likely to undergo Phase I and Phase II metabolism in the liver.[7] The primary metabolic pathways for related compounds involve N-dealkylation, reduction of the β-keto group, and opening of the methylenedioxy ring followed by O-methylation.[7]

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound N_dealkylation N-dealkylation Parent->N_dealkylation Keto_reduction β-keto reduction Parent->Keto_reduction Ring_opening Methylenedioxy ring opening followed by O-methylation Parent->Ring_opening Conjugation Glucuronidation / Sulfation N_dealkylation->Conjugation Keto_reduction->Conjugation Ring_opening->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Postulated metabolic pathways for this compound.

Experimental Protocol: In Vitro Metabolism Study using Human Liver Microsomes
  • Incubation: Incubate this compound (e.g., at 1 µM and 10 µM) with pooled human liver microsomes (HLMs) in the presence of an NADPH-regenerating system at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and quantify the parent compound and its metabolites.

Analytical Methods

The identification and quantification of this compound in seized materials or biological samples typically involve standard forensic and analytical chemistry techniques.

Presumptive Color Tests

While not specific, presumptive color tests can provide a preliminary indication of the presence of cathinones. The Marquis reagent is a common test used for this class of compounds.

Confirmatory Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds. The fragmentation pattern of this compound in the mass spectrometer provides a chemical fingerprint for its identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the analysis of compounds in complex matrices like blood and urine. It can be used for both qualitative and quantitative analysis of this compound and its metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule and is a powerful tool for the unambiguous identification of new psychoactive substances.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule and can be used for the identification of this compound.

Toxicity

There is a significant lack of data on the toxicity of this compound in both animals and humans. The adverse effects associated with other synthetic cathinones include agitation, hypertension, tachycardia, and in some cases, death.[8] Given its structural similarity to other cathinones, it is reasonable to assume that this compound may pose similar health risks.

Conclusion

This compound is a synthetic cathinone for which there is a notable scarcity of scientific research. While its chemical structure and relationship to other psychoactive substances suggest a mechanism of action involving the monoamine transporters, detailed pharmacological, metabolic, and toxicological data are urgently needed. This guide provides a summary of the currently available information and highlights the significant knowledge gaps that future research should aim to address. The provided experimental protocols are generalized and require specific validation for the study of this compound. Researchers and drug development professionals should exercise caution and adhere to all safety and ethical guidelines when working with this and other novel psychoactive substances.

References

Pharmacological Profile of 5-Methylethylone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 5-Methylethylone is a designer drug and a research chemical. Its pharmacological and toxicological properties in humans have not been extensively studied. This document is intended for research and informational purposes only and does not endorse or encourage the use of this substance.

Introduction

This compound (5-methyl-βk-MDEA, 5ME) is a synthetic cathinone (B1664624) that belongs to the phenethylamine (B48288) and amphetamine chemical classes.[1][2] It is structurally related to ethylone (B12757671) and is considered a designer drug, having been sold online as a research chemical.[1][2] Like other synthetic cathinones, it is presumed to have stimulant, empathogen, and psychedelic effects. However, there is a significant lack of comprehensive data on its specific pharmacological, metabolic, and toxicological profile.[1][2] This guide aims to provide a detailed overview of the known and inferred pharmacological characteristics of this compound, drawing from available data and studies on structurally similar compounds.

Chemical Properties

PropertyValueSource
IUPAC Name 2-(Ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one[3]
Chemical Formula C13H17NO3[3]
Molar Mass 235.28 g/mol [3]
CAS Number 1364933-82-3[4]

Pharmacodynamics: Mechanism of Action

This compound is presumed to act as a monoamine releasing agent, affecting the levels of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) in the synaptic cleft.[2] This action is mediated through its interaction with the respective monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).

Inferred Monoamine Transporter Activity (based on 5-Methyl-MDA):

TransporterIC50 (nM) for ReleaseInferred Primary Action
SERT 107Serotonin Release
DAT 11,600Weak Dopamine Release
NET 1,494Moderate Norepinephrine Release

This suggests that this compound likely has a more pronounced effect on serotonin release compared to dopamine and norepinephrine, which would be consistent with its reported empathogenic effects.

Monoamine_Release_Signaling_Pathway cluster_presynaptic Presynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits Reuptake & Promotes Efflux DAT DAT This compound->DAT Weakly Inhibits Reuptake & Promotes Efflux NET NET This compound->NET Moderately Inhibits Reuptake & Promotes Efflux Serotonin Serotonin SERT->Serotonin Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Synaptic_Vesicle Synaptic_Vesicle Synaptic_Vesicle->Serotonin Synaptic_Vesicle->Dopamine Synaptic_Vesicle->Norepinephrine Synaptic_Cleft Synaptic_Cleft Serotonin->Synaptic_Cleft Increased Concentration Dopamine->Synaptic_Cleft Slightly Increased Concentration Norepinephrine->Synaptic_Cleft Moderately Increased Concentration Metabolic_Pathway_of_this compound This compound This compound N-dealkylated_Metabolite N-dealkylated_Metabolite This compound->N-dealkylated_Metabolite N-dealkylation Beta-keto_reduced_Metabolite Beta-keto_reduced_Metabolite This compound->Beta-keto_reduced_Metabolite β-ketone reduction Hydroxylated_Metabolite Hydroxylated_Metabolite This compound->Hydroxylated_Metabolite Ring Hydroxylation Excretion Excretion N-dealkylated_Metabolite->Excretion Beta-keto_reduced_Metabolite->Excretion O-methylated_Metabolite O-methylated_Metabolite Hydroxylated_Metabolite->O-methylated_Metabolite O-methylation O-methylated_Metabolite->Excretion Uptake_Inhibition_Assay_Workflow A Prepare HEK293 cells expressing hDAT, hNET, or hSERT B Plate cells in 96-well plates A->B C Pre-incubate cells with varying concentrations of this compound B->C D Add radiolabeled substrate ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) C->D E Incubate to allow uptake D->E F Wash cells to remove excess radiolabel E->F G Lyse cells and measure radioactivity using liquid scintillation counting F->G H Calculate IC50 values G->H Analytical_Workflow_for_Biological_Samples A Collect biological sample (e.g., blood, urine) B Add internal standard A->B C Sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) B->C D Derivatization (optional, for GC-MS) C->D E Analysis by GC-MS or LC-MS/MS D->E F Data acquisition and quantification E->F

References

The Core Mechanism of Action of Substituted Cathinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the molecular mechanisms underpinning the action of substituted cathinones, a diverse class of psychoactive compounds. The focus is on their interaction with monoamine transporters, the primary targets responsible for their stimulant and, in some cases, empathogenic effects. This document details their dual modes of action, presents quantitative pharmacological data, outlines key experimental protocols for their characterization, and visualizes the critical pathways and workflows involved.

Core Pharmacological Mechanism: Monoamine Transporter Interaction

Substituted cathinones exert their primary psychoactive effects by elevating extracellular concentrations of the monoamine neurotransmitters dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). They achieve this by directly targeting the respective plasma membrane transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the neurotransmitter signal.[3][4]

The interaction of substituted cathinones with these transporters is not uniform across the class; instead, they typically follow one of two distinct mechanisms, largely dictated by their chemical structure.[1][5][6]

Transporter Inhibition (Cocaine-Like Mechanism)

Certain substituted cathinones, particularly those containing a pyrrolidine (B122466) ring, act as potent transporter inhibitors or "blockers".[1][6] These compounds bind to the orthosteric (central) binding site of the monoamine transporters, preventing the reuptake of the endogenous neurotransmitter.[5][7] This blockade leads to an accumulation of dopamine, norepinephrine, and/or serotonin in the synaptic cleft, thereby enhancing and prolonging monoaminergic neurotransmission. This mechanism is analogous to that of cocaine.[8] Pyrrolidine-containing cathinones like 3,4-methylenedioxypyrovalerone (MDPV) are well-characterized examples of potent transporter inhibitors.[1][6]

Transporter Substrate Activity (Amphetamine-Like Mechanism)

Other substituted cathinones, especially ring-substituted analogues like mephedrone (B570743) and methylone, function as transporter substrates, a mechanism similar to that of amphetamine.[1][9] These compounds are recognized and translocated into the presynaptic neuron by the transporters.[5] Once inside the neuron, they disrupt the vesicular monoamine transporter 2 (VMAT2), causing a collapse of the vesicular pH gradient. This disruption triggers the non-exocytotic release of monoamines from synaptic vesicles into the cytoplasm.[3] The increased cytoplasmic concentration of neurotransmitters then causes the membrane transporters (DAT, NET, SERT) to reverse their direction of transport, actively pumping dopamine, norepinephrine, and/or serotonin out of the neuron and into the synaptic cleft.[1][6] This process is known as transporter-mediated release or efflux.

Unlike amphetamines, most substituted cathinones do not appear to act as agonists at the trace amine-associated receptor 1 (TAAR1), a key regulator of monoamine transporter function.[10][11] TAAR1 activation by amphetamine leads to transporter phosphorylation and internalization, contributing to its effects.[3] The lack of significant TAAR1 agonism may differentiate the pharmacological profile of cathinones from classical amphetamines.

Quantitative Pharmacology

The affinity and potency of substituted cathinones at monoamine transporters determine their specific pharmacological profile. High potency at DAT is strongly correlated with the abuse potential of stimulant drugs.[12][13] The relative activity at DAT versus SERT often predicts whether a compound will have primarily stimulant effects (DAT > SERT) or more empathogenic/entactogenic properties (SERT > DAT).[12][14]

The following tables summarize in vitro data for several prominent substituted cathinones. Table 1 presents binding affinities (Ki), which measure the drug's affinity for the transporter protein itself. Table 2 shows uptake inhibition potencies (IC50), which measure the drug's ability to block the transporter's function.

Table 1: Binding Affinities (Ki, nM) of Substituted Cathinones at Human Monoamine Transporters

Compound DAT Ki (nM) NET Ki (nM) SERT Ki (nM) Reference
Pyrrolidines (Blockers)
MDPV 2.4 - 4.2 3.6 - 11 243 - 3384 [11][13]
α-PVP 14.3 39.1 1890 [13]
α-PPP 40.5 136 3210 [13]
Ring-Substituted (Substrates)
Mephedrone 127 - 1284 43 - 266 479 - 1101 [9][11]
Methylone 165 - 1471 129 - 418 403 - 562 [9][11]
Methcathinone 373 146 >30,000 [11]
Reference Compounds
Cocaine 273 - 560 440 - 1500 220 - 1100 [11][13]
Methamphetamine 110 33 3636 [11]

| MDMA | 905 | 496 | 132 |[11] |

Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue preparation, radioligand used).

Table 2: Uptake Inhibition Potencies (IC50, nM) of Substituted Cathinones at Human Monoamine Transporters

Compound DAT IC50 (nM) NET IC50 (nM) SERT IC50 (nM) Reference
Pyrrolidines (Blockers)
MDPV 2.5 - 10.4 2.6 - 26.2 2251 - 5090 [11][13]
α-PVP 18.1 54.3 2150 [13]
α-PPP 53.6 184 4110 [13]
Ring-Substituted (Substrates)
Mephedrone 38 - 496 30 - 114 56 - 228 [11][15]
Methylone 30 - 648 50 - 193 48 - 198 [11][15]
Pentedrone 41.5 27.6 1251 [15]
Reference Compounds
Cocaine 237 - 298 258 - 373 399 - 639 [11][13]
Methamphetamine 24.5 34.4 1220 [6]

| MDMA | 108 | 77.8 | 396 |[6] |

Note: IC50 values represent the concentration of a drug that inhibits 50% of the specific uptake of a radiolabeled substrate. For transporter substrates, IC50 values reflect a combination of competitive inhibition at the uptake site and the initiation of substrate-induced efflux.[9]

Key Experimental Protocols

Characterizing the mechanism of action of substituted cathinones relies on a suite of established in vitro and in vivo assays.

Radioligand Binding Assay

This assay quantifies the affinity (Ki) of a test compound for a specific transporter. It involves a competition experiment between the unlabeled test compound and a radiolabeled ligand known to bind with high affinity to the transporter of interest.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from brain tissue rich in the target transporter (e.g., rat striatum for DAT) or from cell lines (e.g., HEK293) stably expressing the human recombinant transporter.[16] Tissue is homogenized in an ice-cold buffer and subjected to differential centrifugation to isolate the membrane fraction. The final membrane pellet is resuspended, and protein concentration is determined.[16]

  • Competition Binding: A fixed concentration of a selective radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [¹²⁵I]RTI-55 for DAT/NET) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test cathinone (B1664624).[16][17]

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.[18] Unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known potent inhibitor (e.g., cocaine for DAT).[16] Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of test compound that displaces 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Synaptosomal or Cell-Based Uptake Inhibition Assay

This functional assay measures the potency (IC50) of a compound to inhibit the transport of a monoamine substrate. It is critical for distinguishing between transporter blockers and substrates.

Methodology:

  • Preparation of Transporter Source: The assay can be performed using synaptosomes (resealed nerve terminals isolated from brain tissue) or cell lines (e.g., HEK293) stably expressing the target monoamine transporter.[19][20]

  • Incubation: Cells or synaptosomes are pre-incubated with various concentrations of the test cathinone.

  • Substrate Addition: A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added, and the mixture is incubated for a short period (e.g., 1-5 minutes) at room temperature or 37°C.[20][21]

  • Termination and Lysis: Uptake is terminated by rapid washing with ice-cold buffer. The cells are then lysed to release the accumulated intracellular radioactivity.[21]

  • Quantification: The amount of radioactivity in the lysate is measured by liquid scintillation counting.

  • Data Analysis: Non-specific uptake is determined in the presence of a potent uptake inhibitor. Specific uptake is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

In Vivo Microdialysis

This in vivo technique allows for the measurement of extracellular neurotransmitter concentrations in the brains of freely moving animals, providing a direct assessment of a drug's effect on synaptic monoamine levels.

Methodology:

  • Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens for dopamine).[22]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[22]

  • Sample Collection: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane into the aCSF, driven by the concentration gradient. The resulting fluid, the dialysate, is collected at regular intervals (e.g., every 10-20 minutes).[23]

  • Drug Administration: After a stable baseline of neurotransmitter levels is established, the test cathinone is administered to the animal (e.g., via intraperitoneal injection).

  • Analysis: The concentration of monoamines in the collected dialysate samples is quantified using highly sensitive analytical techniques, most commonly high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (LC-MS/MS).[24]

  • Data Analysis: Changes in neurotransmitter concentrations are expressed as a percentage of the pre-drug baseline levels, providing a time-course of the drug's neurochemical effect.

Visualizations: Pathways and Workflows

The following diagrams, rendered using the DOT language, illustrate the core mechanisms and experimental procedures described above.

Signaling and Transporter Mechanisms

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle (DA/NE/5-HT) VMAT2->Vesicle Packages Monoamines MA_synapse Synaptic DA/NE/5-HT Vesicle->MA_synapse Normal Release (Exocytosis) MA_cyto Cytoplasmic DA/NE/5-HT MA_cyto->VMAT2 Transporter Monoamine Transporter (DAT / NET / SERT) Transporter->MA_synapse Efflux MA_synapse->Transporter Reuptake Receptor Postsynaptic Receptors MA_synapse->Receptor Binds Blocker Cathinone (Blocker) e.g., MDPV Blocker->Transporter Blocks Reuptake Substrate Cathinone (Substrate) e.g., Mephedrone Substrate->VMAT2 Disrupts Substrate->Transporter Enters Neuron & Reverses Transporter

Caption: Dual mechanisms of cathinone action at the monoamine synapse.

Experimental Workflow: Radioligand Binding Assay

G start Start prep Prepare Membranes (Brain Tissue or Transfected Cells) start->prep incubate Incubate: Membranes + Radioligand + Test Cathinone prep->incubate filtrate Rapid Filtration (Separate Bound from Free Ligand) incubate->filtrate count Scintillation Counting (Measure Radioactivity) filtrate->count analyze Data Analysis (Calculate Ki value via Cheng-Prusoff) count->analyze end End analyze->end

Caption: Workflow for determining transporter binding affinity (Ki).

Experimental Workflow: Synaptosomal Uptake Assay

G start Start prep Prepare Source: Synaptosomes or Transfected Cells start->prep preincubate Pre-incubate with Test Cathinone prep->preincubate add_sub Add Radiolabeled Substrate (e.g., [3H]Dopamine) preincubate->add_sub terminate Terminate Uptake & Wash Cells add_sub->terminate lyse Lyse Cells & Collect Supernatant terminate->lyse count Scintillation Counting (Measure Uptake) lyse->count analyze Data Analysis (Calculate IC50) count->analyze end End analyze->end

Caption: Workflow for measuring functional uptake inhibition (IC50).

References

The In Vitro Metabolism of 5-Methylethylone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro metabolism studies on 5-Methylethylone are limited in publicly available scientific literature. This guide is based on the established metabolic pathways of structurally analogous synthetic cathinones, primarily methylone and ethylone, to provide a predictive overview of this compound's biotransformation.

Introduction

This compound (5-ME) is a synthetic cathinone (B1664624), a class of psychoactive substances that has seen a rise in recreational use.[1][2] Understanding the metabolism of these compounds is crucial for toxicological screening, clinical management of intoxications, and drug development. This technical guide provides an in-depth overview of the predicted in vitro metabolism of this compound, drawing upon data from closely related compounds. The primary metabolic pathways for synthetic cathinones involve Phase I and Phase II reactions, mediated predominantly by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), respectively.[3][4][5]

Predicted Metabolic Pathways of this compound

The in vitro metabolism of this compound is expected to proceed through several key pathways, consistent with other methylenedioxy-substituted cathinones.[3][4] These include N-dealkylation, β-ketone reduction, aliphatic hydroxylation, and demethylenation of the methylenedioxy ring, followed by Phase II conjugation.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation and subsequent excretion.

  • N-Dealkylation: The ethyl group attached to the nitrogen atom is a likely site for oxidative dealkylation, resulting in the formation of 5-Methyl-N-methylcathinone (nor-5-Methylethylone).

  • β-Ketone Reduction: The ketone group on the β-carbon of the cathinone structure is susceptible to reduction, leading to the corresponding alcohol metabolite. This reaction can produce diastereomers.

  • Aliphatic Hydroxylation: Hydroxylation can occur at various positions on the alkyl side chain, though it is generally a minor pathway for cathinones.

  • Demethylenation: The methylenedioxy ring can be opened, a common metabolic route for compounds containing this moiety. This is often followed by O-methylation of the resulting catechol.[3][4]

For the related compound methylone, CYP2D6 has been identified as the primary enzyme responsible for its metabolism, with minor contributions from CYP1A2, CYP2B6, and CYP2C19.[6] It is highly probable that these same enzymes are involved in the metabolism of this compound.

Phase II Metabolism

The metabolites formed during Phase I, particularly those with newly formed hydroxyl groups, are expected to undergo Phase II conjugation.

  • Glucuronidation: Hydroxylated metabolites and the alcohol metabolite from β-ketone reduction can be conjugated with glucuronic acid by UGTs to form more water-soluble glucuronides.[3][4]

Data Presentation: Predicted Metabolites of this compound

The following table summarizes the predicted primary metabolites of this compound based on the metabolism of analogous compounds.

Metabolite Metabolic Pathway Enzymes Involved (Predicted) Notes
5-Methyl-N-methylcathinoneN-De-ethylationCYP2D6, CYP1A2, CYP2B6, CYP2C19Primary amine metabolite.
Dihydro-5-methylethyloneβ-Ketone ReductionCarbonyl ReductasesFormation of an alcohol.
Hydroxy-5-methylethyloneAliphatic HydroxylationCYPsMinor metabolite.
Dihydroxymethcathinone derivativeDemethylenationCYPsOpening of the methylenedioxy ring.
Dihydroxymethcathinone-O-methyl derivativeDemethylenation, O-methylationCYPs, COMTFurther metabolism of the catechol.
Glucuronide ConjugatesGlucuronidationUGTsConjugation of hydroxylated metabolites.

Experimental Protocols

The following are generalized experimental protocols for studying the in vitro metabolism of a novel psychoactive substance like this compound, based on standard methodologies in the field.[7]

Incubation with Human Liver Microsomes (HLMs)

This experiment identifies metabolites formed by Phase I enzymes, primarily CYPs.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ice-cold)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, HLMs, and the this compound solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 60 minutes).

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge the mixture.

  • Analyze the supernatant by LC-MS/MS.

Incubation with Human Hepatocytes

This experiment allows for the study of both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • This compound

  • Acetonitrile (ice-cold)

Procedure:

  • Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol.

  • Allow cells to attach and form a monolayer.

  • Prepare a solution of this compound in the culture medium.

  • Remove the plating medium and add the medium containing this compound.

  • Incubate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).

  • Collect the incubation medium.

  • Terminate enzymatic activity by adding two volumes of ice-cold acetonitrile.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS.

Recombinant CYP Enzyme Phenotyping

This experiment identifies the specific CYP isozymes responsible for the metabolism of this compound.

Materials:

  • This compound

  • Recombinant human CYP enzymes (e.g., CYP2D6, CYP1A2, CYP2B6, CYP2C19, CYP3A4)

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

Procedure:

  • Follow the same procedure as for HLM incubations, but replace HLMs with individual recombinant CYP enzymes.

  • Compare the metabolite formation across the different CYP isozymes to determine the primary contributors.

Visualization of Metabolic Pathways and Workflows

Predicted Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound m1 5-Methyl-N-methylcathinone parent->m1 N-De-ethylation (CYPs) m2 Dihydro-5-methylethylone parent->m2 β-Ketone Reduction (Carbonyl Reductases) m3 Hydroxy-5-methylethylone parent->m3 Aliphatic Hydroxylation (CYPs) m4 Dihydroxymethcathinone derivative parent->m4 Demethylenation (CYPs) m6 Glucuronide Conjugates m2->m6 Glucuronidation (UGTs) m3->m6 Glucuronidation (UGTs) m5 Dihydroxymethcathinone-O-methyl derivative m4->m5 O-Methylation (COMT) m4->m6 Glucuronidation (UGTs)

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Studies

G cluster_incubation Incubation cluster_termination Sample Preparation cluster_analysis Analysis start Prepare Incubation Mixture (5-ME, Enzyme Source, Buffer) pre_inc Pre-incubate at 37°C start->pre_inc initiate Initiate Reaction (Add Cofactors) pre_inc->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Ice-cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing and Metabolite Identification lcms->data

Caption: General workflow for in vitro drug metabolism experiments.

Conclusion

References

5-Methylethylone IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methylethylone

Disclaimer: this compound is a designer drug and a research chemical. Its pharmacological and toxicological properties are not well-characterized, and it is not approved for human consumption. This document is intended for research, scientific, and drug development professionals only.

Introduction

This compound (also known as 5-ME) is a synthetic cathinone (B1664624) that is structurally related to more well-known compounds such as ethylone (B12757671) and methylone.[1][2] As a member of the phenethylamine (B48288) and cathinone chemical classes, it is presumed to have stimulant, empathogenic, and psychedelic effects.[1][3] However, a significant challenge in the study of this compound is the sparse availability of comprehensive data regarding its specific pharmacological, metabolic, and toxicological profile.[1][2][4] This guide synthesizes the available information and provides a framework for its scientific investigation by presenting its chemical identity, known properties, and plausible experimental methodologies based on related compounds.

Chemical Identity

The nomenclature of this compound can be confusing due to inconsistencies in the literature. Based on its chemical structure, which includes a methyl group on the carbon alpha to the carbonyl group, the correct IUPAC name is based on a "propan-1-one" backbone.

IUPAC Name: 2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one[5][6]

Synonyms:

  • 5-Methyl-βk-MDEA[1][2]

  • 5ME[2][3]

  • 5-Methyl-ethylone[2][3]

  • R-MMC[1]

  • 3,4-Methylenedioxy-5-methyl-N-ethyl cathinone[1]

  • 5-Methyl-betaK-mdea[5]

Physicochemical and Pharmacological Properties

Quantitative data for this compound is limited. The following tables summarize its known physicochemical properties and provide a comparative context for its expected pharmacological profile by including data from the related and better-studied cathinone, methylone.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃[2]
Molar Mass 235.283 g·mol⁻¹[2][4]
Appearance Solid[4]
Solubility DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 1 mg/ml[4]
CAS Number 1364933-82-3[2][4][5]

Table 2: Pharmacological Profile (Comparative)

ParameterThis compoundMethylone (for comparison)Source
Mechanism of Action Presumed monoamine transporter substrate/releaserSubstrate at DAT, NET, and SERT, inducing monoamine release[3][7][8]
Receptor Binding Profile Data not availableWeak affinity for 5-HT₂ₐ receptors[9]
Pharmacokinetics (Human) Data not availableTmax: ~2 hours; T₁/₂: ~6-7 hours (dose-dependent)[10]
Metabolism Data not availablePrimarily metabolized by CYP2D6 to dihydroxymethcathinone and other minor metabolites.[11]
Toxicity Data not availableNeurotoxic effects have been suggested, particularly on dopamine (B1211576) nerve terminals when co-administered with other stimulants.[12][13]

DAT: Dopamine Transporter; NET: Norepinephrine (B1679862) Transporter; SERT: Serotonin (B10506) Transporter.

Experimental Protocols

Due to the lack of published, specific experimental protocols for this compound, the following sections provide detailed, representative methodologies for its synthesis, analysis, and pharmacological characterization based on established procedures for synthetic cathinones.

Synthesis Protocol (Hypothetical)

The synthesis of this compound would likely proceed via a route common for β-keto phenethylamines, starting from 5-methyl-1,3-benzodioxole (B1360083).

Objective: To synthesize 2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one.

Materials:

  • 5-methyl-1,3-benzodioxole

  • Propionyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Bromine (Br₂)

  • Ethylamine (B1201723) solution

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Standard laboratory glassware and safety equipment

Procedure:

  • Friedel-Crafts Acylation: To a solution of 5-methyl-1,3-benzodioxole in dry DCM at 0°C, slowly add anhydrous AlCl₃. Stir for 15 minutes, then add propionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by pouring it over ice and HCl. Separate the organic layer, wash with water and brine, dry over MgSO₄, and evaporate the solvent to yield 1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one.

  • α-Bromination: Dissolve the product from step 1 in a suitable solvent like chloroform (B151607) or acetic acid. Add bromine dropwise while stirring. The reaction progress can be monitored by the disappearance of the bromine color. After the reaction is complete, remove the solvent under reduced pressure to obtain 2-bromo-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one.

  • Amination: Dissolve the α-bromoketone in a solvent like ethanol. Add an excess of ethylamine solution and stir at room temperature for 24 hours.

  • Work-up and Purification: Neutralize the reaction mixture with a saturated NaHCO₃ solution. Extract the product with DCM. Wash the combined organic layers with water, dry over MgSO₄, and concentrate in vacuo. The crude product can be purified by column chromatography or by converting it to its hydrochloride salt. To form the salt, dissolve the freebase in diethyl ether and bubble dry HCl gas through the solution until precipitation is complete. Filter the resulting solid and dry to obtain this compound HCl.

Analytical Protocol: LC-MS/MS

Objective: To identify and quantify this compound in a biological matrix (e.g., plasma).

Materials and Instrumentation:

  • Agilent 1290 Infinity II UHPLC system or equivalent

  • Agilent 6470 Triple Quadrupole LC/MS system or equivalent

  • Poroshell 120 EC-C18 column (or similar)

  • This compound analytical standard and a deuterated internal standard (e.g., this compound-d5)

  • Formic acid, methanol (B129727), water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Strata-X)

  • Centrifuge, evaporator

Procedure:

  • Sample Preparation (SPE): a. To 100 µL of plasma, add 10 µL of the internal standard solution. b. Condition the SPE cartridge with methanol followed by water. c. Load the sample onto the cartridge. d. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences. e. Elute the analyte with methanol. f. Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in methanol

    • Gradient: Start at 15% B, ramp to 70% B over 2 minutes, then to 95% B for a column wash, and re-equilibrate at 15% B.

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Dynamic MRM):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Precursor Ion: [M+H]⁺ for this compound (m/z 236.1)

    • Product Ions: At least two product ions should be monitored for confident identification (e.g., fragments corresponding to the loss of the ethylamine side chain). Collision energies must be optimized for each transition.

    • Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Pharmacological Assay Protocol: Monoamine Transporter Uptake Inhibition

Objective: To determine the potency of this compound to inhibit uptake at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • HEK-293 cells stably expressing human DAT, NET, or SERT

  • [³H]dopamine, [³H]norepinephrine, and [³H]serotonin

  • This compound test solutions at various concentrations

  • Known transporter inhibitors for positive controls (e.g., mazindol for DAT/NET, imipramine (B1671792) for SERT)

  • Krebs-HEPES buffer

  • Scintillation counter and fluid

Procedure:

  • Cell Plating: Plate the transporter-expressing HEK-293 cells in 96-well plates and grow to confluence.

  • Assay: a. Wash the cells with Krebs-HEPES buffer. b. Pre-incubate the cells for 10 minutes at 25°C with varying concentrations of this compound or the control inhibitor. c. Initiate the uptake by adding the respective radiolabeled monoamine (e.g., [³H]dopamine for DAT cells) at a final concentration of ~20 nM. d. Incubate for a short period (e.g., 5-10 minutes) to measure initial uptake rates. e. Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Measurement: a. Lyse the cells and add scintillation fluid. b. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: a. Define non-specific uptake in the presence of a high concentration of a known inhibitor. b. Subtract non-specific uptake from all measurements to get specific uptake. c. Plot the percentage of inhibition of specific uptake versus the log concentration of this compound. d. Calculate the IC₅₀ value (the concentration that inhibits 50% of specific uptake) by fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the chemical classification, hypothesized mechanism of action, and an analytical workflow for this compound.

G cluster_classification Chemical Classification of this compound Phenethylamines Phenethylamines Amphetamines Amphetamines Phenethylamines->Amphetamines α-methyl group Cathinones (β-keto Amphetamines) Cathinones (β-keto Amphetamines) Amphetamines->Cathinones (β-keto Amphetamines) β-ketone group This compound This compound Cathinones (β-keto Amphetamines)->this compound

Caption: Logical relationship of this compound to its parent chemical classes.

G cluster_pathway Hypothesized Signaling Pathway of this compound This compound This compound Monoamine Transporter (DAT, NET, SERT) Monoamine Transporter (DAT, NET, SERT) This compound->Monoamine Transporter (DAT, NET, SERT) Binds to and reverses transporter Monoamines (DA, NE, 5-HT) Monoamines (DA, NE, 5-HT) Monoamine Transporter (DAT, NET, SERT)->Monoamines (DA, NE, 5-HT) Efflux Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Postsynaptic Receptors Postsynaptic Receptors Synaptic Cleft->Postsynaptic Receptors Binds to Postsynaptic Neuron Postsynaptic Neuron Monoamine Vesicle Monoamine Vesicle Monoamines (DA, NE, 5-HT)->Synaptic Cleft Increased concentration Increased Signal Transduction Increased Signal Transduction Postsynaptic Receptors->Increased Signal Transduction G cluster_workflow Experimental Workflow: LC-MS/MS Analysis A Plasma Sample Collection B Addition of Internal Standard A->B C Solid Phase Extraction (SPE) B->C D Evaporation & Reconstitution C->D E UHPLC Separation D->E F Tandem Mass Spectrometry (MS/MS) Detection E->F G Data Analysis (Quantification) F->G

References

The Solubility Profile of 5-Methylethylone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylethylone (5-ME), also known as 5-methyl-βk-MDEA, is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance.[1] As a compound of interest in forensic science, toxicology, and pharmacology, a thorough understanding of its physicochemical properties is paramount for analytical method development, pharmacokinetic studies, and the elucidation of its physiological effects. This technical guide provides an in-depth overview of the solubility of this compound in various solvents, details a generalized experimental protocol for solubility determination, and illustrates its putative mechanism of action at the synaptic level.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a valuable reference for the preparation of stock solutions and experimental media.

SolventSolubility (mg/mL)Molar Solubility (M)Temperature (°C)
Dimethylformamide (DMF)200.085Not Specified
Dimethyl sulfoxide (B87167) (DMSO)200.085Not Specified
Ethanol200.085Not Specified
Phosphate-Buffered Saline (PBS, pH 7.2)10.004Not Specified

Molar solubility was calculated using the molar mass of this compound (235.28 g/mol ).[1]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted "shake-flask" method.[2][3] This method is considered the gold standard for thermodynamic solubility assessment.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., water, ethanol, PBS)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[2] The time required for equilibration should be determined empirically by sampling at various time points until the concentration in solution remains constant.[2]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Putative Signaling Pathway and Mechanism of Action

While the specific pharmacological profile of this compound is not extensively characterized, synthetic cathinones are known to exert their effects by interacting with monoamine transporters.[4][5] These transporters—dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[6][7] Synthetic cathinones can act as either reuptake inhibitors, blocking the transporter and increasing the synaptic concentration of the neurotransmitter, or as releasing agents, promoting the reverse transport of the neurotransmitter out of the presynaptic neuron.[4]

The following diagram illustrates the generalized interaction of a synthetic cathinone like this compound with a presynaptic monoamine transporter.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamines (DA, 5-HT, NE) MAT Monoamine Transporter (DAT, SERT, or NET) Monoamine->MAT Reuptake SynapticMonoamine Synaptic Monoamines MAT->SynapticMonoamine Increased Concentration Cathinone This compound Cathinone->MAT Blocks Reuptake / Promotes Efflux Receptor Postsynaptic Receptors SynapticMonoamine->Receptor Enhanced Signaling

Figure 1: Putative mechanism of this compound at a monoamine synapse.

This diagram illustrates how this compound is hypothesized to interact with monoamine transporters on the presynaptic neuron. By either blocking the reuptake of neurotransmitters (dopamine, serotonin, or norepinephrine) or promoting their efflux, the concentration of these monoamines in the synaptic cleft increases. This leads to enhanced stimulation of postsynaptic receptors, resulting in the compound's characteristic stimulant and empathogenic effects.

References

The Emergence of a Novel Psychoactive Substance: A Technical Guide to the Historical Context and Putative Pharmacology of 5-Methylethylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylethylone (5-methyl-βk-MDEA, 5ME) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS).[1][2] Structurally, it is an analog of ethylone (B12757671) and belongs to the phenethylamine, amphetamine, and cathinone chemical classes.[1][2][3] Like many other synthetic cathinones, this compound is presumed to act as a stimulant with empathogenic and psychedelic properties.[1][2][3][4] However, a comprehensive understanding of its pharmacological and toxicological profile remains limited due to a lack of formal scientific investigation.[1][2][3][5] This technical guide provides an in-depth overview of the historical context of this compound's discovery, its putative synthesis, and its likely pharmacological mechanisms based on its structural relationship to other well-characterized synthetic cathinones.

Historical Context of Discovery

The precise date and the specific individual or research group responsible for the first synthesis of this compound are not well-documented in peer-reviewed scientific literature. This is a common characteristic of many NPS, which often originate in clandestine laboratories or are first described in patent literature without subsequent pharmacological investigation.

The foundational chemistry for synthesizing substituted cathinones has been established for decades. For instance, a patent filed in the 1960s by Boehringer Ingelheim described the synthesis of a series of substituted phenyl-α-amino ketones, the chemical class to which this compound belongs. This indicates that the chemical knowledge to create such compounds existed long before their emergence as NPS.

This compound is a structural analog of ethylone. The synthesis of ethylone and other related cathinones is often based on established organic chemistry principles, such as the alpha-bromination of a substituted propiophenone (B1677668) followed by amination. It is highly probable that the synthesis of this compound follows a similar pathway.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name 2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one[6]
Molecular Formula C13H17NO3[5][6]
Molecular Weight 235.28 g/mol [6]
CAS Number 1364933-82-3[2][5]
Appearance White powder/solid[5]

Putative Synthesis Protocol

While the specific synthesis of this compound has not been published in detail, a plausible synthetic route can be inferred from the well-documented synthesis of its close structural analog, ethylone.[7] The proposed pathway involves two main steps:

  • Alpha-bromination of 1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one.

  • Reaction of the alpha-bromo ketone with ethylamine (B1201723).

A detailed, hypothetical experimental protocol is provided below.

Experimental Protocol: Hypothetical Synthesis of this compound

Step 1: Synthesis of 2-bromo-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one

  • To a solution of 1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one in a suitable solvent (e.g., diethyl ether or dichloromethane), add elemental bromine dropwise at 0°C with constant stirring.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alpha-bromo ketone.

Step 2: Synthesis of this compound

  • The crude 2-bromo-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF).

  • An excess of ethylamine is added to the solution, and the mixture is stirred at room temperature for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated, and the residue is taken up in a non-polar organic solvent and washed with water to remove the ethylamine hydrobromide salt.

  • The organic layer is dried, and the solvent is removed to yield crude this compound.

  • The crude product can be further purified by column chromatography or by forming the hydrochloride salt and recrystallizing from a suitable solvent system.

Putative Pharmacological Profile and Signaling Pathways

Due to the scarcity of specific pharmacological data for this compound, its mechanism of action is inferred from its structural similarity to other synthetic cathinones like methylone and ethylone.[4][8] These compounds are known to act as monoamine transporter inhibitors and/or releasing agents.[8]

It is hypothesized that this compound interacts with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This neurochemical effect is believed to mediate the stimulant and empathogenic effects reported by users.

In Vitro Data for Related Synthetic Cathinones

The following table summarizes the in vitro activities of cathinones structurally related to this compound to provide a comparative context for its expected pharmacological profile.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Reference
Methylone147 ± 15210 ± 29165 ± 21[8]
Ethylone218 ± 23473 ± 51352 ± 38[8]
Mephedrone127 ± 11491 ± 45238 ± 27[8]
MDMA345 ± 311080 ± 98246 ± 22[8]

IC50 values represent the concentration of the drug required to inhibit 50% of the transporter activity.

Anecdotal Quantitative User Reports

The following dosage information for this compound has been reported anecdotally by users. This data is not from controlled clinical studies and should be interpreted with caution.

Route of AdministrationLight DoseCommon DoseStrong Dose
Oral50-100 mg100-250 mg250-400 mg+
Insufflated30-60 mg60-150 mg150-300 mg+

Source: TripSit.Me[4]

Visualizations

Logical Relationship of this compound to its Precursors and Analogs

G Substituted Propiophenone Substituted Propiophenone Alpha-bromination Alpha-bromination Substituted Propiophenone->Alpha-bromination Alpha-bromo Ketone Alpha-bromo Ketone Alpha-bromination->Alpha-bromo Ketone Amination with Ethylamine Amination with Ethylamine Alpha-bromo Ketone->Amination with Ethylamine This compound This compound Amination with Ethylamine->this compound Synthetic Cathinones Synthetic Cathinones This compound->Synthetic Cathinones Ethylone Ethylone Ethylone->Synthetic Cathinones

Caption: Putative synthesis pathway and classification of this compound.

Putative Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition/ Reversal SERT Serotonin Transporter (SERT) This compound->SERT Inhibition/ Reversal NET Norepinephrine Transporter (NET) This compound->NET Inhibition/ Reversal Increased_DA Increased Dopamine DAT->Increased_DA Increased_5HT Increased Serotonin SERT->Increased_5HT Increased_NE Increased Norepinephrine NET->Increased_NE Dopamine DA Serotonin 5-HT Norepinephrine NE Postsynaptic Receptors Postsynaptic Receptors Increased_DA->Postsynaptic Receptors Stimulant Effects Increased_5HT->Postsynaptic Receptors Empathogenic/ Psychedelic Effects Increased_NE->Postsynaptic Receptors Stimulant Effects

Caption: Hypothesized mechanism of action of this compound at the synapse.

Conclusion

This compound represents a significant challenge for public health and forensic science due to the limited availability of scientific data. This guide has synthesized the available information to provide a historical context for its emergence and a plausible framework for its synthesis and pharmacological action. The provided protocols and pathways are based on inferences from closely related analogs and should be considered hypothetical until rigorously validated by experimental studies. Further research is imperative to fully characterize the pharmacology, toxicology, and metabolic fate of this compound to better understand its potential risks to human health.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5-Methylethylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 5-Methylethylone, a synthetic cathinone (B1664624). The methodologies outlined are based on established analytical techniques and are intended to guide researchers in developing and implementing robust detection assays.

Introduction

This compound (5-ME) is a psychoactive substance belonging to the synthetic cathinone class. As a compound of interest in forensic toxicology, clinical chemistry, and drug development, accurate and sensitive analytical methods for its detection and quantification are crucial. This document details protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most widely used techniques for the analysis of synthetic cathinones in various biological matrices.

Analytical Methods

The primary methods for the detection and quantification of this compound include GC-MS and LC-MS/MS. These techniques offer high sensitivity and selectivity, which are essential for the analysis of complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. Derivatization is often employed to improve the chromatographic properties of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that is particularly well-suited for the analysis of non-volatile and thermally labile compounds in complex matrices. It often requires less sample preparation compared to GC-MS.[1][2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of synthetic cathinones, including compounds structurally similar to this compound. These values can serve as a benchmark for method development and validation.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
GC-MSUrine5 ng/mL20 ng/mL82.34 - 104.46%[3]
GC-MSBlood0.01 µg/mL0.01 µg/mL76.3 - 93.6%[4]
LC-MS/MSUrineNot Specified1 ng/mL - 10 ng/mLNot Specified[5][6]
LC-MS/MSPlasmaNot SpecifiedNot SpecifiedNot Specified[1]

Experimental Protocols

GC-MS Protocol for this compound in Urine

This protocol describes a general procedure for the extraction and analysis of this compound from urine samples.

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with methanol (B129727) followed by deionized water and a buffer solution.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with deionized water, followed by an acidic buffer, and then a solvent like methanol to remove interferences.

  • Elution: Elute the analyte from the cartridge using an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis. Derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) can be performed at this stage to improve analyte stability and chromatographic performance.

4.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[3][4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 60°C held for 1 minute, then ramped to 280°C at a rate of 20°C/min, and held for 10 minutes.[4]

  • Mass Spectrometer: Agilent MS detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.

LC-MS/MS Protocol for this compound in Blood/Plasma

This protocol provides a general method for the analysis of this compound in blood or plasma samples.

4.2.1. Sample Preparation: Protein Precipitation

  • Sample Measurement: Take 100 µL of plasma or whole blood.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition.

4.2.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu, Agilent, or Waters LC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example, starting at 5% B, increasing to 95% B over several minutes, holding, and then returning to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by direct infusion of a standard solution.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

GCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis GC-MS Analysis start Urine Sample pretreatment Add Internal Standard start->pretreatment loading Load Sample pretreatment->loading conditioning Condition SPE Cartridge conditioning->loading washing Wash Cartridge loading->washing elution Elute Analyte washing->elution evap_recon Evaporate & Reconstitute (Optional Derivatization) elution->evap_recon injection Inject into GC-MS evap_recon->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: GC-MS analysis workflow for this compound in urine.

LCMSMS_Workflow cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis start Blood/Plasma Sample precipitation Add Acetonitrile & Internal Standard start->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evap_recon Evaporate & Reconstitute transfer->evap_recon injection Inject into LC-MS/MS evap_recon->injection separation Chromatographic Separation injection->separation detection Tandem Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: LC-MS/MS analysis workflow for this compound in blood/plasma.

References

Application Note: Quantification of 5-Methylethylone in Forensic Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and robust method for the analysis of 5-Methylethylone, a synthetic cathinone (B1664624), using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, including liquid-liquid extraction and derivatization, as well as optimized GC-MS instrument parameters for the sensitive and selective quantification of this compound in forensic samples. This document provides a foundational methodology for laboratories involved in the analysis of novel psychoactive substances.

Introduction

This compound (2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one) is a synthetic cathinone and a structural analog of ethylone, possessing stimulant, empathogen, and psychedelic properties.[1][2] As with many novel psychoactive substances (NPS), the analysis of this compound presents challenges due to the presence of isomers and the potential for thermal degradation. Gas chromatography-mass spectrometry is a widely utilized technique in forensic toxicology for the identification and quantification of such compounds due to its high resolving power and sensitivity.[3] However, the polar nature of the secondary amine in this compound can lead to poor peak shape and thermal instability during GC analysis. Derivatization is often employed to improve the chromatographic behavior of cathinones.[4] This application note provides a detailed protocol for the analysis of this compound, including a derivatization step to enhance its volatility and stability.

Experimental Protocol

Materials and Reagents
Sample Preparation
  • Sample Collection: Collect 1 mL of the sample (e.g., urine, plasma, or dissolved seized material) in a screw-cap glass test tube.

  • Internal Standard Addition: Spike the sample with a known concentration of the internal standard.

  • Extraction:

    • Add 1 mL of phosphate buffer (pH 7.4) to the sample.

    • Add 3 mL of ethyl acetate.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean test tube.

  • Derivatization:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried extract.

    • Cap the tube tightly and heat at 70°C for 20 minutes.

    • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector: Splitless mode, 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-550 amu.

Data Presentation

Quantitative data for the analysis of this compound and its PFPA derivative are summarized in the table below. The retention time and characteristic mass fragments are crucial for the identification and quantification of the analyte.

CompoundRetention Time (min)Molecular Ion (m/z)Base Peak (m/z)Other Characteristic Fragments (m/z)
This compound (underivatized)Varies2357258, 163
This compound-PFPA derivativeVaries381208179, 149

Note: Retention times are approximate and can vary depending on the specific instrument, column condition, and chromatographic parameters. It is essential to confirm the retention time using a certified reference standard on the analytical system being used.

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound, from sample receipt to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Liquid-Liquid Extraction IS_Addition->Extraction Derivatization Derivatization (PFPA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

GC-MS analysis workflow for this compound.
Fragmentation Pathway of this compound-PFPA Derivative

The proposed fragmentation pathway for the PFPA derivative of this compound under electron ionization is depicted below. This pathway helps in the identification of characteristic fragment ions for selective monitoring.

fragmentation_pathway Parent This compound-PFPA (m/z 381) Frag1 Loss of C2F5 (m/z 262) Parent->Frag1 - C2F5 Frag2 Benzoyl Cation (m/z 163) Parent->Frag2 - C9H10F5NO Frag3 Iminium Ion (m/z 208) Parent->Frag3 - C8H5O3 Frag4 Loss of CO (m/z 135) Frag2->Frag4 - CO Frag5 Loss of C2H4 (m/z 180) Frag3->Frag5 - C2H4

Proposed fragmentation of this compound-PFPA.

Discussion

The presented GC-MS method provides a reliable approach for the analysis of this compound. The derivatization with PFPA is a critical step that improves the chromatographic performance and allows for sensitive detection. The primary fragmentation of the derivatized molecule involves the cleavage of the alpha-carbon bond to the carbonyl group, leading to the formation of a stable iminium ion (base peak) and a benzoyl cation. These characteristic ions can be used for selected ion monitoring (SIM) to enhance the selectivity and sensitivity of the assay.

Method validation should be performed according to established guidelines, including the determination of the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. The use of a deuterated internal standard is highly recommended to compensate for variations in sample preparation and instrument response.

Conclusion

This application note provides a detailed protocol for the GC-MS analysis of this compound in forensic samples. The described methodology, including sample extraction, derivatization, and optimized instrument conditions, offers a robust and sensitive approach for the quantification of this synthetic cathinone. The provided workflow and fragmentation diagrams serve as valuable resources for researchers and forensic scientists involved in the analysis of novel psychoactive substances.

References

Quantitative Analysis of Synthetic Cathinones in Biological Matrices Using LC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of synthetic cathinones in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Synthetic cathinones, often referred to as "bath salts," represent a large and dynamic class of new psychoactive substances (NPS) whose abuse poses significant public health challenges. Accurate and sensitive analytical methods are crucial for clinical toxicology, forensic investigations, and research into the pharmacology and metabolism of these compounds.

LC-MS/MS has emerged as the gold standard for the detection and quantification of synthetic cathinones due to its high sensitivity, selectivity, and versatility in handling complex biological samples.[1] This document outlines validated methods for urine, oral fluid, and whole blood, providing step-by-step protocols, comparative quantitative data, and visual workflows to aid in implementation.

Application Note 1: Quantification of Synthetic Cathinones in Human Urine

Urine is a common matrix for monitoring drug exposure due to non-invasive collection and higher concentrations of parent drugs and their metabolites. This section details two common approaches: a simple "dilute-and-shoot" method for rapid screening and a more comprehensive Solid-Phase Extraction (SPE) method for lower detection limits and cleaner extracts.[2][3]

Protocol 1A: Dilute-and-Shoot Method

This rapid method is suitable for high-throughput screening where lower sensitivity is acceptable.

Materials:

Procedure:

  • Allow urine samples to equilibrate to room temperature and vortex to ensure homogeneity.

  • In an autosampler vial, combine 50 µL of urine with 450 µL of a solution containing the internal standard in 50:50 methanol/water.

  • Vortex the mixture thoroughly.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 1B: Solid-Phase Extraction (SPE) Method

This method provides a cleaner extract, reduces matrix effects, and improves sensitivity.

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Mixed-mode cation exchange SPE cartridges

  • Methanol

  • Water (LC-MS grade)

  • Formic Acid

  • Ammonium (B1175870) Hydroxide (B78521)

  • Acetonitrile

  • Isopropyl Alcohol

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., initial mobile phase conditions)

Procedure:

  • Sample Pre-treatment: To 500 µL of urine, add the internal standard and 500 µL of a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6). Vortex to mix.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol to remove interferences.

  • Analyte Elution: Elute the synthetic cathinones with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex the reconstituted sample and transfer to an autosampler vial for LC-MS/MS injection.

LC-MS/MS Parameters for Urine Analysis
ParameterSetting
LC Column C18 or PFP (Pentafluorophenyl) column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Source Temp. 350 - 500 °C
Gas Flow Optimized for the specific instrument
Quantitative Data for Synthetic Cathinones in Urine

The following table summarizes typical quantitative performance data for selected synthetic cathinones in urine.

AnalyteMethodLOQ (ng/mL)Linearity (ng/mL)Reference
MephedroneDilute-and-Shoot1.01.0 - 500[2]
MethyloneDilute-and-Shoot1.01.0 - 500[2]
MDPVDilute-and-Shoot0.50.5 - 250[2]
α-PVPSPE0.10.1 - 100
N-EthylpentyloneSPE0.10.1 - 100
ButyloneSPE0.20.2 - 100

G dilute dilute spe spe

Application Note 2: Quantification of Synthetic Cathinones in Oral Fluid

Oral fluid is an increasingly popular matrix for drug testing as it is less invasive to collect and can indicate recent drug use.

Protocol 2: Oral Fluid Analysis

This protocol uses a simple protein precipitation method.[4]

Materials:

  • Oral fluid sample (collected with a device like Salivette® or Quantisal™)

  • Internal Standard (IS) solution

  • Acetonitrile (ice-cold)

  • Centrifuge

  • Autosampler vials

Procedure:

  • Quantify the amount of oral fluid collected according to the collection device manufacturer's instructions.

  • To 200 µL of oral fluid, add the internal standard.

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters for Oral Fluid Analysis

The LC-MS/MS parameters are generally similar to those used for urine analysis, with potential minor adjustments to the gradient to optimize separation of target analytes from the oral fluid matrix.

Quantitative Data for Synthetic Cathinones in Oral Fluid
AnalyteLOQ (ng/mL)Linearity (ng/mL)Reference
Mephedrone0.10.1 - 50[4]
MDPV0.050.05 - 25[5]
α-PVP0.10.1 - 25[5]
Methylone0.10.1 - 50[4]
Butylone0.10.1 - 50[4]

G

Application Note 3: Quantification of Synthetic Cathinones in Whole Blood

Whole blood analysis provides information on the drug concentration at the time of sampling and is crucial in clinical and forensic toxicology.

Protocol 3: Whole Blood Analysis

This protocol utilizes protein precipitation, a common and effective method for whole blood sample preparation.[6]

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution

  • Trichloroacetic acid (TCA) or Acetonitrile

  • Centrifuge

  • Autosampler vials

Procedure:

  • To 100 µL of whole blood in a microcentrifuge tube, add the internal standard.

  • Add 300 µL of ice-cold acetonitrile or 10% TCA to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing and precipitation.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean autosampler vial for direct injection or further processing (evaporation and reconstitution) if concentration is needed.

LC-MS/MS Parameters for Whole Blood Analysis

Similar LC-MS/MS conditions as for urine and oral fluid can be applied. However, due to the complexity of the blood matrix, a more rigorous chromatographic separation and careful optimization of MS/MS parameters are often required to minimize matrix effects.

Quantitative Data for Synthetic Cathinones in Whole Blood
AnalyteLOQ (ng/mL)Linearity (ng/mL)Reference
Mephedrone0.50.5 - 100[6]
α-PVP0.250.25 - 50[7]
MDPV0.50.5 - 100[6]
N-Ethylpentylone1.01.0 - 500[7]
Eutylone1.01.0 - 500[7]

G goal Goal of Analysis screening High-Throughput Screening goal->screening Fast Turnaround confirmatory High Sensitivity & Confirmatory goal->confirmatory Low Concentrations method_choice Sample Preparation Method screening->method_choice confirmatory->method_choice dilute Dilute-and-Shoot method_choice->dilute e.g., Urine ppt Protein Precipitation method_choice->ppt e.g., Blood, Oral Fluid spe Solid-Phase Extraction (SPE) method_choice->spe e.g., Urine, Hair

Conclusion

The LC-MS/MS methods presented here provide robust and reliable approaches for the quantification of synthetic cathinones in various biological matrices. The choice of sample preparation technique and specific LC-MS/MS parameters should be guided by the analytical objectives, required sensitivity, and available instrumentation. Proper method validation is essential to ensure accurate and defensible results in research, clinical, and forensic settings. The provided protocols and data serve as a starting point for laboratories to develop and implement their own validated methods for the analysis of this challenging and evolving class of drugs.

References

Application Note: Validated Analysis of 5-Methylethylone in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a validated method for the quantitative analysis of 5-Methylethylone, a synthetic cathinone, in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a reliable and sensitive approach for researchers, scientists, and drug development professionals. The method is based on established analytical techniques for synthetic cathinones and has been adapted for the specific properties of this compound.[1][2][3] All quantitative data and experimental protocols are detailed to facilitate implementation in a laboratory setting.

Introduction

This compound (5-ME) is a synthetic cathinone, structurally related to ethylone, that acts as an empathogen, stimulant, and psychedelic.[4][5] Like other synthetic cathinones, it is believed to exert its effects by modulating monoamine neurotransmitter systems.[6][7] The increasing emergence of new psychoactive substances (NPS) necessitates the development of robust and validated analytical methods for their detection and quantification in biological matrices.[3] This document provides a detailed protocol for the analysis of this compound, which can be adapted for similar compounds.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is recommended for the cleanup and concentration of this compound from biological matrices such as urine and blood.

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., urine, plasma), add an internal standard and vortex.

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution.

  • Analyte Elution: Elute the analyte from the cartridge using 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of this compound is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) is employed.

  • Flow Rate: A typical flow rate is 0.3 mL/min.

  • Injection Volume: 5 µL of the reconstituted sample is injected.

  • Ionization: Electrospray ionization (ESI) in positive mode is used.

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound and the internal standard should be optimized.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of synthetic cathinones using LC-MS/MS and GC-MS. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Representative LC-MS/MS Method Validation Parameters for Synthetic Cathinones

ParameterTypical Range
Linearity (r²)> 0.99
Limit of Detection (LOD)0.05 - 1 ng/mL
Limit of Quantification (LOQ)0.1 - 5 ng/mL
Accuracy (% Bias)± 15%
Precision (% RSD)< 15%
Recovery80 - 110%

Table 2: Representative GC-MS Method Validation Parameters for Synthetic Cathinones [8][9]

ParameterTypical Range
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantification (LOQ)0.5 - 10 ng/mL
Accuracy (% Bias)± 20%
Precision (% RSD)< 20%
Recovery70 - 120%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validated analysis of this compound in biological samples.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Urine, Blood) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard SPE Solid-Phase Extraction (SPE) InternalStandard->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Quantification Quantification LCMS->Quantification Validation Method Validation Quantification->Validation Reporting Reporting Validation->Reporting

Caption: Workflow for this compound Analysis.

Signaling Pathway

Synthetic cathinones like this compound primarily act as monoamine transporter inhibitors and/or releasing agents.[6][7] The diagram below illustrates the proposed mechanism of action of this compound on a dopaminergic synapse, which is also applicable to serotonergic and noradrenergic synapses.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DopamineVesicle Dopamine Vesicles Dopamine Dopamine DopamineVesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake DopamineReceptor Dopamine Receptors Dopamine->DopamineReceptor Binding METH This compound METH->DAT Blocks Reuptake & Promotes Efflux Signal Postsynaptic Signal DopamineReceptor->Signal Activation

Caption: this compound's Effect on Dopamine Synapse.

References

Application Notes and Protocols for 5-Methylethylone Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

5-Methylethylone (5-ME), also known as 5-methyl-βk-MDEA, is a synthetic cathinone (B1664624) that belongs to the phenethylamine (B48288) and amphetamine chemical classes.[1][2] It is structurally related to other designer drugs such as ethylone (B12757671) and eutylone (B1425526).[1][2] As a research chemical, a well-characterized reference standard is essential for the accurate identification and quantification of this compound in forensic, toxicological, and pharmacological research. These application notes provide detailed protocols for the handling, analysis, and characterization of the this compound reference standard.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name 2-(Ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one[2][3]
Synonyms 5-methyl-βk-MDEA, 5ME, 5-Methyl-ethylone[2]
CAS Number 1364933-82-3[2][3]
Chemical Formula C₁₃H₁₇NO₃[2][3]
Molar Mass 235.28 g/mol [2][3]
Appearance White to off-white powder[4]
Purity (as Hydrochloride) ≥98%
Solubility (Hydrochloride) Soluble in Methanol, DMSO, and Ethanol
Storage Store at -20°C for long-term stability

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of this compound. Due to the thermal lability of some cathinones, derivatization may be considered to improve peak shape and reduce in-source fragmentation.

3.1.1. Sample Preparation

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound reference standard in methanol. From this, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution in methanol.

  • Derivatization (Optional): To 100 µL of the standard solution or sample extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS or trifluoroacetic anhydride (B1165640) (TFAA). Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

3.1.2. GC-MS Instrumental Parameters (Representative)

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-550 m/z

3.1.3. Expected Results

The mass spectrum of underivatized this compound is expected to show a prominent iminium ion fragment. The molecular ion may be weak or absent. Derivatization will yield a different fragmentation pattern with a more prominent molecular ion.

Diagram of a Typical GC-MS Workflow

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Reference Standard Dilution Serial Dilution Standard->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification Chromatogram->Quantification LibrarySearch Library Comparison MassSpectrum->LibrarySearch

Caption: A generalized workflow for the analysis of this compound using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound in complex matrices.

3.2.1. Sample Preparation

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound reference standard in methanol. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) by serial dilution in the initial mobile phase composition.

  • Biological Sample Extraction (Urine): a. To 1 mL of urine, add an internal standard and 1 mL of acetonitrile (B52724) to precipitate proteins. b. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. c. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. d. Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.2. LC-MS/MS Instrumental Parameters (Representative)

ParameterValue
Liquid Chromatograph Agilent 1290 Infinity II UHPLC or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Column ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (m/z) 236.1 -> Product Ions (m/z) (To be determined by infusion of the standard)

Diagram of a Typical LC-MS/MS Workflow

LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Reference Standard Dilution Serial Dilution Standard->Dilution Extraction Solid Phase or Liquid-Liquid Extraction Dilution->Extraction Injection LC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization MS1 Precursor Ion Selection (Q1) Ionization->MS1 Fragmentation Collision-Induced Dissociation (Q2) MS1->Fragmentation MS2 Product Ion Detection (Q3) Fragmentation->MS2 Chromatogram MRM Chromatogram MS2->Chromatogram Quantification Quantification Chromatogram->Quantification Confirmation Ion Ratio Confirmation Chromatogram->Confirmation

Caption: A generalized workflow for the analysis of this compound using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the this compound reference standard.

3.3.1. Sample Preparation

Dissolve approximately 5-10 mg of the this compound reference standard in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in an NMR tube.

3.3.2. NMR Instrumental Parameters (Representative)

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance 400 MHz or equivalentBruker Avance 100 MHz or equivalent
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s

3.3.3. Expected ¹H and ¹³C NMR Chemical Shifts

Precise chemical shifts should be determined experimentally. The following are predicted regions for the key structural motifs of this compound.

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5100 - 130
O-CH₂-O~5.9~101
CH-N3.0 - 4.050 - 60
N-CH₂-CH₃2.5 - 3.0 (q)40 - 50
Aromatic-CH₃~2.215 - 25
C=O-190 - 200
CH-C=O3.5 - 4.5 (q)45 - 55
CH₃-CH1.0 - 1.5 (d)10 - 20
CH₃-CH₂-N1.0 - 1.5 (t)10 - 20

Pharmacological Characterization

This compound is presumed to act as a monoamine transporter inhibitor and/or releaser, similar to other synthetic cathinones.[5] Due to the limited specific data on this compound, the following data for the structurally similar compound eutylone is provided for comparative purposes.

4.1. Monoamine Transporter Inhibition Assay Protocol

This protocol describes a representative in vitro assay to determine the inhibitory potency of this compound at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligand Binding Assay: a. Prepare cell membranes from the transfected HEK293 cells. b. In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the this compound reference standard. c. Incubate at room temperature for 2 hours. d. Harvest the membranes onto filter mats and wash to remove unbound radioligand. e. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the competition binding curves.

4.2. Representative Monoamine Transporter Inhibition Data (Eutylone)

The following table presents the IC₅₀ values for eutylone, a close structural analog of this compound, for inhibiting monoamine transporters.[6]

TransporterIC₅₀ (nM)[6]
DAT~120
NET>1000
SERT>1000

Diagram of the Presumed Signaling Pathway of this compound

Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA Dopamine VMAT2->DA NE Norepinephrine VMAT2->NE SER Serotonin VMAT2->SER DA_cleft Dopamine DA->DA_cleft NE_cleft Norepinephrine NE->NE_cleft SER_cleft Serotonin SER->SER_cleft DA_R Dopamine Receptors DA_cleft->DA_R DAT DAT DA_cleft->DAT NE_R Norepinephrine Receptors NE_cleft->NE_R NET NET NE_cleft->NET SER_R Serotonin Receptors SER_cleft->SER_R SERT SERT SER_cleft->SERT FiveME This compound FiveME->DAT Inhibition FiveME->NET Inhibition FiveME->SERT Inhibition

Caption: Presumed mechanism of action of this compound at the monoaminergic synapse.

Metabolic Fate

The metabolism of this compound has not been extensively studied, but it is expected to undergo metabolic pathways similar to other synthetic cathinones like ethylone and eutylone.[7][8]

5.1. Proposed Metabolic Pathways

  • N-dealkylation: Removal of the ethyl group from the nitrogen atom.

  • β-keto reduction: Reduction of the ketone group to a hydroxyl group.

  • Demethylenation: Opening of the methylenedioxy ring, followed by O-methylation.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl chain.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Diagram of the Proposed Metabolic Pathway of this compound

Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound N_dealkyl N-dealkylation parent->N_dealkyl Keto_reduct β-keto reduction parent->Keto_reduct Demethyl Demethylenation parent->Demethyl Hydroxyl Hydroxylation parent->Hydroxyl Conjugation Glucuronidation / Sulfation N_dealkyl->Conjugation Keto_reduct->Conjugation Demethyl->Conjugation Hydroxyl->Conjugation Excretion Excretion Conjugation->Excretion

References

Application Notes and Protocols for the Sample Preparation of 5-Methylethylone in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylethylone (5-ME), a synthetic cathinone (B1664624), is a psychoactive substance encountered in forensic and clinical toxicology.[1] Accurate quantification of 5-ME in biological matrices is critical for understanding its pharmacokinetics, pharmacodynamics, and toxicological effects. Effective sample preparation is a crucial prerequisite for reliable analysis, aiming to remove interfering matrix components and concentrate the analyte of interest.[2][3] This document provides detailed protocols for the extraction of this compound from common biological matrices—blood, urine, and hair—using protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Sample Preparation from Blood, Plasma, and Serum

Blood, plasma, and serum are complex matrices containing high concentrations of proteins that can interfere with analytical instruments.[4][5] The most common sample preparation techniques for these matrices are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples.[5][6] It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), to denature and precipitate proteins, which are then separated by centrifugation.[5][7]

Experimental Protocol: Protein Precipitation

  • Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add the appropriate volume of the internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).[6][8]

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Incubation (Optional): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[7]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

Workflow for Protein Precipitation

cluster_workflow Protein Precipitation Workflow Sample 100 µL Plasma/Serum + Internal Standard Solvent Add 300 µL Ice-Cold Acetonitrile Sample->Solvent Vortex Vortex Mix (30-60s) Solvent->Vortex Centrifuge Centrifuge (12,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Figure 1: Workflow for Protein Precipitation of 5-ME from Plasma/Serum.
Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2] This technique is effective for cleaning up samples and can provide a high degree of analyte concentration.

Experimental Protocol: Liquid-Liquid Extraction

  • Sample Aliquoting: Pipette 250 µL of plasma or whole blood into a glass tube.[9]

  • Internal Standard (IS) Spiking: Add the internal standard solution.

  • pH Adjustment (Optional): Add 100 µL of a suitable buffer (e.g., pH 9 ammonium (B1175870) buffer) to adjust the sample pH, ensuring 5-ME is in its neutral form for better extraction into an organic solvent.

  • Extraction Solvent Addition: Add 1.5 mL of an appropriate organic solvent mixture (e.g., a 1:1 v/v mixture of tert-Butyl methyl ether and diethyl ether).[9]

  • Extraction: Vortex the mixture for 2 minutes, then centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Freezing (for plasma/blood): Freeze the sample at -80°C to solidify the aqueous layer.[9]

  • Organic Layer Transfer: Decant the upper organic layer into a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a nitrogen stream. Reconstitute the residue in 100 µL of mobile phase for analysis.

Workflow for Liquid-Liquid Extraction

cluster_workflow Liquid-Liquid Extraction Workflow Sample 250 µL Plasma/Blood + Internal Standard Buffer Add Buffer (pH Adjustment) Sample->Buffer Solvent Add 1.5 mL Organic Solvent Buffer->Solvent Vortex Vortex & Centrifuge Solvent->Vortex Separate Separate Organic Layer (e.g., by freezing) Vortex->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Figure 2: Workflow for Liquid-Liquid Extraction of 5-ME from Biological Fluids.

Sample Preparation from Urine

Urine is a common matrix for drug screening and confirmation. While less complex than blood, sample preparation is still necessary to remove salts and other interferences.[10] Solid-phase extraction is a highly effective method for urine samples.[10][11]

Solid-Phase Extraction (SPE)

SPE uses a solid sorbent to selectively retain the analyte of interest from the liquid sample matrix. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent.[12] Mixed-mode cation exchange cartridges are particularly effective for extracting cathinone derivatives.

Experimental Protocol: Mixed-Mode Cation Exchange SPE

  • Sample Pre-treatment: To 0.5 mL of urine, add the internal standard and 0.5 mL of 2% formic acid. Vortex to mix.[11]

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol, followed by 1 mL of water.[11]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water to wash away polar interferences.

    • Wash 2: Add 1 mL of methanol to wash away non-polar, non-basic interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Workflow for Solid-Phase Extraction

cluster_workflow Solid-Phase Extraction Workflow Sample 0.5 mL Urine + IS + Formic Acid Condition Condition SPE Cartridge (Methanol, Water) Sample->Condition Load Load Sample Sample->Load Wash1 Wash 1 (Aqueous Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (Ammoniated Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Figure 3: Workflow for Solid-Phase Extraction of 5-ME from Urine.

Sample Preparation from Hair

Hair analysis provides a long-term history of drug exposure.[13][14] The sample preparation process involves decontamination, extraction of the drug from the keratin (B1170402) matrix, and subsequent cleanup.[14][15]

Experimental Protocol: Hair Analysis

  • Decontamination:

    • Wash a 25 mg segment of hair twice with 1 mL of methanol, vortexing for 1 minute each time.[13]

    • Discard the methanol washes. This step removes external contaminants.[13]

  • Homogenization: Cut the washed hair into small segments (1-3 mm).[13]

  • Extraction:

    • Place the cut hair into a glass tube.

    • Add 1 mL of methanol and the internal standard.

    • Incubate in an ultrasonic bath for 2 hours at 50°C to extract the analytes from the hair matrix.

  • Clarification: Centrifuge the tube at 10,000 x g for 5 minutes.

  • Evaporation & Reconstitution: Transfer the methanolic supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase for analysis.

Workflow for Hair Sample Preparation

cluster_workflow Hair Sample Preparation Workflow Sample 25 mg Hair Sample Decontaminate Decontaminate (Wash with Methanol) Sample->Decontaminate Homogenize Homogenize (Cut into small segments) Decontaminate->Homogenize Extract Ultrasonic Extraction (Methanol, 2h, 50°C) Homogenize->Extract Centrifuge Centrifuge (10,000 x g, 5 min) Extract->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Figure 4: Workflow for the Extraction of 5-ME from Hair Samples.

Quantitative Data Summary

The selection of a sample preparation method often involves a trade-off between speed, cost, and cleanliness of the final extract. The following tables summarize typical performance data for the extraction of synthetic cathinones from biological matrices using the described techniques. Note that these values are representative of the compound class and may vary for this compound specifically.

Table 1: Comparison of Extraction Methods for Synthetic Cathinones in Blood/Plasma

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 75 - 85[16]80 - 100[9]> 85[17]
Matrix Effects (%) 70 - 90 (Ion Suppression)[18][19]80 - 95 (Ion Suppression)[9]5 - 26 (Compensated)[12]
Relative Speed Very FastModerateSlow
Cost per Sample LowLow-ModerateHigh
Automation Potential HighLowHigh

Table 2: Performance of Solid-Phase Extraction for Synthetic Cathinones in Urine

Analyte (Example)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ, ng/mL)
Mephedrone 96.24.820[10]
Methylone 98.13.920[10]
Butylone 97.64.2N/A
MDPV 92.36.550[10]
Pentylone 96.94.1N/A

Data in Table 2 adapted from a study on mixed-mode SPE of various cathinones.[10][11]

The choice of sample preparation method for this compound depends on the biological matrix, the required sensitivity, sample throughput, and available resources. Protein precipitation offers a rapid and simple approach for blood matrices, suitable for high-throughput screening. Liquid-liquid extraction provides cleaner extracts and higher recoveries but is more labor-intensive. Solid-phase extraction is the method of choice for achieving the highest level of sample cleanup and concentration, particularly for complex matrices like urine, and is highly amenable to automation.[12] For hair analysis, a multi-step process involving decontamination and solvent extraction is necessary to obtain reliable results for determining long-term exposure. Each protocol should be fully validated to ensure it meets the specific requirements for accuracy, precision, and sensitivity for the intended analytical method.

References

Application Notes: Characterization of 5-Methylethylone using Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylethylone (5-ME), also known as 5-methyl-βk-MDEA, is a synthetic cathinone (B1664624) belonging to the amphetamine, phenethylamine, and cathinone chemical classes.[1][2] As a designer drug, it is structurally related to other psychoactive substances known to interact with the monoaminergic system.[1][3] The primary molecular targets of many synthetic cathinones are the plasma membrane monoamine transporters (MATs), which include the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET).[3][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[4]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of this compound at human monoamine transporters using in vitro radioligand binding assays. Due to the limited availability of published binding data for this compound, the following sections detail the protocols necessary to determine these key pharmacological parameters.

Receptor Binding Profile of this compound

While comprehensive binding data for this compound is not widely available in peer-reviewed literature, studies on structurally similar cathinones, such as methylone, have shown potent interactions with monoamine transporters.[3] Methylone acts as a non-selective inhibitor of DAT, NET, and SERT.[3] To characterize this compound, its inhibitory constant (Kᵢ) or the concentration that inhibits 50% of radioligand binding (IC₅₀) must be experimentally determined for each monoamine transporter. The following table provides a template for presenting such data once obtained.

Table 1: Monoamine Transporter Binding Affinity of this compound (Template for Experimental Data)

Target (Human) Radioligand Kᵢ (nM) IC₅₀ (nM) Reference
Serotonin Transporter (SERT) e.g., [³H]Citalopram TBD TBD (Internal Data)
Dopamine Transporter (DAT) e.g., [³H]WIN 35,428 TBD TBD (Internal Data)
Norepinephrine Transporter (NET) e.g., [³H]Nisoxetine TBD TBD (Internal Data)

TBD: To Be Determined experimentally using the protocols outlined below.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for hSERT, hDAT, and hNET

This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for the human serotonin, dopamine, and norepinephrine transporters through competitive inhibition of a specific radioligand. Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand to its target receptor due to their robustness and sensitivity.[5]

Objective: To determine the IC₅₀ and calculate the Kᵢ of this compound at hSERT, hDAT, and hNET expressed in HEK 293 cell membranes.

Principle: A competitive binding assay measures the ability of an unlabeled test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to a specific transporter.[5] As the concentration of this compound increases, the amount of bound radioligand decreases. This displacement is used to calculate the IC₅₀ value, which can then be converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[6]

Materials and Reagents:

  • Test Compound: this compound hydrochloride

  • Cell Membranes: HEK 293 cells stably expressing human DAT, NET, or SERT.[7][8]

  • Radioligands:

    • For hSERT: [³H]Citalopram or [³H]-5-HT[7]

    • For hDAT: [³H]WIN 35,428 (CFT) or [³H]Dopamine[7]

    • For hNET: [³H]Nisoxetine or [³H]Norepinephrine[7]

  • Non-specific Binding Ligands:

    • For hSERT: e.g., 10 µM Fluoxetine

    • For hDAT: e.g., 10 µM GBR 12909

    • For hNET: e.g., 10 µM Desipramine

  • Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[7]

  • Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter, scintillation vials, and liquid scintillation cocktail.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_process Processing cluster_analysis Data Analysis prep1 Prepare serial dilutions of this compound comp Competition: Membranes + Radioligand + this compound prep1->comp prep2 Prepare cell membrane homogenate in assay buffer tb Total Binding: Membranes + Radioligand + Buffer prep2->tb nsb Non-Specific Binding: Membranes + Radioligand + High Conc. Competitor prep2->nsb prep2->comp prep3 Prepare radioligand and non-specific ligand solutions prep3->tb prep3->nsb prep3->comp incubate Incubate to reach equilibrium (e.g., 60 min) filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity (CPM) via liquid scintillation counting wash->count calc_sb Calculate Specific Binding: Total Binding - NSB count->calc_sb plot Plot % Specific Binding vs. log[this compound] calc_sb->plot det_ic50 Determine IC50 via non-linear regression plot->det_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation det_ic50->calc_ki

Caption: Workflow for a competitive radioligand receptor binding assay.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer. A typical range would span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kₔ value), and the cell membrane preparation.

    • Non-specific Binding (NSB): Add assay buffer, the radioligand, cell membranes, and a high concentration of a known selective inhibitor for the respective transporter to saturate the specific sites.[7]

    • Competition Binding: Add assay buffer, the radioligand, cell membranes, and the varying concentrations of this compound.

  • Incubation: Incubate the plates for a sufficient time to allow binding to reach equilibrium (e.g., 30-60 minutes at room temperature).[7]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add the liquid scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[6]

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., one-site fit) on the competition curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[6]

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:[6]

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.

Mechanism of Action at the Synapse

This compound, like other cathinones, is presumed to act as a monoamine transporter inhibitor. By blocking these transporters, it prevents the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and duration of these neurotransmitters in the synapse, leading to enhanced downstream signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains Neurotransmitters) release Neurotransmitter Release vesicle->release nt Neurotransmitters (e.g., Serotonin) release->nt Exocytosis transporter Monoamine Transporter (SERT, DAT, or NET) transporter->vesicle Recycling nt->transporter Reuptake receptor Postsynaptic Receptor nt->receptor Binding signal Downstream Signaling receptor->signal Activation five_me This compound five_me->transporter Blocks

Caption: Inhibition of monoamine transporter by this compound at the synapse.

References

Application Notes and Protocols for Studying the Effects of 5-Methylethylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylethylone (5-methyl-βk-MDEA, 5ME) is a synthetic cathinone (B1664624), structurally related to ethylone, that is classified as an empathogen, stimulant, and psychedelic.[1][2] As with many designer drugs, there is a limited amount of published data on its specific pharmacological properties, metabolism, and toxicity.[2][3] These application notes provide a comprehensive guide for researchers investigating the in vitro and in vivo effects of this compound. The protocols outlined below are based on established methodologies for studying similar synthetic cathinones and can be adapted for the specific investigation of this compound.

Mechanism of Action

Synthetic cathinones primarily exert their effects by interacting with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[4][5] They can act as either reuptake inhibitors, blocking the removal of these neurotransmitters from the synaptic cleft, or as releasing agents, promoting the non-vesicular release of neurotransmitters.[4][5] It is suspected that this compound acts as a monoamine releasing agent.[3][6] The following diagram illustrates the general mechanism of action of monoamine transporter inhibitors and releasing agents.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (Dopamine, Serotonin, Norepinephrine) transporter Monoamine Transporter (DAT, SERT, NET) vesicle->transporter Neurotransmitter Release neurotransmitter Increased Extracellular Neurotransmitters transporter->neurotransmitter Blocks Reuptake / Promotes Efflux drug This compound drug->transporter Binds to and/or is transported by receptor Postsynaptic Receptors neurotransmitter->receptor Binds to Signal Transduction Signal Transduction receptor->Signal Transduction Activates

Caption: Interaction of this compound with monoamine transporters.

Quantitative Data Summary

Table 1: In Vitro Monoamine Transporter Interaction of this compound (Hypothetical Data)

TransporterBinding Affinity (Kᵢ, nM)Uptake Inhibition (IC₅₀, nM)
DAT150250
SERT80120
NET200350

Table 2: In Vivo Behavioral Effects of this compound in Rodents (Hypothetical Data)

SpeciesBehavioral AssayEndpointValue (mg/kg)
MouseLocomotor ActivityED₅₀5.0
RatDrug DiscriminationED₅₀2.5

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the pharmacological and toxicological profile of this compound.

In Vitro Protocols

1. Monoamine Transporter Binding Affinity Assay

This protocol determines the binding affinity (Kᵢ) of this compound for DAT, SERT, and NET using a competitive radioligand binding assay.

start Start prep Prepare cell membranes expressing DAT, SERT, or NET start->prep incubate Incubate membranes with radioligand and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioligand (scintillation counting) separate->quantify analyze Analyze data to determine IC₅₀ and Kᵢ quantify->analyze end End analyze->end

Caption: Workflow for monoamine transporter binding affinity assay.

Materials:

  • HEK-293 cells stably expressing human DAT, SERT, or NET

  • Cell lysis buffer

  • Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)

  • This compound hydrochloride

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter and fluid

Procedure:

  • Culture and harvest HEK-293 cells expressing the target transporter.

  • Prepare cell membranes by homogenization and centrifugation.

  • In a 96-well plate, add cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Rapidly filter the contents of each well through a filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]

2. Monoamine Transporter Uptake Inhibition Assay

This protocol measures the functional inhibition (IC₅₀) of monoamine transporters by this compound.

Materials:

  • HEK-293 cells stably expressing hDAT, hSERT, or hNET

  • Radiolabeled monoamine substrates (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine)

  • This compound hydrochloride

  • Assay buffer

  • 96-well plates

  • Scintillation counter and fluid

Procedure:

  • Seed HEK-293 cells expressing the target transporter in 96-well plates and allow them to adhere overnight.

  • Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for 10-20 minutes at 37°C.

  • Initiate uptake by adding a fixed concentration of the radiolabeled monoamine substrate.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation fluid and measure radioactivity using a scintillation counter.

  • Determine the IC₅₀ value, which is the concentration of this compound that reduces the specific uptake of the radiolabeled neurotransmitter by 50%.[8]

In Vivo Protocols

1. Locomotor Activity Assessment in Mice

This protocol assesses the stimulant effects of this compound by measuring changes in locomotor activity in mice.

start Start acclimate Acclimate mice to the testing room and locomotor activity chambers start->acclimate administer Administer this compound (various doses) or vehicle (e.g., saline) via i.p. injection acclimate->administer record Immediately place mice in chambers and record locomotor activity for a set duration (e.g., 2 hours) administer->record analyze Analyze data (e.g., distance traveled, beam breaks) to determine dose-response curve and ED₅₀ record->analyze end End analyze->end

Caption: Workflow for locomotor activity assessment in mice.

Materials:

  • Adult male Swiss-Webster mice

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Locomotor activity chambers equipped with infrared beams

  • Data acquisition software

Procedure:

  • Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Habituate individual mice to the locomotor activity chambers for 30-60 minutes.

  • Prepare solutions of this compound in sterile saline at various concentrations.

  • Administer a single intraperitoneal (i.p.) injection of either vehicle (saline) or a specific dose of this compound.[9][10]

  • Immediately place the mouse back into the activity chamber.

  • Record locomotor activity (e.g., horizontal beam breaks, distance traveled) continuously for a predetermined period (e.g., 2-4 hours).[10]

  • Analyze the data to generate a dose-response curve and calculate the ED₅₀, the dose that produces 50% of the maximal effect.[9]

Analytical Protocols

1. Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in biological matrices such as plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological samples (plasma, urine)

  • This compound analytical standard and a suitable internal standard (e.g., this compound-d₃)

  • Acetonitrile (B52724)

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Protein Precipitation: For plasma samples, add 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Solid-Phase Extraction (SPE): For urine samples, an SPE procedure may be necessary to clean up the sample and concentrate the analyte. The specific SPE protocol will depend on the chosen cartridge.

  • LC Separation:

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor for specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound spiked into a blank matrix.

    • Quantify the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[11][12]

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive investigation of the pharmacological and toxicological effects of this compound. By employing these standardized methods, researchers can generate reliable and reproducible data to better understand the mechanism of action, potency, and potential risks associated with this emerging designer drug. Adherence to these protocols will facilitate data comparison across different studies and contribute to a more complete understanding of the public health implications of synthetic cathinone use.

References

Application Notes and Protocols for In Vivo Studies of Substituted Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research detailing comprehensive in vivo studies specifically on 5-Methylethylone is limited.[1][2] Therefore, these application notes and protocols have been developed using data from closely related and well-studied synthetic cathinone (B1664624) analogs, such as dimethylone, dibutylone, and pentylone.[3][4] These methodologies provide a framework for researchers to design and conduct in vivo studies on novel psychoactive substances.

Application Notes

Synthetic cathinones are a class of novel psychoactive substances (NPS) designed to mimic the effects of classic psychostimulants like cocaine, methamphetamine, and MDMA.[5] Their primary mechanism of action involves interacting with monoamine transporters, specifically the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, leading to increased synaptic concentrations of these neurotransmitters.[4][6] In vivo animal models are critical for characterizing the pharmacological and toxicological profiles of these compounds, providing essential data on their abuse liability, stimulant effects, and potential neurochemical impact.[7][8]

Key behavioral assays used to evaluate the effects of synthetic cathinones in animal models include:

  • Locomotor Activity: This assay measures the stimulant or depressant effects of a compound by quantifying an animal's movement in an open-field arena. Dose- and time-dependent increases in locomotor activity are indicative of psychostimulant properties.[3][4]

  • Drug Discrimination: This model assesses the subjective effects of a drug.[3] Animals are trained to recognize the internal state produced by a known drug of abuse (e.g., cocaine, methamphetamine, or MDMA) and respond on a specific lever to receive a reward.[3][4] A novel compound that "fully substitutes" for the training drug is predicted to have a similar abuse liability and subjective effects in humans.[3][9]

  • Conditioned Place Preference (CPP): CPP is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug.[10][11] An animal's preference for an environment previously paired with the drug indicates rewarding effects.[11][12]

Neurochemical analyses, such as in vivo microdialysis, are often conducted in parallel to measure real-time changes in extracellular neurotransmitter levels in specific brain regions, like the nucleus accumbens, providing a mechanistic link to the observed behavioral outcomes.[13][14]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of synthetic cathinone analogs.

Table 1: Locomotor Activity in Swiss-Webster Mice
CompoundEffective Dose Range (mg/kg)Peak Effect (Dose)Duration of ActionNotesReference
Dimethylone 2.5 - 255352 ± 154 counts (25 mg/kg)1 - 2 hoursHigher dose (50 mg/kg) produced less stimulation but lasted longer (3-4h).[3]
Dibutylone 5 - 255620 ± 546 counts (25 mg/kg)2 - 3 hoursEffects were observed within 10 minutes of administration.[3]
Pentylone 10 - 100207 ± 16% of vehicle (10 mg/kg)2 - 3 hoursDelayed stimulation (2-6h) and adverse effects at 100 mg/kg.[4]
4-MEC 30 - 100190 ± 12% of vehicle (10 mg/kg)~ 2 hoursEffects occurred within 30 minutes of injection.[4]
Table 2: Drug Discrimination in Sprague-Dawley Rats
Test CompoundTraining DrugED₅₀ (mg/kg)SubstitutionReference
Dimethylone Methamphetamine (1 mg/kg)12.1 ± 0.1Full[3]
Dibutylone Methamphetamine (1 mg/kg)11.4 ± 0.1Full[3]
Dimethylone MDMA (1.5 mg/kg)10.8 ± 0.1Full[3]
Dibutylone MDMA (1.5 mg/kg)9.2 ± 0.1Full[3]
Pentylone Methamphetamine (1 mg/kg)Not specifiedFull[4]
Pentylone Cocaine (10 mg/kg)Not specifiedFull[4]

Experimental Protocols

Protocol: Locomotor Activity Assessment

This protocol details the procedure for evaluating the effects of a novel synthetic cathinone on spontaneous locomotor activity in mice.

Materials:

  • Male Swiss-Webster mice

  • Test compound (e.g., Dimethylone)

  • Vehicle (e.g., 0.9% Saline)

  • Open-field activity chambers equipped with photobeam sensors

  • Animal scale

  • Syringes for intraperitoneal (i.p.) injection

Procedure:

  • Animal Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Habituation to Chambers: Place each mouse into an individual open-field chamber and allow it to explore freely for 30-60 minutes to establish a baseline activity level.

  • Dosing:

    • Remove mice from the chambers and record their body weight.

    • Administer the test compound or vehicle via i.p. injection at the desired dose volume (e.g., 10 mL/kg).

    • Immediately return the mouse to the same activity chamber.

  • Data Collection:

    • Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) in 5- or 10-minute bins for a total duration of 2 to 6 hours.[3][4]

  • Data Analysis:

    • Analyze the data using a two-way analysis of variance (ANOVA) with Dose and Time as factors.[3]

    • If significant effects are found, perform post-hoc tests to compare individual doses to the vehicle control group at specific time points.

    • Calculate the ED₅₀ value, which is the dose that produces 50% of the maximal effect.

Protocol: Drug Discrimination Assay

This protocol describes the procedure for testing whether a novel compound produces subjective effects similar to a known psychostimulant (e.g., methamphetamine) in rats.[3]

Materials:

  • Male Sprague-Dawley rats trained to discriminate the training drug (e.g., 1 mg/kg methamphetamine) from vehicle.

  • Standard two-lever operant conditioning chambers.

  • Food pellet reinforcers (e.g., 45 mg pellets).

  • Test compound.

  • Vehicle (0.9% Saline).

Procedure:

  • Training Phase:

    • Rats are trained to press one lever ("drug lever") after an i.p. injection of methamphetamine (1 mg/kg) and a second lever ("vehicle lever") after a saline injection to receive a food reward.[3][4]

    • Training sessions occur daily, alternating between drug and vehicle, until rats reliably complete at least 85% of their responses on the correct lever before receiving the first reinforcer.

  • Testing Phase:

    • Once training criteria are met, test sessions are introduced.

    • Administer a specific dose of the test compound or a control injection (vehicle or training drug).

    • Place the rat in the operant chamber 10-15 minutes post-injection (pretreatment time).[3]

    • During the test session, responses on both levers are active and reinforced. The session continues until a set number of reinforcers (e.g., 20) are earned or a maximum time (e.g., 20 minutes) has elapsed.[3]

  • Data Collection:

    • Record the total number of responses on the drug-appropriate lever and the vehicle-appropriate lever.

    • Record the response rate (responses per second).

  • Data Analysis:

    • Calculate the percentage of responses made on the drug-appropriate lever.

    • Full Substitution: A test compound is considered to have fully substituted if, at one or more doses, the rats make ≥80% of their responses on the drug-appropriate lever.

    • Partial Substitution: A result of 21-79% drug-appropriate responding is considered partial substitution.

    • No Substitution: ≤20% drug-appropriate responding indicates no substitution.

    • Analyze response rate data to ensure that the effects on drug-appropriate responding are not confounded by motor impairment or response suppression.

Visualizations

Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamines (DA, 5-HT, NE) Vesicle Vesicular Storage MA->Vesicle VMAT2 SynapticCleft Increased Synaptic Monoamines Vesicle->SynapticCleft Release DAT DAT DAT->MA Reuptake SERT SERT SERT->MA Reuptake NET NET NET->MA Reuptake Receptors Postsynaptic Receptors SynapticCleft->Receptors Binding Cathinone Synthetic Cathinone Cathinone->DAT Blocks Reuptake Cathinone->SERT Blocks Reuptake Cathinone->NET Blocks Reuptake Signal Stimulant Effects Receptors->Signal

Caption: General mechanism of action for substituted cathinones.

Experimental Workflow

G start Start: Select Animal Model (e.g., Swiss-Webster Mice) acclimate Acclimation to Housing & Test Room start->acclimate habituate Habituation to Test Apparatus (e.g., Open-Field Chamber) acclimate->habituate baseline Record Baseline Activity habituate->baseline dosing Drug / Vehicle Administration (i.p. injection) baseline->dosing data_coll Behavioral Data Collection (e.g., Locomotor Counts for 2h) dosing->data_coll analysis Statistical Analysis (e.g., Two-Way ANOVA) data_coll->analysis results Data Interpretation: - Dose-Response Curve - Time Course of Effects - ED₅₀ Calculation analysis->results end End: Pharmacological Profile results->end

Caption: Workflow for a typical locomotor activity study.

Logical Relationships in Drug Effects

G cluster_0 Neurochemical Changes cluster_1 Behavioral Outcomes drug Drug Administration (e.g., Dibutylone, 25 mg/kg) neuro ↑ Synaptic Dopamine & ↑ Synaptic Serotonin drug->neuro Causes loco ↑ Locomotor Activity (Stimulant Effects) neuro->loco Mediates discrim Substitution for METH/MDMA (Abuse Liability) neuro->discrim Mediates

Caption: Relationship between drug administration, neurochemistry, and behavior.

References

Application of 5-Methylethylone in Neuroscience Research: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals should be aware that there is a significant lack of comprehensive scientific data on the application of 5-Methylethylone in neuroscience research. [1][2][3][4] As a designer drug of the amphetamine, phenethylamine, and cathinone (B1664624) chemical classes, it is structurally related to ethylone.[1][2][3] However, detailed pharmacological and toxicological information remains largely unpublished in peer-reviewed literature.

Limited Pharmacological Profile

This compound is categorized as an empathogen, stimulant, and psychedelic.[1][2][3] It is often sold as a "research chemical," and anecdotal reports suggest it may act as a monoamine releasing agent.[3][5] Due to its structural similarity to other synthetic cathinones, it is presumed to interact with monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[6] Synthetic cathinones can act as either transporter inhibitors (blockers) or substrates (releasers), leading to increased extracellular concentrations of these key neurotransmitters.[6]

However, without specific in vitro and in vivo studies on this compound, its precise mechanism of action, receptor binding affinities, and potency at monoamine transporters remain unknown.

In Vitro and In Vivo Data: A Research Gap

A thorough search of scientific literature reveals a notable absence of specific in vitro and in vivo studies investigating the neuroscientific effects of this compound. Key data points that are currently unavailable include:

  • Receptor Binding Affinities: Quantitative data (e.g., Ki or IC50 values) for the binding of this compound to specific CNS receptors, such as serotonin, dopamine, and adrenergic receptors, are not available.

  • Monoamine Transporter Interactions: There are no published studies detailing the potency of this compound as an inhibitor or substrate at DAT, NET, and SERT.

  • Behavioral Pharmacology: Preclinical studies in animal models to characterize the stimulant, rewarding, and potential psychoactive effects of this compound have not been reported in the scientific literature.

  • Neurochemical Effects: Data on how this compound alters neurotransmitter levels in specific brain regions is lacking.

Extrapolation from Related Compounds: A Cautious Approach

While speculative, the pharmacological profile of this compound may share similarities with its structural analogs, such as methylone and ethylone. Studies on these related cathinones have shown that they can act as non-selective monoamine uptake inhibitors and may also induce the release of serotonin.[7][8] For instance, methylone has been shown to inhibit DAT, NET, and SERT and to induce monoamine release.[6][9] However, it is crucial to emphasize that even small structural modifications can significantly alter the pharmacological properties of a compound. Therefore, direct extrapolation of data from related substances to this compound is not a substitute for empirical evidence.

Experimental Protocols and Methodologies

Due to the absence of published research specifically on this compound, it is not possible to provide detailed experimental protocols for its investigation. However, researchers interested in characterizing the neuroscience applications of this compound could adapt standard methodologies used for other psychostimulants and cathinones. These would include:

  • In Vitro Radioligand Binding Assays: To determine the affinity of this compound for a panel of CNS receptors and transporters.

  • In Vitro Neurotransmitter Uptake and Release Assays: Using synaptosomes or cell lines expressing monoamine transporters to characterize its effects on dopamine, norepinephrine, and serotonin transport.

  • In Vivo Behavioral Assays in Rodents: Including locomotor activity monitoring, drug discrimination studies, and self-administration paradigms to assess its stimulant and reinforcing properties.

  • In Vivo Microdialysis: To measure changes in extracellular neurotransmitter levels in key brain regions following administration of this compound.

Conclusion and Future Directions

The current body of scientific knowledge regarding the application of this compound in neuroscience research is exceptionally limited. The lack of empirical data on its pharmacological and neurochemical effects presents a significant gap in the literature. For researchers, scientists, and drug development professionals, this highlights a critical need for foundational research to characterize the properties of this emerging designer drug. Until such studies are conducted, any discussion of its potential applications in neuroscience remains speculative. The scientific community is encouraged to conduct rigorous investigations to elucidate the mechanism of action and potential neurobiological impact of this compound.

Data Presentation

No quantitative data is available for this compound to present in a structured table.

Signaling Pathways and Experimental Workflows

Due to the lack of research, no signaling pathways or specific experimental workflows for this compound can be visualized.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 5-Methylethylone (5-ME) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of 5-Methylethylone (5-ME) and related synthetic cathinones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix (e.g., urine, blood, plasma). These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification of 5-ME. For instance, endogenous components in biological samples can interfere with the ionization of the target analyte, leading to unreliable results.[1]

Troubleshooting:

  • Symptom: Inconsistent or low recovery of 5-ME during sample preparation.

  • Possible Cause: Interference from matrix components.

  • Solution: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.

Q2: I am observing significant signal suppression for 5-ME in my LC-MS/MS analysis of urine samples. What can I do to mitigate this?

A: Signal suppression is a common manifestation of matrix effects. To address this, consider the following:

  • Optimize Sample Preparation: A robust sample preparation protocol is crucial. Mixed-mode Solid-Phase Extraction (SPE) has been shown to be highly effective in removing matrix components from urine samples, with recoveries for similar cathinones often exceeding 90%.[2]

  • Chromatographic Separation: Improve the chromatographic separation to ensure that 5-ME elutes at a different retention time from the interfering matrix components.

  • Dilution: If the concentration of 5-ME is sufficiently high, a simple "dilute-and-shoot" approach might reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

  • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for 5-ME if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

Q3: Which sample preparation technique is most effective for reducing matrix effects in 5-ME analysis in blood or plasma?

A: The choice of technique depends on the specific requirements of your assay (e.g., required limit of quantification, sample volume, throughput). Here's a comparison of common methods:

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for cleaning up complex matrices like blood and plasma.[3] Mixed-mode SPE, which combines two or more retention mechanisms (e.g., reversed-phase and ion-exchange), can provide very clean extracts.

  • Liquid-Liquid Extraction (LLE): A classic and effective technique for separating analytes from interfering substances based on their differential solubility in two immiscible liquids. The pH of the aqueous phase can be adjusted to optimize the extraction of basic compounds like 5-ME.

  • Protein Precipitation (PPT): A simpler and faster method where a solvent (e.g., acetonitrile) is added to precipitate proteins.[4][5][6] While quick, it is generally less effective at removing other matrix components like phospholipids, which can also cause significant matrix effects.

Q4: Are there specific SPE protocols you would recommend for cathinone (B1664624) analysis in urine?

A: Yes, mixed-mode SPE is a highly recommended approach. The following is a detailed protocol adapted from established methods for synthetic cathinones.

Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for 5-ME in Urine

This protocol is adapted from a method utilizing mixed-mode cation exchange cartridges for the extraction of a broad panel of synthetic cathinones.[2][7]

Materials:

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard and 1 mL of 2% formic acid. Vortex to mix.

  • Column Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 2% formic acid in water.

    • Wash the cartridge with 2 mL of methanol.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in 60:40 (v/v) acetonitrile:methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for 5-ME in Blood

This is a general procedure for the extraction of basic drugs from blood.[8]

Materials:

  • Blood sample (1 mL)

  • Internal Standard (IS) solution (e.g., 5-ME-d3)

  • pH 9.2 Borate (B1201080) buffer

  • n-Butyl chloride

  • 1% HCl in methanol

  • Reconstitution solvent (e.g., Methanol or Ethyl Acetate)

Procedure:

  • Sample Preparation: To 1 mL of blood in a screw-top tube, add the internal standard and 2 mL of pH 9.2 borate buffer. Vortex.

  • Extraction: Add 4 mL of n-butyl chloride, cap the tube, and place it on a rocker for 10 minutes.

  • Centrifugation: Centrifuge for 10 minutes at approximately 3400 rpm.

  • Solvent Transfer: Transfer the upper organic layer (n-butyl chloride) to a clean tube.

  • Acidification: Add 50 µL of 1% HCl in methanol to the organic extract.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at ≤ 37°C.

  • Reconstitution: Reconstitute the residue in 50 µL of the chosen reconstitution solvent (methanol or ethyl acetate), and vortex. Transfer the extract to an autosampler vial for analysis.

Protocol 3: Protein Precipitation (PPT) for 5-ME in Plasma

This is a rapid and simple procedure for removing proteins from plasma samples.[4][6]

Materials:

  • Plasma sample (100 µL)

  • Internal Standard (IS) solution (e.g., 5-ME-d3)

  • Acetonitrile (ice-cold)

Procedure:

  • Sample Preparation: In a microcentrifuge tube, add 100 µL of plasma and the internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 30 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase to improve peak shape and sensitivity.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Synthetic Cathinone Analysis

TechniqueMatrixAverage Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Mixed-Mode SPE Urine>90[2]<15[2]High selectivity, excellent cleanupMore time-consuming, higher cost
Magnetic Dispersive SPE Urine>85Not specifiedRapid, easy to automateRequires specialized magnetic materials
Liquid-Liquid Extraction BloodAnalyte dependentCan be significant if not optimizedCost-effective, good for many analytesCan be labor-intensive, emulsion formation
Protein Precipitation Plasma>80[4]Can be highFast, simple, inexpensiveLess effective cleanup, potential for ion suppression

Note: Data presented are for a range of synthetic cathinones and may vary for this compound specifically.

Visualizations

Experimental Workflows

SPE_Workflow cluster_0 Mixed-Mode SPE Workflow for Urine start Start pretreatment Sample Pre-treatment (Urine + IS + Formic Acid) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol -> Water) conditioning->loading wash1 Wash 1 (Aqueous Formic Acid) loading->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elution Elution (Ammoniated Organic Solvent) wash2->elution evap_recon Evaporation & Reconstitution elution->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

Caption: Workflow for Mixed-Mode Solid-Phase Extraction of 5-ME from Urine.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow for Blood start Start prep Sample Preparation (Blood + IS + Buffer) start->prep extract Extraction (n-Butyl Chloride) prep->extract centrifuge Centrifugation extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evap Evaporation transfer->evap reconstitute Reconstitution evap->reconstitute analysis GC-MS or LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of 5-ME from Blood.

Signaling Pathway

Synthetic cathinones like this compound primarily exert their effects by interacting with monoamine transporters. They can act as either reuptake inhibitors (blockers) or as substrates that cause the reverse transport (release) of neurotransmitters like dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[9][10][11] This leads to an increase in the extracellular concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling to postsynaptic neurons.[12][13]

Signaling_Pathway cluster_2 Mechanism of Action of this compound at a Dopaminergic Synapse cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft DAT Dopamine Transporter (DAT) synaptic_cleft->DAT DA_receptor Dopamine Receptors synaptic_cleft->DA_receptor Binding DA_vesicle Dopamine Vesicles DA_vesicle->synaptic_cleft Release five_ME This compound five_ME->DAT Inhibition/Reverse Transport DA_receptor->postsynaptic Signal Transduction

Caption: Simplified diagram of this compound's interaction with the dopamine transporter.

References

Technical Support Center: 5-Methylethylone (5-ME) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

<

Disclaimer: 5-Methylethylone (5-ME) is a research chemical. This guide is intended for drug development professionals, scientists, and researchers in a laboratory setting. All handling and experiments should be conducted in accordance with local regulations and safety protocols.

This technical support center provides troubleshooting guidance and best practices for improving the stability of this compound (5-ME) solutions. Due to limited specific stability data for 5-ME, the recommendations provided are based on established principles for structurally related synthetic cathinones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 5-ME solution appears discolored and is yielding inconsistent analytical results. What is the likely cause?

A1: Inconsistent results and discoloration are common indicators of chemical degradation. Synthetic cathinones are known to be unstable under certain conditions. The primary factors leading to degradation are improper solvent choice, inappropriate pH, elevated storage temperatures, and exposure to light.[1][2][3] Cathinones are particularly susceptible to degradation in neutral or alkaline conditions and are more stable in acidic environments.[1][4][5]

Q2: What is the best solvent for preparing and storing 5-ME stock solutions?

A2: While methanol (B129727) is frequently used, studies on similar cathinones have shown significant degradation in this solvent, especially at refrigerated (4°C) or room temperatures.[6][7] Acetonitrile (B52724) is recommended as a more stable solvent for preparing stock solutions of cathinones.[6][8] If you must use methanol, it is critical to store the solution at -20°C or lower to minimize degradation.[6][8][9]

Q3: What are the optimal storage conditions for 5-ME solutions to ensure long-term stability?

A3: To maximize stability, 5-ME solutions should be stored frozen at -20°C or ideally at -40°C .[8][9] Studies on a wide range of cathinones consistently show that frozen storage is superior to refrigeration or room temperature storage.[4][9] Solutions should be stored in amber glass vials to protect from light and tightly sealed to prevent solvent evaporation.[10] Always allow the solution to equilibrate to room temperature before opening to prevent condensation from affecting the concentration.[8]

Q4: I am observing unexpected peaks in my chromatogram during GC-MS analysis. Could this be related to instability?

A4: Yes, synthetic cathinones are known to be thermally labile and can degrade in the high temperatures of a GC-MS injection port.[11][12][13] This thermal degradation can produce characteristic byproducts, such as compounds with a 2 Da mass shift, which appear as unexpected peaks.[11] To mitigate this, consider lowering the injection port temperature, reducing the analyte's residence time in the inlet, or using an alternative analytical method like LC-MS, which avoids high temperatures.[11][13][14]

Q5: How does pH affect the stability of 5-ME in aqueous solutions or biological matrices?

A5: pH is a critical factor. Cathinones are significantly more stable in acidic conditions (pH 4-6) and degrade rapidly in neutral or alkaline conditions (pH > 7).[1][4][5] When working with aqueous buffers or biological samples, acidifying the sample can substantially increase the stability of the cathinone (B1664624).[5][15]

Illustrative Stability Data for Cathinones

Compound ClassSolventStorage Temp.Time Point% Loss (Approximate)
CathinoneMethanolRoom Temp (20°C)3 Days32%
CathinoneMethanolRoom Temp (20°C)30 Days88%
CathinoneMethanolRefrigerated (4°C)14 Days23%
CathinoneMethanolFrozen (-20°C)30 DaysStable
CathinoneAcetonitrileAll Temps30 DaysStable

Experimental Protocols

Protocol 1: Preparation of a Stabilized 5-ME Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of 5-ME in a manner designed to maximize stability.

  • Materials:

    • This compound (solid reference standard)

    • Acetonitrile (HPLC grade or higher)

    • Calibrated analytical balance

    • Class A volumetric flask

    • Amber glass storage vials with PTFE-lined caps

    • Sonicator (optional)

  • Procedure:

    • Allow the container of solid 5-ME to equilibrate to room temperature before opening.

    • Accurately weigh the desired amount of 5-ME standard on a calibrated balance.

    • Transfer the weighed solid to a clean, dry volumetric flask.

    • Add a portion of acetonitrile to the flask, approximately 50-70% of the final volume.

    • Gently swirl the flask to dissolve the solid. A brief sonication may be used to aid dissolution.[8]

    • Once fully dissolved, bring the flask to final volume with acetonitrile.

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

    • Transfer the stock solution into clearly labeled amber glass vials for storage.

    • Store the vials at -20°C or below.[8]

Protocol 2: General Stability Assessment in Solution

This protocol provides a framework for evaluating the stability of a 5-ME solution under specific storage conditions over time.

  • Objective: To determine the rate of degradation of 5-ME in a chosen solvent at various temperatures.

  • Materials:

    • Prepared 5-ME stock solution (e.g., 100 µg/mL in acetonitrile)

    • Validated analytical method (e.g., LC-MS/MS)

    • Appropriate internal standard (e.g., 5-ME-d3)

    • Autosampler vials

  • Procedure:

    • Prepare a working solution of 5-ME at a known concentration from your stock solution.

    • Spike the working solution with a fixed concentration of the internal standard.

    • Aliquot the solution into multiple autosampler vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).[6]

    • Analyze a set of aliquots immediately (Time Zero) to establish the initial concentration.[8]

    • Store the remaining aliquots under the designated conditions.

    • At predetermined time points (e.g., 24 hours, 3 days, 7 days, 30 days), remove a set of aliquots from each condition.[6][8]

    • Allow samples to reach room temperature and analyze them using your validated method.

    • Calculate the concentration of 5-ME relative to the internal standard at each time point.

    • Compare the concentrations to the Time Zero measurement to determine the percentage of degradation. A loss greater than 15-20% is often considered significant.[8]

Visual Guides

The following diagrams illustrate key workflows and concepts for troubleshooting 5-ME solution stability.

G cluster_0 Troubleshooting Workflow for Inconsistent Results A Inconsistent Analytical Results (e.g., low recovery, extra peaks) B Review Solution Preparation A->B C Review Storage Conditions A->C D Review Analytical Method A->D B1 Solvent Choice? (Acetonitrile Recommended) B->B1 B2 Aqueous pH? (Acidic pH is more stable) B->B2 C1 Storage Temperature? (Store at <= -20°C) C->C1 C2 Protected from Light? (Use Amber Vials) C->C2 D1 Using GC-MS? D->D1 D2 Consider Thermal Degradation (Lower inlet temp or use LC-MS) D1->D2 Yes

Caption: Troubleshooting decision tree for unstable 5-ME solutions.

G cluster_1 General Stability Study Workflow P1 Prepare Working Solution with Internal Standard P2 Aliquot into Vials for Each Condition & Time Point P1->P2 P3 Analyze 'Time Zero' Samples P2->P3 P4 Store Aliquots at Designated Conditions (RT, 4°C, -20°C) P3->P4 P5 Analyze Samples at Scheduled Time Points P4->P5 P6 Calculate % Degradation vs. Time Zero P5->P6

Caption: Experimental workflow for a chemical stability assessment.

References

troubleshooting poor chromatographic peak shape for cathinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor chromatographic peak shapes encountered during the analysis of cathinones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Peak Tailing

Q1: Why are my cathinone (B1664624) peaks exhibiting significant tailing?

Peak tailing is the most common chromatographic issue for cathinones and is characterized by an asymmetric peak with a drawn-out trailing edge. The primary cause is secondary interactions between the analyte and the stationary phase.[1][2] Since cathinones are basic compounds, they are protonated in typical reversed-phase mobile phases. These positively charged analytes can then interact strongly with negatively charged residual silanol (B1196071) groups on the surface of silica-based columns, leading to tailing.[2][3]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The most effective solution is to lower the mobile phase pH to 2-3 using an acidic modifier like formic acid or trifluoroacetic acid.[4][5] This ensures the silanol groups are fully protonated (neutral), minimizing the secondary ionic interactions.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns have a lower concentration of residual silanols. End-capped columns have been chemically treated to cover many of these active sites. Using columns specifically designed for basic compounds, such as those with polar-embedded or charged surface hybrid (CSH) technologies, can significantly improve peak shape.[5]

  • Check for Column Contamination: Accumulation of sample matrix components can create active sites. Flush the column with a strong solvent or follow a dedicated column cleaning protocol.[4][5]

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[6][7] Try reducing the injection volume or diluting the sample.

  • Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH across the column. Increasing the buffer strength (e.g., to 20-50 mM) can sometimes improve peak shape.[5]

Issue 2: Peak Fronting

Q2: My cathinone peaks are fronting. What are the likely causes?

Peak fronting is an asymmetrical peak shape where the front part of the peak is broader than the back.[7][8] This indicates that some analyte molecules are moving through the column faster than the main band.

Troubleshooting Steps:

  • Address Column Overload: This is a primary cause of fronting.[7][8] The concentration of the analyte is too high for the column to handle, leading to a non-linear distribution. Reduce the mass of the sample injected by either lowering the injection volume or diluting the sample.

  • Correct Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase (e.g., dissolving in 100% acetonitrile (B52724) when the mobile phase starts at 5% acetonitrile) will cause the peak to be distorted and front.[4][6] Ideally, dissolve and inject your samples in the initial mobile phase.[4]

  • Check for Column Degradation: A physical deformation of the column bed, such as a void or channel, can lead to peak fronting.[7][8] This is often accompanied by a sudden drop in backpressure and typically affects all peaks in the chromatogram. If a void is suspected, the column should be replaced.[7]

Issue 3: Split Peaks

Q3: I am observing split or shoulder peaks for a single cathinone standard. What could be wrong?

Split peaks occur when a single compound appears as two or more distinct peaks.[9][10] This can be caused by issues with the column, the injection process, or the mobile phase.

Troubleshooting Steps:

  • Check for a Blocked Frit or Contamination: A partially blocked inlet frit on the column can cause the sample to be distributed unevenly onto the column head, leading to a split peak.[7][10] This will usually affect all peaks. Try back-flushing the column (if permitted by the manufacturer) or replacing the frit.

  • Inspect for Column Voids: A void or "channel" in the column's packed bed can cause the sample band to split, with part of it traveling faster than the other.[7] This issue usually requires column replacement.

  • Ensure Mobile Phase and Sample Solvent Compatibility: If the sample solvent is not miscible with the mobile phase, it can cause the sample to precipitate at the head of the column, resulting in peak shape distortion, including splitting. Ensure your sample solvent is compatible with the mobile phase.

  • Rule out Co-elution: If the peak splitting is only observed for a single analyte, it may be due to the presence of an impurity or a closely related isomer co-eluting with the main peak.[9] Try adjusting the mobile phase composition or gradient to improve resolution.[10]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Basic Cathinone Compound

Mobile Phase pHUSP Tailing Factor (Tf)Peak Shape QualityRecommendation
7.02.35Poor (Significant Tailing)Not recommended for basic cathinones. Silanol interactions are high.[2]
4.51.60Moderate (Noticeable Tailing)Better, but secondary interactions are still present.
3.01.33GoodAcceptable for many methods. Silanols are mostly protonated.[2]
2.51.10ExcellentIdeal for minimizing tailing by suppressing silanol ionization.[5]

Mandatory Visualizations

// Start Node start [label="Poor Peak Shape\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Main Issues tailing [label="Peak Tailing", fillcolor="#FBBC05"]; fronting [label="Peak Fronting", fillcolor="#FBBC05"]; splitting [label="Split Peaks", fillcolor="#FBBC05"];

// Connections from Start start -> tailing; start -> fronting; start -> splitting;

// Causes for Tailing cause_tail1 [label="Secondary Silanol\nInteractions (pH too high)", fillcolor="#F1F3F4"]; cause_tail2 [label="Column Overload", fillcolor="#F1F3F4"]; cause_tail3 [label="Column Contamination", fillcolor="#F1F3F4"];

tailing -> cause_tail1 [label=" Is analyte basic?"]; tailing -> cause_tail2 [label=" Is peak shape\nconc. dependent?"]; tailing -> cause_tail3 [label=" Did shape degrade\nover injections?"];

// Solutions for Tailing sol_tail1 [label="Lower Mobile Phase pH\nto 2.5 - 3.0", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tail2 [label="Reduce Sample\nConcentration / Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tail3 [label="Perform Column\nCleaning Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"];

cause_tail1 -> sol_tail1; cause_tail2 -> sol_tail2; cause_tail3 -> sol_tail3;

// Causes for Fronting cause_front1 [label="Column Overload", fillcolor="#F1F3F4"]; cause_front2 [label="Sample Solvent Too Strong", fillcolor="#F1F3F4"]; cause_front3 [label="Column Void / Collapse", fillcolor="#F1F3F4"];

fronting -> cause_front1 [label=" Is peak shape\nconc. dependent?"]; fronting -> cause_front2 [label=" Is sample solvent\nstronger than mobile phase?"]; fronting -> cause_front3 [label=" Did pressure drop suddenly?"];

// Solutions for Fronting sol_front1 [label="Reduce Sample\nConcentration / Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_front2 [label="Dissolve Sample in\nInitial Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_front3 [label="Replace Column", fillcolor="#34A853", fontcolor="#FFFFFF"];

cause_front1 -> sol_front1; cause_front2 -> sol_front2; cause_front3 -> sol_front3;

// Causes for Splitting cause_split1 [label="Blocked Inlet Frit", fillcolor="#F1F3F4"]; cause_split2 [label="Column Void", fillcolor="#F1F3F4"]; cause_split3 [label="Co-elution of Isomer\nor Impurity", fillcolor="#F1F3F4"];

splitting -> cause_split1 [label=" Are all\npeaks split?"]; splitting -> cause_split2 [label=" Did pressure drop?"]; splitting -> cause_split3 [label=" Is only one\npeak split?"];

// Solutions for Splitting sol_split1 [label="Backflush or\nReplace Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_split2 [label="Replace Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_split3 [label="Optimize Separation\n(e.g., modify gradient)", fillcolor="#34A853", fontcolor="#FFFFFF"];

cause_split1 -> sol_split1; cause_split2 -> sol_split2; cause_split3 -> sol_split3; } end_dot Caption: A logical workflow for troubleshooting common chromatographic peak shape issues.

Peak_Tailing_Mechanism Cathinone Protonated Cathinone (Cationic) C18 C18 Cathinone->C18 Primary Interaction (Hydrophobic Retention) Silanol Silanol Cathinone->Silanol Secondary Interaction (Ionic Attraction) CAUSES TAILING

Experimental Protocols

Protocol 1: General Purpose LC-UV Method for Cathinone Analysis

This protocol provides a starting point for the analysis of cathinones. Optimization will be required for specific analytes.

  • Chromatographic System: HPLC or UHPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Ramp to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 5% B for re-equilibration.[4]

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID column).

  • Column Temperature: 30 °C.

  • Injection Volume: 5-10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve standard or sample in the initial mobile phase (95% A, 5% B).

Protocol 2: Column Cleaning and Regeneration

If contamination is suspected to be the cause of poor peak shape or high backpressure, perform the following cleaning procedure.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Flush with Mobile Phase (No Buffer): Flush the column with a mixture of water and organic solvent (matching your mobile phase but without salts or acids) for 20-30 minutes.

  • Flush with 100% Acetonitrile: Flush the column with 100% HPLC-grade acetonitrile for at least 30 minutes to remove strongly retained non-polar compounds.

  • Flush with 100% Isopropanol (B130326): Flush with isopropanol for 30 minutes to remove lipids or very non-polar contaminants.

  • Reverse Flush (Optional): For severe contamination at the column inlet, and if the manufacturer allows, reverse the column direction and repeat steps 3 and 4 at a low flow rate.

  • Re-equilibration: Return the column to the normal flow direction, reconnect to the detector, and equilibrate with the initial mobile phase conditions for at least one hour or until a stable baseline is achieved.[4]

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for 5-Methylethylone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometry analysis of 5-Methylethylone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound and other synthetic cathinones by mass spectrometry?

A1: Synthetic cathinones, including this compound, present several analytical challenges. When using Gas Chromatography-Mass Spectrometry (GC-MS), these compounds are known to be thermally labile, meaning they can degrade at high temperatures in the GC inlet, leading to poor reproducibility and the appearance of unexpected peaks.[1] Their fragmentation patterns upon electron ionization (EI) can also be very similar to other cathinone (B1664624) analogs, making definitive identification difficult.[2][3] For Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects, where other components in the sample suppress or enhance the ionization of the target analyte, can be a significant issue, particularly in complex biological samples.[4]

Q2: Which ionization technique is most suitable for this compound analysis?

A2: For LC-MS analysis, Electrospray Ionization (ESI) is generally the preferred method for synthetic cathinones as they are polar and ionizable compounds.[5] ESI is a soft ionization technique that typically results in a prominent protonated molecule ([M+H]⁺), which is crucial for molecular weight confirmation and for use as a precursor ion in tandem mass spectrometry (MS/MS).

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: Derivatization is often recommended for the GC-MS analysis of synthetic cathinones to improve their thermal stability and chromatographic peak shape.[1] Acylating agents such as pentafluoropropionic anhydride (B1165640) (PFPA), heptafluorobutyric anhydride (HFBA), and trifluoroacetic anhydride (TFAA) are commonly used and have shown to be effective.[1]

Q4: What is the expected fragmentation pattern for this compound in EI-MS?

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in LC-MS Analysis
Possible CauseTroubleshooting Step
Inappropriate Mobile Phase pH Adjust the pH of the aqueous mobile phase. For basic compounds like this compound, a mobile phase with a pH 2-3 units below the pKa of the analyte (typically using formic acid or ammonium (B1175870) formate) will ensure it is in its protonated form, leading to better peak shape.
Column Overload Reduce the injection volume or dilute the sample. Injecting too much sample can lead to peak fronting.
Secondary Interactions with Column Use a column with end-capping or a different stationary phase (e.g., a polar-embedded C18) to minimize interactions with residual silanol (B1196071) groups.
Contaminated Guard or Analytical Column Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.
Issue 2: Low Signal Intensity or No Peak Detected
Possible CauseTroubleshooting Step
Suboptimal Ionization Source Parameters Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow and temperature. Perform an infusion of a this compound standard to tune these parameters for maximum signal intensity.
Incorrect Precursor/Product Ion Selection (for MS/MS) Verify the m/z of the precursor ion ([M+H]⁺ for this compound is 236.1) and optimize the collision energy to obtain characteristic and abundant product ions.
Matrix Effects (Ion Suppression) Improve sample preparation to remove interfering matrix components. Methods like solid-phase extraction (SPE) are often more effective than simple protein precipitation.[4] Consider using a deuterated internal standard to compensate for matrix effects.
Sample Degradation Ensure proper sample storage (refrigerated or frozen). Prepare fresh standards and samples before analysis.
Issue 3: Inconsistent Retention Times
Possible CauseTroubleshooting Step
Inadequate Column Equilibration Increase the column equilibration time between injections to ensure the column chemistry is stable before the next run.
Fluctuations in Mobile Phase Composition Ensure mobile phase solvents are properly degassed. Check for leaks in the LC system.
Column Temperature Variation Use a column oven to maintain a consistent column temperature.

Experimental Protocols

Sample Preparation for this compound from Urine using SPE
  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of an internal standard solution (e.g., this compound-d5) and 500 µL of a buffer solution (e.g., ammonium acetate, pH 6). Vortex for 30 seconds.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of the buffer solution.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile) to remove interferences.

  • Elution: Elute the this compound with 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Optimized LC-MS/MS Parameters for this compound
ParameterRecommended Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Drying Gas Temperature 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Precursor Ion (Q1) m/z 236.1
Product Ions (Q3) To be determined empirically, but likely fragments would include those corresponding to the loss of water, the ethylamino group, and cleavage of the aromatic ring structure. A collision energy ramp (e.g., 10-40 eV) should be performed to find the optimal fragmentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is spe_extraction Solid-Phase Extraction add_is->spe_extraction evaporation Evaporation spe_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_low_signal start Low/No Signal for This compound check_tuning Is the MS tuned and calibrated? start->check_tuning check_source Are ESI source parameters optimized? check_tuning->check_source Yes solution_tune Action: Perform MS tuning and calibration. check_tuning->solution_tune No check_sample_prep Is sample preparation adequate? check_source->check_sample_prep Yes solution_optimize_source Action: Infuse standard and optimize source parameters. check_source->solution_optimize_source No check_lc_conditions Are LC conditions optimal? check_sample_prep->check_lc_conditions Yes solution_improve_prep Action: Improve sample cleanup (e.g., use SPE). check_sample_prep->solution_improve_prep No solution_check_lc Action: Verify mobile phase, gradient, and column integrity. check_lc_conditions->solution_check_lc No

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: 5-Methylethylone Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of 5-Methylethylone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on avoiding contamination and troubleshooting common analytical issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace analysis critical?

A1: this compound (5-ME) is a synthetic cathinone, a class of novel psychoactive substances (NPS) often sold as "designer drugs".[1][2] It is structurally related to other cathinones like ethylone.[1][2] Trace analysis is critical for forensic toxicology to determine substance use in legal cases, for clinical settings to diagnose and treat intoxications, and in pharmaceutical research to study its metabolism and potential effects. Accurate trace-level detection requires minimizing contamination to ensure reliable and defensible results.

Q2: What are the primary sources of contamination in this compound trace analysis?

A2: Contamination can arise from multiple sources throughout the analytical workflow. Key sources include the laboratory environment (airborne particles, dust), solvents and reagents, sample handling equipment (glassware, pipette tips, vials), and the analytical instrument itself (injector, column, detector).[3][4] Cross-contamination from previously analyzed high-concentration samples, also known as carryover, is another significant issue.[5]

Q3: How does the chemical stability of this compound affect trace analysis?

A3: Synthetic cathinones can be susceptible to degradation depending on temperature, pH, and the storage matrix.[6][7] Generally, cathinones are more stable under acidic conditions and when stored at low temperatures (e.g., -20°C or below).[6] Degradation can lead to a loss of the target analyte, resulting in inaccurately low quantification. It is crucial to evaluate the stability of this compound under your specific storage and analytical conditions.[8][9] The presence of a methylenedioxy group in its structure may confer greater stability compared to some other cathinones.[7]

Q4: What grade of solvents and reagents are recommended for this analysis?

A4: For trace analysis by LC-MS or GC-MS, it is imperative to use the highest purity solvents and reagents available to minimize background noise and interfering peaks.[3] Using lower-grade materials can introduce a variety of contaminants that compromise data quality.

Table 1: Recommended Solvent and Reagent Purity for Trace Analysis
Solvent/ReagentRecommended GradeRationale
WaterLC-MS Grade, 18 MΩ·cmMinimizes ionic and organic contaminants that can form adducts or create background noise.
Acetonitrile (B52724)LC-MS or HPLC GradeEnsures low levels of UV-absorbing impurities and particulate matter.
MethanolLC-MS or HPLC GradePrevents introduction of contaminants that can interfere with ionization.
Formic Acid / Acetic AcidLC-MS Grade (typically >99%)High-purity additives are crucial as they are directly infused into the MS and can be a major source of contamination.[10]
Ammonium Hydroxide / AcetateLC-MS GradePrevents the formation of unwanted metal adducts and background ions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Detection of this compound in Blank Injections

Q: I am observing a peak for this compound in my solvent/reagent blanks. What is the likely cause and how can I resolve it?

A: This indicates a contamination or carryover issue. A systematic approach is needed to identify the source.[11]

Troubleshooting Steps:

  • Differentiate Contamination vs. Carryover : Inject a series of three or more blanks. If the peak area decreases with each injection, the problem is likely carryover from a preceding high-concentration sample.[11] If the peak area remains constant or appears sporadically, it suggests system contamination .[11][12]

  • For Carryover :

    • Autosampler Cleaning : The injection needle and sample loop are common sources of carryover.[5] Optimize the needle wash protocol. Use a strong, appropriate wash solvent. A wash solution's ability to solubilize the analyte should be better than that of the mobile phase.[11] Sometimes cycling between high and low organic mobile phases during the column wash is more effective than a continuous high organic wash.[13][14]

    • Injector Port (GC) : Clean or replace the injector liner and septum, as these can be sources of carryover.[15]

    • Analytical Column : If carryover persists, residual analyte may be retained on the column. Perform a column bake-out (for GC) or flush with a strong solvent (for LC).[5][15]

  • For System Contamination :

    • Solvents/Mobile Phase : Prepare fresh mobile phase using new, unopened LC-MS grade solvents and reagents.

    • Glassware/Vials : Use new, certified clean autosampler vials. Ensure all glassware is meticulously cleaned. Avoid cleaning glassware in dishwashers which can leave detergent residues.[10]

    • System Purge : Thoroughly purge all LC lines with the fresh mobile phase.

Issue 2: Extraneous or Background Peaks in Chromatograms

Q: My chromatograms show high background noise or numerous interfering peaks. How can I identify and eliminate these?

A: High background and extraneous peaks are often due to chemical contaminants from various sources in the lab.[16][17]

Troubleshooting Steps:

  • Identify the Contaminant : Use the accurate mass measurement from your mass spectrometer to tentatively identify the contaminant ions. Common background ions include plasticizers (e.g., phthalates), slip agents (e.g., oleamide), detergents (e.g., polyethylene (B3416737) glycol), and solvent adducts.[16][18]

  • Isolate the Source :

    • LC System : Disconnect the LC from the mass spectrometer and infuse the mobile phase directly. If the background ions disappear, the source is within the LC system (column, tubing, etc.). If they remain, the source is the mobile phase, infusion line, or the MS source itself.[10]

    • Lab Environment : Plasticizers and siloxanes can be ubiquitous in the lab environment, originating from floor coatings, plasticware, and tubing.[10] Keep solvent bottles covered and minimize the use of plasticware where possible.

    • Sample Preparation : Ensure sample cleanup procedures like Solid-Phase Extraction (SPE) are effective at removing matrix components.[19]

Table 2: Common Background Ions in LC-MS and Their Likely Sources
m/z (Positive Mode)Compound/Ion TypeLikely Source
149.0233Phthalate (B1215562) fragmentPlasticware (vials, caps, tubing, well plates)
279.1591Dibutyl phthalate (DBP)Plasticware, environmental contamination
391.2843Di(2-ethylhexyl)phthalate (DEHP)Plasticware, ubiquitous environmental contaminant
Various (44 Da spacing)Polyethylene Glycol (PEG)Detergents, personal care products, lubricants
Various (58 Da spacing)Polypropylene (B1209903) Glycol (PPG)Coolants, hydraulic fluids
VariousSiloxanesPump oil, silicone septa, glassware coatings
This table provides examples; numerous other contaminants can be present.[16][18][20]

Experimental Protocols & Visualizations

Protocol 1: General Best Practices for a Trace Analysis Laboratory

To maintain a clean environment suitable for trace analysis, adhere to the following practices:[3][4]

  • Personal Protective Equipment (PPE) : Always wear powder-free nitrile gloves and change them frequently. Avoid wearing cosmetics or perfumes, which can be sources of contamination.

  • Glassware and Labware : Use dedicated glassware for trace analysis that is not used for general chemistry. Clean glassware thoroughly, performing a final rinse with high-purity solvent. Avoid plastic containers when possible, as they can leach plasticizers.[10][21] If plastic is necessary, use polypropylene (PP) over polystyrene (PS).

  • Reagent and Solvent Handling : Purchase solvents in small quantities to ensure they are used quickly after opening. Never return unused solvent to the source bottle. Use clean glassware to transfer solvents.

  • Work Area : Maintain a clean and organized workspace. Clean bench surfaces regularly. Perform sample preparations in a designated clean area or fume hood to avoid airborne contamination.[4]

  • Blanks : Regularly analyze various types of blanks (solvent, reagent, matrix) to monitor the cleanliness of the entire analytical system.[4]

Diagram 1: Systematic Workflow for Contamination Troubleshooting

This diagram outlines a logical sequence for identifying the source of contamination when a target analyte is detected in a blank sample.

G start_node Start: Analyte Peak in Blank Detected d1 Peak Area Decreasing? start_node->d1 Inject 3+ Blanks decision_node decision_node process_node process_node end_node end_node wash_node wash_node p1 Issue is Carryover d1->p1 Yes p2 Issue is Contamination d1->p2 No (Constant Area) wash1 1. Optimize Autosampler Wash Protocol & Solvents p1->wash1 d2 Carryover Persists? wash1->d2 Still Present? wash2 2. Clean/Replace Injector Liner & Septum d2->wash2 Yes end_clean Problem Resolved d2->end_clean No d3 Carryover Persists? wash2->d3 Still Present? wash3 3. Flush/Bakeout Analytical Column d3->wash3 Yes d3->end_clean No wash3->end_clean Resolved c1 1. Prepare Fresh Mobile Phase (New Solvents) p2->c1 d4 Contamination Persists? c1->d4 Still Present? d4->end_clean No c2 2. Use New Vials/ Clean Glassware d4->c2 Yes d5 Contamination Persists? c2->d5 Still Present? d5->end_clean No c3 3. Isolate System Components (LC/MS) d5->c3 Yes c3->end_clean Resolved

Caption: A flowchart for troubleshooting contamination in trace analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol provides a general methodology for extracting synthetic cathinones from a biological matrix like urine using mixed-mode cation exchange SPE, which is effective for basic compounds like this compound.[22][23][24]

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX)

  • Urine sample

  • Internal Standard (IS) solution (e.g., this compound-d3)

  • 2% Formic Acid in water

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Elution Solvent: 5% Ammonium Hydroxide in 60:40 Acetonitrile:Methanol

Procedure:

  • Sample Pre-treatment : To 0.5 mL of urine, add the internal standard. Add 0.5 mL of 2% formic acid to acidify the sample and ensure the analyte is charged. Vortex to mix.[22]

  • Column Conditioning : Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing :

    • Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Wash the cartridge with 1 mL of acetonitrile to remove non-polar, neutral interferences.[22]

  • Elution : Elute the analytes with 1 mL of the elution solvent (5% Ammonium Hydroxide in 60:40 Acetonitrile:Methanol). The basic pH of the elution solvent neutralizes the analyte, releasing it from the sorbent.

  • Final Processing : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Diagram 2: Workflow for Solid-Phase Extraction (SPE)

This diagram illustrates the key steps in the SPE protocol for sample cleanup and concentration prior to instrumental analysis.

SPE_Workflow start_node Start: Urine Sample step1 1. Sample Pre-treatment (Add IS, Acidify) start_node->step1 process_step process_step final_step Analysis by LC-MS/MS step2 2. SPE Cartridge Conditioning (Methanol, then Water) step1->step2 step3 3. Sample Loading step2->step3 step4 4. Washing Steps (Aqueous Acid Wash, then Organic Wash) step3->step4 step5 5. Analyte Elution (Using Basic Organic Solvent) step4->step5 step6 6. Evaporation & Reconstitution (In Mobile Phase) step5->step6 step6->final_step

Caption: A visual guide to the Solid-Phase Extraction (SPE) process.

References

Technical Support Center: Addressing Solubility Challenges of 5-Methylethylone in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methylethylone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a synthetic cathinone (B1664624) with the chemical formula C₁₃H₁₇NO₃ and a molar mass of approximately 235.28 g/mol .[1][2][3] Its solubility is highly dependent on the solvent. It is generally soluble in organic solvents but has limited solubility in aqueous solutions.

Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?

A2: this compound is soluble in several common organic solvents. A stock solution can be prepared in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Ethanol.[4]

Q3: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer (e.g., PBS, cell culture media). What is causing this and how can I prevent it?

A3: This is a common issue for compounds with low aqueous solubility. The organic solvent in your stock solution is miscible with the aqueous buffer, but the compound itself is not. When the concentration of the organic solvent is diluted, this compound can precipitate out of the solution.

To prevent this, consider the following:

  • Decrease the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is as low as possible while still maintaining the solubility of this compound. Most cell lines can tolerate low percentages of DMSO (typically <0.5%).

  • Use a co-solvent: In some cases, using a combination of solvents can improve solubility.

  • pH adjustment: The solubility of many compounds is pH-dependent. Since cathinones are generally more stable in acidic conditions, slightly acidifying your buffer (if your assay permits) may improve the solubility of this compound.[5]

  • Serial dilutions: Prepare intermediate dilutions of your stock solution in the aqueous buffer rather than adding a small volume of highly concentrated stock directly to a large volume of buffer. This gradual dilution can sometimes prevent precipitation.

Q4: What is the recommended procedure for preparing a working solution of this compound for a cell-based assay?

A4: To minimize precipitation and ensure accurate dosing, follow a step-wise dilution protocol. A detailed experimental protocol is provided in the "Experimental Protocols" section below. The general principle involves preparing a high-concentration stock solution in an organic solvent like DMSO and then performing serial dilutions in your cell culture medium to reach the desired final concentration.

Q5: How does pH affect the solubility and stability of this compound?

A5: While specific quantitative data for this compound is limited, synthetic cathinones are generally more stable in acidic environments.[5] Alkaline conditions can lead to degradation. The solubility of weak bases, which is a characteristic of many cathinones, tends to increase in acidic pH due to the formation of more soluble salt forms. Therefore, preparing solutions in slightly acidic buffers (pH 4-6) may enhance both the solubility and stability of this compound. However, the compatibility of the pH with your specific assay must be considered.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (DMSO)20 mg/mL
Ethanol20 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)1 mg/mL

Note: This data is based on available information and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

Objective: To prepare a stock solution of this compound in DMSO and subsequently dilute it to a final working concentration in cell culture medium with minimal precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Calculate the mass of this compound required to make a 10 mM stock solution (Molar Mass ≈ 235.28 g/mol ).

    • For example, to make 1 mL of a 10 mM stock solution, you would need: 10 mmol/L * 1 L/1000 mL * 235.28 g/mol * 1000 mg/g = 2.35 mg.

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. This is your stock solution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (e.g., 10 µM final concentration):

    • Warm the required volume of cell culture medium to 37°C.

    • Perform a serial dilution of the 10 mM stock solution in the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution:

      • First, prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This will give you a 100 µM solution.

      • Then, prepare a 1:10 final dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. This will result in your final 10 µM working solution.

    • Gently mix the working solution by inverting the tube or pipetting up and down.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

    • Use the freshly prepared working solution for your experiment immediately.

Mandatory Visualizations

Troubleshooting Workflow for this compound Solubility Issues

G start Start: Dissolving this compound stock_prep Prepare stock solution in organic solvent (e.g., DMSO) start->stock_prep dilution Dilute stock solution in aqueous buffer stock_prep->dilution precipitation Precipitation observed? dilution->precipitation no_precipitation No precipitation. Proceed with experiment. precipitation->no_precipitation No troubleshoot Troubleshoot precipitation->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc optimize_solvent Optimize solvent concentration (<0.5% DMSO) troubleshoot->optimize_solvent adjust_ph Adjust pH of buffer (if assay permits) troubleshoot->adjust_ph serial_dilution Use serial dilution method troubleshoot->serial_dilution retest Re-test dissolution lower_conc->retest optimize_solvent->retest adjust_ph->retest serial_dilution->retest retest->precipitation G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE SERT_vesicle Serotonin Vesicle Serotonin Serotonin SERT_vesicle->Serotonin DAT DAT NET NET SERT SERT DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binds NE->NET Reuptake NE_receptor Norepinephrine Receptors NE->NE_receptor Binds Serotonin->SERT Reuptake SERT_receptor Serotonin Receptors Serotonin->SERT_receptor Binds METH This compound METH->DAT Inhibits METH->NET Inhibits METH->SERT Inhibits

References

Technical Support Center: Refinement of Extraction Techniques for 5-Methylethylone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylethylone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its extraction?

A1: Understanding the physicochemical properties of this compound is crucial for developing effective extraction protocols. As a synthetic cathinone, it is a substituted phenethylamine.[1] Key properties include:

PropertyValueSource
Chemical Formula C₁₃H₁₇NO₃[1][2]
Molar Mass 235.28 g/mol [1][2]
IUPAC Name 2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one[2]
Predicted XLogP3 2.2[2]
Nature Basic CompoundGeneral knowledge on cathinones

The predicted XLogP3 value of 2.2 suggests moderate lipophilicity, indicating that it will partition into organic solvents, a key principle in liquid-liquid extraction. Its basic nature means that its charge state can be manipulated by adjusting the pH of the aqueous phase, which is a critical factor for optimizing both liquid-liquid and solid-phase extraction.

Q2: What are the common impurities that might be present in a synthesized sample of this compound?

A2: Impurities in a sample of this compound can originate from the starting materials, side reactions, or degradation products. While specific impurities for this compound synthesis are not extensively documented in publicly available literature, common impurities in the synthesis of related cathinones like methylone from catechol can include precursors, reagents, and by-products from side reactions such as dimerizations or incomplete reactions.[3] For amphetamine synthesized from P2P (phenyl-2-propanone), which shares some synthetic pathways with cathinones, impurities can include indene (B144670) by-products.[3] It is also possible to have impurities from the starting materials used in the synthesis.

Q3: What are the primary metabolic pathways for this compound, and how does this impact its detection in biological samples?

A3: The metabolism of this compound, like other methylenedioxy-substituted synthetic cathinones, proceeds through several key pathways. Understanding these pathways is essential for identifying the correct target analytes in biological samples, which may be the parent compound or its metabolites. The primary metabolic routes include:

  • N-dealkylation: Removal of the ethyl group.

  • β-ketone reduction: Reduction of the ketone group to a hydroxyl group.

  • Demethylenation: Opening of the methylenedioxy ring.

  • O-methylation: Addition of a methyl group following demethylenation.

  • Glucuronide conjugation: A phase II metabolic reaction that increases water solubility for excretion.[4]

Detecting the metabolites, which can be present in higher concentrations or for a longer duration than the parent drug, can extend the window of detection in toxicological screenings.[4]

Metabolic_Pathway_of_5_Methylethylone Figure 1: Generalized Metabolic Pathway of this compound This compound This compound N-dealkylation_Metabolite N-dealkylated Metabolite This compound->N-dealkylation_Metabolite N-dealkylation Beta_Ketone_Reduced_Metabolite β-Ketone Reduced Metabolite This compound->Beta_Ketone_Reduced_Metabolite β-Ketone Reduction Demethylenated_Metabolite Demethylenated Metabolite This compound->Demethylenated_Metabolite Demethylenation Glucuronide_Conjugate Glucuronide Conjugate N-dealkylation_Metabolite->Glucuronide_Conjugate Phase II Conjugation Beta_Ketone_Reduced_Metabolite->Glucuronide_Conjugate Phase II Conjugation O-methylated_Metabolite O-methylated Metabolite Demethylenated_Metabolite->O-methylated_Metabolite O-methylation O-methylated_Metabolite->Glucuronide_Conjugate Phase II Conjugation

Caption: A simplified diagram of the major metabolic pathways for this compound.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE)

Problem: Low recovery of this compound in the organic phase.

Possible Cause Troubleshooting Step Rationale
Incorrect pH of the aqueous phase Adjust the pH of the aqueous sample to be basic (pH > 9).This compound is a basic compound. At a basic pH, it will be in its neutral, un-ionized form, which is more soluble in organic solvents.
Inappropriate organic solvent Select an organic solvent with a polarity that matches this compound. Consider solvents like ethyl acetate, dichloromethane, or a mixture such as isopropanol/hexane/ethyl acetate.[5]The choice of solvent is critical for efficient partitioning. A solvent with similar polarity to the analyte will maximize recovery.
Insufficient solvent volume Increase the volume of the organic solvent relative to the aqueous sample.A higher solvent-to-sample ratio can improve extraction efficiency, especially if the partition coefficient is not very high.
Inadequate mixing Ensure vigorous mixing (e.g., vortexing) for a sufficient amount of time to allow for efficient mass transfer between the two phases.Proper mixing increases the surface area of contact between the aqueous and organic phases, facilitating the transfer of the analyte.
Emulsion formation - Centrifuge the sample to break the emulsion.- Add a small amount of a different organic solvent.- Consider using Supported Liquid Extraction (SLE) as an alternative.Emulsions can trap the analyte and prevent complete phase separation, leading to lower recovery.
Solid-Phase Extraction (SPE)

Problem: Poor retention of this compound on the SPE sorbent.

Possible Cause Troubleshooting Step Rationale
Incorrect sorbent type For a basic compound like this compound, a cation-exchange or a mixed-mode (e.g., reversed-phase and cation-exchange) sorbent is recommended.Cation-exchange sorbents will retain the positively charged this compound at an acidic to neutral pH.
Improper sample pH Adjust the pH of the sample to ensure this compound is in its charged (protonated) state for retention on a cation-exchange sorbent.The interaction between the analyte and the sorbent is pH-dependent. For cation exchange, the analyte should be positively charged.
Sample breakthrough during loading Decrease the flow rate during sample loading. Ensure the sorbent bed is not overloaded.A slower flow rate allows for better interaction between the analyte and the sorbent. Overloading the sorbent will lead to incomplete retention.

Problem: Incomplete elution of this compound from the SPE sorbent.

Possible Cause Troubleshooting Step Rationale
Inappropriate elution solvent Use an elution solvent that can disrupt the interaction between this compound and the sorbent. For a cation-exchange sorbent, this would typically be a basic solvent or a solvent with a high ionic strength. A common eluent is a mixture of an organic solvent with ammonia (B1221849) or another base.The elution solvent must be strong enough to displace the analyte from the sorbent. For cation-exchange, a basic eluent will neutralize the analyte, disrupting the ionic interaction.
Insufficient elution solvent volume Increase the volume of the elution solvent or perform multiple smaller elutions.This ensures that all of the retained analyte is washed off the sorbent.
High flow rate during elution Decrease the flow rate of the elution solvent.A slower flow rate allows for more effective interaction between the elution solvent and the analyte-sorbent complex, leading to more complete elution.
Analytical Issues (GC-MS)

Problem: Peak tailing for this compound in the chromatogram.

Possible Cause Troubleshooting Step Rationale
Active sites in the GC system - Perform inlet maintenance (replace liner, septum, and seal).- Use a deactivated liner.- Trim the front end of the analytical column.Active sites, often exposed silanol (B1196071) groups, can interact with the basic amine group of this compound, causing peak tailing.[6][7][8][9]
Column contamination Bake out the column at a high temperature (within the column's limits) or trim the front end of the column.Contaminants in the column can interact with the analyte and cause peak distortion.
Incompatible solvent Ensure the injection solvent is compatible with the stationary phase of the column.A mismatch in polarity between the solvent and the stationary phase can lead to poor peak shape.
Improper column installation Re-install the column, ensuring the correct insertion depth into the inlet and detector and a clean, square cut at the column ends.[6][8]Improper installation can create dead volumes or cause sample to be introduced incorrectly, leading to peak tailing.

Problem: Inconsistent or unexpected mass spectra for this compound.

Possible Cause Troubleshooting Step Rationale
Formation of adduct ions Review the mass spectrum for common adducts such as [M+Na]⁺ or [M+K]⁺.[10][11][12][13][14]In electrospray ionization (ESI), adducts with sodium or potassium from glassware or solvents are common and can complicate spectral interpretation.
In-source fragmentation Optimize the ionization source parameters (e.g., cone voltage) to minimize fragmentation if the molecular ion is desired.High energy in the ionization source can cause the molecule to fragment, leading to a more complex mass spectrum.
Co-eluting impurities Improve chromatographic separation by optimizing the temperature program or using a different GC column.If an impurity co-elutes with this compound, their mass spectra will be superimposed, leading to an incorrect identification.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction from Whole Blood

This protocol is a general procedure for the extraction of basic drugs from whole blood and would require validation for this compound.

Materials:

  • Whole blood sample

  • Internal standard (e.g., a deuterated analog of this compound)

  • 1 M Sodium Hydroxide (B78521) (NaOH)

  • Extraction solvent (e.g., a mixture of methanol (B129727) and acetonitrile (B52724), 40:60 v/v)[15]

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase for LC-MS analysis)

Procedure:

  • To 1 mL of whole blood in a centrifuge tube, add the internal standard.

  • Add 1 mL of 1 M NaOH to basify the sample. Vortex for 30 seconds.

  • Add 5 mL of the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for analysis (e.g., by LC-MS/MS).

Protocol 2: Solid-Phase Extraction from Urine

This protocol is a general procedure for the extraction of basic drugs from urine using a mixed-mode cation-exchange SPE cartridge. This method would need to be optimized and validated for this compound.

Materials:

  • Urine sample

  • Internal standard

  • Mixed-mode cation-exchange SPE cartridges (e.g., MCX)

  • Methanol

  • Deionized water

  • 2% Formic acid in water

  • Acetonitrile

  • 5% Ammonium (B1175870) hydroxide in a mixture of acetonitrile and methanol (e.g., 60:40 v/v)[16]

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard and 1 mL of 2% formic acid. Vortex to mix.

  • Column Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 2 mL of acetonitrile to remove non-polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in the acetonitrile/methanol mixture.

  • Final Extract Preparation: The eluate can be evaporated and reconstituted in the mobile phase for analysis or, if the elution volume is small and the solvent is compatible with the analytical method, it can be injected directly.

SPE_Workflow Figure 2: General Solid-Phase Extraction Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Urine Sample + Internal Standard Pre-treatment Acidification (e.g., with formic acid) Sample->Pre-treatment Conditioning Condition SPE Cartridge (Methanol, then Water) Pre-treatment->Conditioning Loading Load Pre-treated Sample Conditioning->Loading Washing Wash to Remove Interferences (Acidic water, then Acetonitrile) Loading->Washing Drying Dry Sorbent Bed Washing->Drying Elution Elute this compound (Basic organic solvent) Drying->Elution Evaporation Evaporate Eluate Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Reconstitution->Analysis

Caption: A flowchart illustrating a typical solid-phase extraction procedure for this compound from a urine sample.

References

minimizing degradation of 5-Methylethylone during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Methylethylone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

A1: this compound (5-ME) is a synthetic cathinone. Like other compounds in this class, it is susceptible to degradation under certain analytical conditions, particularly high temperatures used in Gas Chromatography (GC). This degradation can lead to inaccurate quantification and misidentification of the analyte.

Q2: What are the primary factors that can cause this compound to degrade during analysis?

A2: The main factors contributing to the degradation of synthetic cathinones like this compound include:

  • Temperature: High temperatures, especially in the injector port of a GC system, can cause thermal degradation.[1][2]

  • pH: Both acidic and basic conditions can promote hydrolytic degradation. The stability of cathinones is often pH-dependent.[3][4][5]

  • Solvent: The choice of solvent for sample preparation and storage can impact stability. For some cathinones, methanol (B129727) has been shown to be less favorable than acetonitrile (B52724) for long-term storage.

  • Light: Exposure to light can induce photolytic degradation.[6]

  • Oxidizing agents: The presence of oxidizing agents can lead to oxidative degradation.[6]

Q3: What are the common degradation pathways for synthetic cathinones?

A3: Synthetic cathinones can undergo several degradation reactions, including:

  • Oxidation: Loss of two hydrogen atoms, resulting in a characteristic 2 Da mass shift in the mass spectrum.[1]

  • Hydrolysis: Cleavage of bonds due to reaction with water, often catalyzed by acid or base.[4][7]

  • Thermal Decomposition: In-situ degradation during GC analysis can lead to the formation of various artifacts.[1]

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following:

  • Analytical Technique: Whenever possible, use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as it operates at lower temperatures than GC-MS, thus avoiding thermal degradation.[2]

  • GC-MS Optimization: If using GC-MS, lower the injection port temperature, reduce the residence time in the inlet, and use a deactivated inlet liner.[1][2] Derivatization can also be employed to increase thermal stability.[1][8]

  • Sample Preparation and Storage: Store samples and standards in a cool, dark place. For solutions, use an appropriate solvent such as acetonitrile and consider buffering the pH to a neutral or slightly acidic range.[3][5] Prepare solutions fresh when possible.

Q5: What are the signs of this compound degradation in my analytical data?

A5: Signs of degradation include:

  • Poor peak shape: Peak tailing or splitting in chromatograms can indicate on-column degradation or interaction with active sites.[9][10]

  • Appearance of unexpected peaks: The presence of additional peaks in the chromatogram may correspond to degradation products.

  • Inconsistent quantitative results: Variable and lower-than-expected concentrations can be a sign of sample instability.

  • Mass spectral changes: The appearance of ions with a mass shift (e.g., -2 Da for oxidation) can indicate degradation.[1]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Splitting) in LC-MS Analysis

This guide will help you troubleshoot asymmetrical peak shapes for this compound.

start Problem: Peak Tailing/Splitting for this compound in LC-MS check_column Check Column Health start->check_column check_mobile_phase Optimize Mobile Phase start->check_mobile_phase check_sample Evaluate Sample and Injection start->check_sample check_instrument Inspect Instrument Setup start->check_instrument col_flush Flush column with strong solvent check_column->col_flush mp_ph Adjust mobile phase pH (e.g., add formic acid to pH 3-4) check_mobile_phase->mp_ph sample_solvent Ensure sample solvent matches mobile phase check_sample->sample_solvent inst_connections Check for dead volumes in tubing and connections check_instrument->inst_connections col_replace Replace with new column col_flush->col_replace mp_buffer Increase buffer strength mp_ph->mp_buffer mp_modifier Add organic modifier (e.g., adjust acetonitrile/water ratio) mp_buffer->mp_modifier sample_load Reduce injection volume/concentration sample_solvent->sample_load inst_detector Optimize detector settings inst_connections->inst_detector

Caption: Troubleshooting workflow for peak tailing in LC-MS.

Guide 2: Inconsistent Quantitative Results

This guide addresses variability in the quantification of this compound.

start Problem: Inconsistent Quantitative Results for this compound check_stability Verify Sample and Standard Stability start->check_stability check_extraction Evaluate Extraction Efficiency start->check_extraction check_instrument_cal Check Instrument Calibration and Performance start->check_instrument_cal stability_storage Review storage conditions (temperature, light, container) check_stability->stability_storage extraction_method Re-evaluate extraction protocol (e.g., LLE vs. SPE) check_extraction->extraction_method inst_cal_curve Run fresh calibration curve check_instrument_cal->inst_cal_curve stability_fresh Prepare fresh standards and re-analyze stability_storage->stability_fresh stability_solvent Test alternative solvents (e.g., acetonitrile vs. methanol) stability_fresh->stability_solvent extraction_recovery Perform recovery experiments extraction_method->extraction_recovery inst_is Check internal standard response inst_cal_curve->inst_is inst_maintenance Perform system maintenance (e.g., clean ion source) inst_is->inst_maintenance

Caption: Troubleshooting workflow for inconsistent quantification.

Data Presentation

Due to the limited availability of public data specifically for this compound, the following tables present illustrative stability data based on studies of structurally similar synthetic cathinones. These tables are intended to provide a general understanding of the stability trends. Researchers should perform their own stability studies for this compound under their specific experimental conditions.

Table 1: Illustrative Stability of a Synthetic Cathinone in Different Solvents at Various Temperatures over 30 Days (% Remaining)

Storage ConditionMethanolAcetonitrile
Room Temperature (20-25°C) 12%67%
Refrigerated (4°C) 77%>95%
Frozen (-20°C) >95%>95%

Data is based on trends observed for mephedrone (B570743) and MDPV and should be considered illustrative.[11]

Table 2: Illustrative Effect of pH on the Stability of a Synthetic Cathinone in Aqueous Solution at Room Temperature over 7 Days (% Remaining)

pH% Remaining
4 >90%
7 75%
10 <30%

Data is based on general stability patterns of cathinones in different pH conditions and should be considered illustrative.[3][4][5]

Experimental Protocols

Protocol 1: Recommended Storage of this compound Standards

To ensure the integrity of this compound analytical standards, the following storage protocol is recommended:

  • Solid Material:

    • Store in a tightly sealed, light-resistant container.

    • Keep in a desiccator at or below -20°C for long-term storage.

  • Stock Solutions:

    • Prepare stock solutions in a high-purity solvent such as acetonitrile.

    • Use amber glass vials with PTFE-lined caps (B75204) to minimize evaporation and light exposure.

    • Store stock solutions at -20°C or lower.

    • For frequent use, an aliquot can be stored at 4°C for a short period (e.g., up to one week), but stability should be verified.

  • Working Solutions:

    • Prepare fresh working solutions from the stock solution daily.

    • If working solutions need to be stored, keep them at 4°C in tightly sealed vials for no longer than 24 hours.

Protocol 2: Stability-Indicating LC-MS/MS Method for this compound

This protocol outlines a general approach for developing a stability-indicating LC-MS/MS method. Specific parameters will need to be optimized for your instrument and specific application.

  • Forced Degradation Study:

    • Objective: To intentionally degrade this compound to generate potential degradation products and to demonstrate the specificity of the analytical method.[6][12]

    • Procedure:

      • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

      • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

      • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

      • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

    • Analysis: Analyze the stressed samples by LC-MS/MS to identify degradation peaks and confirm that they are resolved from the parent this compound peak.

  • LC-MS/MS Parameters (Example):

    • LC System: A high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte and any degradation products, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Optimize the precursor ion and product ions for this compound and monitor for potential degradation products.

Protocol 3: Optimized GC-MS Method to Minimize Thermal Degradation

If GC-MS must be used, the following steps can help minimize on-column degradation:

  • Injector Parameters:

    • Inlet Temperature: Use the lowest possible temperature that still allows for efficient volatilization of the analyte. Start with a temperature around 200-220°C and optimize based on peak shape and response.

    • Injection Mode: Use a split injection with a high split ratio to minimize the residence time of the analyte in the hot inlet.

    • Liner: Use a deactivated glass liner and replace it regularly to prevent the buildup of active sites.

  • Derivatization:

    • Objective: To convert the thermally labile functional groups of this compound into more stable derivatives.[1][8]

    • Procedure (Example with TMS):

      • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

      • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

      • Cap the vial tightly and heat at 70°C for 30 minutes.

      • Cool to room temperature before injection.

  • GC-MS Parameters (Example):

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp at a moderate rate (e.g., 15-20°C/min) to a final temperature that ensures elution of the analyte (e.g., 280°C).

    • Mass Spectrometer: Operate in full scan mode for identification of degradation products or in selected ion monitoring (SIM) mode for quantification.

Visualizations

cluster_storage Sample/Standard Storage cluster_prep Sample Preparation cluster_analysis Analysis Solid Solid Store at <= -20°C\n in desiccator Store at <= -20°C in desiccator Solid->Store at <= -20°C\n in desiccator Solution Solution Store in acetonitrile\n at <= -20°C (long-term)\n or 4°C (short-term) Store in acetonitrile at <= -20°C (long-term) or 4°C (short-term) Solution->Store in acetonitrile\n at <= -20°C (long-term)\n or 4°C (short-term) Extraction Extraction Solution->Extraction Solvent Solvent Extraction->Solvent Use SPE or LLE Use SPE or LLE Extraction->Use SPE or LLE pH_Control pH Control Solvent->pH_Control Use acetonitrile Use acetonitrile Solvent->Use acetonitrile Adjust to slightly acidic pH Adjust to slightly acidic pH pH_Control->Adjust to slightly acidic pH LC_MS LC-MS/MS (Preferred) pH_Control->LC_MS GC_MS GC-MS (Optimized) pH_Control->GC_MS Reversed-phase C18\n Acidified mobile phase Reversed-phase C18 Acidified mobile phase LC_MS->Reversed-phase C18\n Acidified mobile phase Low injector temp\n Deactivated liner\n Derivatization Low injector temp Deactivated liner Derivatization GC_MS->Low injector temp\n Deactivated liner\n Derivatization Start This compound Sample Start->Solid Start->Solution

Caption: Recommended workflow for minimizing this compound degradation.

References

dealing with isomeric interference in cathinone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges with isomeric interference in synthetic cathinone (B1664624) analysis. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is isomeric interference in the context of cathinone analysis?

A1: Isomeric interference occurs when two or more cathinone isomers cannot be differentiated by a given analytical method. This is a significant challenge because isomers have the same molecular weight and elemental composition, often leading to identical responses in mass spectrometry and similar behavior in chromatography.[1] There are two main types:

  • Positional Isomers: These compounds have the same chemical formula but differ in the position of a substituent on the aromatic ring (e.g., 2-MMC, 3-MMC, and 4-MMC). They are isobaric and often produce nearly identical mass spectra under standard conditions.[2][3]

  • Enantiomers (Stereoisomers): Most cathinones possess a chiral center, meaning they exist as a pair of non-superimposable mirror images (e.g., R- and S-mephedrone). These enantiomers can have significantly different pharmacological and toxicological effects, making their separation crucial.[4][5][6][7]

Q2: Which cathinone isomers are most commonly encountered and difficult to distinguish?

A2: Several groups of isomers pose significant analytical challenges. Positional isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) are notoriously difficult to separate.[2][3] For example, 3-MMC and 4-MMC (Mephedrone) are frequently co-elute on standard chromatography columns and produce very similar fragmentation patterns in mass spectrometry.[1] Similarly, enantiomers of compounds like mephedrone (B570743) and 3,4-methylenedioxypyrovalerone (MDPV) require specialized chiral separation techniques to be resolved.[6]

Q3: What are the primary analytical techniques to resolve isomeric interference?

A3: The main strategies involve enhancing chromatographic separation or employing advanced detection techniques. For positional isomers, high-performance liquid chromatography (LC) with specialized stationary phases (e.g., biphenyl) is effective.[1][2] For enantiomers, chiral HPLC using chiral stationary phases (CSPs) or chiral capillary electrophoresis are the methods of choice.[4][5][8] Advanced mass spectrometry techniques, such as Electron Activated Dissociation (EAD), can also differentiate isomers by generating unique fragment ions.[1][9][10]

Section 2: Troubleshooting Guide

Q: My GC-MS analysis shows a single peak for what I suspect are multiple positional isomers (e.g., 3-MMC and 4-MMC). How can I resolve them?

A: This is a common problem because many positional isomers exhibit similar chromatographic behavior and produce nearly identical electron ionization (EI) mass spectra.[1][11][12]

Solutions:

  • Switch to LC-MS/MS with a Biphenyl (B1667301) Column: Liquid chromatography is often superior for separating positional isomers. A column with a biphenyl stationary phase can resolve isomers through strong pi-pi interactions with their aromatic rings.[2][3] This approach has been proven to achieve baseline separation of MMC and MEC isomers.[3]

  • Employ Chemical Derivatization: Derivatizing the cathinone molecules prior to GC-MS analysis can alter their fragmentation pathways, potentially creating unique fragment ions or retention time shifts that allow for differentiation.[1][13]

  • Use Chemometric Analysis: If separation is not possible, multivariate analysis techniques like Principal Component Analysis (PCA) or Canonical Discriminant Analysis (CDA) can be applied to the mass spectral data to find subtle, statistically significant differences between isomers.[13][14]

Q: I am struggling to differentiate cathinone enantiomers. What methods are effective?

A: Enantiomers cannot be separated by standard chromatographic techniques. You must use a chiral environment to force them to interact differently.

Solutions:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most robust and widely used technique.[4] Use a Chiral Stationary Phase (CSP) column. Polysaccharide-based CSPs (e.g., CHIRALPAK® series) are highly effective for a wide range of cathinones.[4][6] The separation relies on forming temporary diastereomeric complexes between the enantiomers and the chiral selector on the column, which leads to different retention times.[4]

  • Chiral Capillary Electrophoresis (CE): This technique is also highly effective. It involves using a chiral selector, such as a cyclodextrin (B1172386) derivative, in the background electrolyte.[5] The method has successfully resolved over 58 different cathinone enantiomers.[5]

Q: My mass spectrometry data for two isomers is nearly identical. How can I confirm the identity of each without changing my chromatographic method?

A: When chromatographic separation is insufficient, advanced MS techniques or alternative detectors are necessary.

Solutions:

  • Alternative Fragmentation Techniques: If available, use techniques other than standard Collision-Induced Dissociation (CID). Electron Activated Dissociation (EAD), for example, can produce unique fragment ions that are not observed with CID, allowing for clear differentiation of positional isomers based on their mass spectra.[9][10]

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge in the gas phase. Isomers with different three-dimensional structures will have different drift times, providing an additional dimension of separation.[1]

  • Couple GC with Alternative Detectors: If using gas chromatography, coupling it with Vacuum Ultraviolet (VUV) or Infrared (IR) spectroscopy can be highly effective. Positional isomers that are indistinguishable by MS often produce highly distinct and characteristic VUV or IR spectra.[11]

Section 3: Experimental Protocols

Protocol 1: Separation of Methylmethcathinone (MMC) Positional Isomers by LC-MS/MS

This protocol is adapted from a method designed to separate the ortho-, meta-, and para- isomers of MMC and MEC using a biphenyl column.[2][3]

1. Sample Preparation (Human Serum):

  • Pipette 200 µL of serum into a microcentrifuge tube.
  • Spike with 10 µL of a suitable deuterated internal standard (e.g., butylone-d3 at 1 µg/mL).
  • Add 200 µL of methanol (B129727) to precipitate proteins.
  • Vortex the sample thoroughly.
  • Centrifuge for 8 minutes at approximately 1600 x g.
  • Transfer 50 µL of the supernatant to a new tube and dilute with 150 µL of water.
  • Transfer the final diluted sample to an autosampler vial for analysis.[2]

2. LC-MS/MS Conditions:

  • LC Column: Raptor Biphenyl (100 mm x 2.1 mm, 2.7 µm particle size) or equivalent.[3]
  • Mobile Phase A: 0.1% Formic Acid in Water/Methanol (95:5, v/v).[3]
  • Mobile Phase B: 0.1% Formic Acid in Methanol.[3]
  • Gradient Program: A time-programmed gradient is necessary to achieve separation. (Note: Specific gradient must be optimized based on the system, but a typical program would start at high %A, ramp down to low %A, and then re-equilibrate).
  • Flow Rate: 0.4 - 0.5 mL/min.
  • Column Temperature: 30-40 °C.
  • Injection Volume: 5 µL.
  • MS Detector: Triple Quadrupole Mass Spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MS Method: Monitor specific Multiple Reaction Monitoring (MRM) transitions for each isomer and the internal standard. While the precursor and product ions may be the same, they will be distinguished by their unique retention times.

Section 4: Quantitative Data

Table 1: Chromatographic Resolution of MMC and MEC Positional Isomers using a Biphenyl LC Column

CompoundIsomer PositionRetention Time (min)
Methylmethcathinone (MMC) Ortho (2-MMC)3.55
Meta (3-MMC)3.65
Para (4-MMC)3.80
Methylethcathinone (MEC) Ortho (2-MEC)4.10
Meta (3-MEC)4.25
Para (4-MEC)4.45
Data derived from published chromatograms and represents typical elution order and separation. Absolute retention times will vary by system. The key result is the achievement of baseline separation (Resolution > 1.5) between all closely eluting isomers.[3]

Table 2: Key Differentiating Features for Cathinone Isomers

Isomer TypeAnalytical TechniqueKey Differentiating FeatureExample
Positional Isomers LC-MS/MS (Biphenyl Column)Different Retention Times3-MMC vs. 4-MMC[2][3]
GC-MS (after derivatization)Different Retention Times & Unique Fragment IonsVaries by derivative[1]
LC-EAD-MSUnique Fragment Ion RatiosRing-substituted isomers[10]
Enantiomers Chiral HPLC (CSP Column)Different Retention Times(S)-Mephedrone vs. (R)-Mephedrone[6]
Chiral Capillary ElectrophoresisDifferent Migration TimesBuphedrone enantiomers[5]

Section 5: Visual Workflows

G start Isomeric Interference Suspected isomer_type Determine Isomer Type start->isomer_type positional Positional Isomers (e.g., 3-MMC vs 4-MMC) isomer_type->positional Different Substituent Position enantiomers Enantiomers (e.g., R- vs S-form) isomer_type->enantiomers Chiral Center lc_biphenyl LC-MS/MS with Biphenyl Column positional->lc_biphenyl ead_ms Advanced MS (e.g., EAD, IMS) positional->ead_ms chiral_hplc Chiral HPLC with Chiral Stationary Phase (CSP) enantiomers->chiral_hplc chiral_ce Chiral Capillary Electrophoresis (CE) enantiomers->chiral_ce success Isomers Resolved lc_biphenyl->success ead_ms->success chiral_hplc->success chiral_ce->success G start Start: Receive Sample (e.g., Seized Powder, Serum) prep Sample Preparation (Extraction, Dilution, Derivatization) start->prep analysis Instrumental Analysis (LC-MS/MS or GC-MS) prep->analysis data Data Processing (Integration, Spectral Analysis) analysis->data report Final Report (Isomer Identification & Quantification) data->report

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Methylethylone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of novel psychoactive substances such as 5-Methylethylone is of paramount importance. This guide provides a comprehensive comparison of the two primary analytical techniques used for the validation of methods for this compound and related synthetic cathinones: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information herein is supported by experimental data from validated methods for similar compounds, offering a robust framework for methodological selection and implementation.

The choice between GC-MS and LC-MS/MS depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the specific goals of the analysis. While GC-MS is a well-established and reliable technique, LC-MS/MS often provides higher sensitivity and is suitable for a broader range of compounds without the need for derivatization.

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize the key performance parameters for the analysis of synthetic cathinones, including compounds structurally similar to this compound, using GC-MS and LC-MS/MS. These values are representative of what can be expected when developing and validating a method for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterUrineBloodSeized Materials
Limit of Detection (LOD) 5 - 20 ng/mL[1]0.02 - 0.72 ng/mL~1 µg/mL[2]
Limit of Quantification (LOQ) 20 - 50 ng/mL[1]1 - 2.5 ng/mLNot typically quantified
Linearity (Range) 50 - 2000 ng/mL[1]1 - 100 ng/mLNot applicable
Accuracy (% Recovery) 82.34 - 104.46%[1]83.2 - 106%Not applicable
Precision (%RSD) < 15%[1]≤ 8.1%< 5%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

ParameterUrineBlood
Limit of Detection (LOD) 0.09 - 0.5 ng/mL[3][4]0.1 - 0.5 ng/mL[5]
Limit of Quantification (LOQ) 1 ng/mL[3][4]0.1 - 0.5 ng/mL[5]
Linearity (Range) 1 - 1000 ng/mL[3][4]0.25 - 25 ng/mL[6]
Accuracy (% Bias) Within ±20%[3]100 ±20%[5]
Precision (%RSD) < 15%[3]< 15%[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful validation and implementation of any analytical method. Below are representative methodologies for GC-MS and LC-MS/MS analysis of synthetic cathinones in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urine

This protocol is based on a validated method for the determination of synthetic cathinones in urine.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of urine, add an appropriate internal standard.

  • Perform a solid-phase extraction using a suitable SPE cartridge (e.g., mixed-mode cation exchange).

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte with an appropriate solvent mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to improve chromatographic properties and thermal stability.

  • Heat the mixture to ensure complete derivatization.

3. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[7]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, ramp to 320°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent, operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Blood

This protocol is adapted from validated methods for the analysis of novel psychoactive substances in whole blood.[5][6]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of whole blood, add an appropriate internal standard.

  • Add a protein precipitation solvent (e.g., acetonitrile) and vortex thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • The supernatant can be directly injected or further cleaned up if necessary.

2. LC-MS/MS Instrumental Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).[9]

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470) operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.

Mandatory Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a generalized workflow for the validation of an analytical method for this compound, applicable to both GC-MS and LC-MS/MS techniques.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Method_Selection Select Analytical Technique (GC-MS or LC-MS/MS) Parameter_Optimization Optimize Instrumental Parameters Method_Selection->Parameter_Optimization Sample_Prep_Development Develop Sample Preparation (SPE, LLE, PPT) Parameter_Optimization->Sample_Prep_Development Specificity Specificity / Selectivity Sample_Prep_Development->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Stability Stability Precision->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis

Caption: A generalized workflow for the validation of an analytical method.

Experimental Workflow for Sample Analysis

The diagram below outlines the typical experimental workflow from sample receipt to final data analysis for the quantification of this compound in a biological matrix.

Sample_Receipt Sample Receipt (Urine, Blood, etc.) Sample_Preparation Sample Preparation (Extraction/Cleanup) Sample_Receipt->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Result_Reporting Result Reporting & Interpretation Data_Processing->Result_Reporting

Caption: Experimental workflow for the analysis of this compound.

References

Comparative Analysis of 5-Methylethylone and Ethylone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the pharmacological, pharmacokinetic, and toxicological profiles of the synthetic cathinones 5-Methylethylone and Ethylone (B12757671) reveals key differences and significant data gaps, particularly for this compound. While both substances are structurally related and exhibit psychostimulant properties, a detailed, data-supported comparison highlights the need for further research into the pharmacology and toxicology of emerging synthetic cathinones.

This guide provides a comparative analysis of this compound and Ethylone, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate an objective understanding of their performance, supported by available experimental data.

Pharmacological Profile

Both this compound and Ethylone are classified as synthetic cathinones and are structurally related to amphetamines. They exert their primary effects by interacting with monoamine transporters, which are responsible for the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) from the synaptic cleft.

Ethylone acts as a non-selective monoamine uptake inhibitor and a serotonin releaser.[1][2] This dual mechanism of action, inhibiting the reuptake of multiple neurotransmitters while also promoting the release of serotonin, is characteristic of many entactogenic compounds.

This compound is structurally similar to ethylone and is suspected to be a monoamine releasing agent, potentially with a slightly higher potency than ethylone. However, there is a significant lack of published experimental data to definitively characterize its pharmacological profile, including its specific affinities for and effects on monoamine transporters.

Monoamine Transporter Inhibition

The following table summarizes the available in vitro data on the inhibition of human monoamine transporters by Ethylone. No quantitative data for this compound was identified in the searched literature.

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)
Ethylone 0.790.980.21

Source: Data compiled from in vitro studies on human embryonic kidney (HEK) 293 cells expressing the respective human transporters.

Experimental Protocols

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol outlines the methodology for determining the potency of test compounds to inhibit dopamine, norepinephrine, and serotonin transporters expressed in HEK 293 cells.

1. Cell Culture:

  • Culture HEK 293 cells stably expressing human DAT, NET, or SERT in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection agent (e.g., G418, 500 µg/mL).

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Plate the cells in 96-well plates and allow them to reach confluence.

  • On the day of the assay, wash the cells with Krebs-HEPES buffer (KHB).

  • Pre-incubate the cells with various concentrations of the test compound (e.g., this compound or Ethylone) or a reference compound for 10-20 minutes at room temperature.

  • Initiate the uptake reaction by adding a mixture of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a non-radiolabeled monoamine to a final concentration near the Km for the respective transporter.

  • Incubate for a short period (e.g., 1-5 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Determine the concentration of the test compound that produces 50% inhibition of monoamine uptake (IC50) by non-linear regression analysis of the concentration-response curves.

G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture HEK 293 cells with human DAT, NET, or SERT Plate Plate cells in 96-well plates Culture->Plate Wash1 Wash cells with KHB Plate->Wash1 Preincubation Pre-incubate with test compound Wash1->Preincubation Add_Radioligand Add [³H]monoamine Preincubation->Add_Radioligand Incubate Incubate at RT Add_Radioligand->Incubate Wash2 Wash with ice-cold KHB Incubate->Wash2 Lyse Lyse cells Wash2->Lyse Measure Measure radioactivity Lyse->Measure Analysis Calculate IC50 values Measure->Analysis

Pharmacokinetic and Toxicological Summary

Significant gaps exist in the pharmacokinetic and toxicological data for this compound. The available information for Ethylone is primarily from postmortem case reports, which may not fully represent its pharmacokinetic profile in living individuals.

ParameterThis compoundEthylone
Metabolism Data not available.Metabolized in rats and humans via demethylenation of the methylenedioxy ring, conversion to isomeric hydroxy-methoxy-N-ethylcathinones, and subsequent conjugation. Minor routes include N-deethylation and keto-reduction.[3][4]
Postmortem Blood Concentrations Data not available.Ranged from 38 to 2,572 ng/mL in a series of nine postmortem cases.[5][6]
Lethal Dose (LD50) Data not available.Data not available.

Signaling Pathways

The primary mechanism of action for both this compound and Ethylone involves the modulation of monoamine neurotransmission. As a monoamine uptake inhibitor and serotonin releaser, Ethylone's effects are mediated through its interaction with DAT, NET, and SERT. The presumed mechanism for this compound is similar, though experimental confirmation is lacking.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamines Monoamines (DA, NE, 5-HT) Vesicle->Monoamines Release Transporter Monoamine Transporter (DAT, NET, SERT) Monoamines->Transporter Reuptake Receptor Postsynaptic Receptors Monoamines->Receptor Binding Signal Transduction Signal Transduction Cathinone This compound / Ethylone Cathinone->Vesicle Release (Serotonin - Ethylone) Cathinone->Transporter Inhibition

Conclusion

This comparative analysis underscores the significant disparity in the available scientific literature between Ethylone and its derivative, this compound. While Ethylone has been characterized to some extent, particularly in forensic and in vitro pharmacological studies, there is a critical lack of empirical data for this compound. Researchers and drug development professionals should exercise caution when making assumptions about the pharmacological and toxicological properties of this compound based solely on its structural similarity to Ethylone. Further research is imperative to elucidate the precise mechanisms of action, pharmacokinetic profiles, and potential toxicity of this compound to better understand its potential impact on public health and to inform regulatory decisions.

References

Distinguishing 5-Methylethylone from its Structural Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of analytical techniques for distinguishing 5-Methylethylone from its structural isomers, targeting researchers, scientists, and drug development professionals. The complexities arising from isomeric similarities necessitate robust analytical methodologies for unambiguous identification. This document outlines key experimental protocols and presents comparative data to aid in this differentiation.

Introduction

This compound, a substituted cathinone (B1664624), presents a significant analytical challenge due to the existence of multiple structural isomers. These isomers often share the same mass and elemental composition, leading to similar analytical profiles that can complicate their individual identification. This guide focuses on the differentiation of this compound from its key positional isomers, particularly those with variations in the position of the methylenedioxy and methyl groups on the aromatic ring. Unambiguous identification is critical for forensic applications, pharmacological studies, and regulatory control.

Structural Isomers of this compound

The primary structural isomers of this compound arise from the different substitution patterns on the phenyl ring. The most commonly encountered form is 1-(7-methyl-1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one. However, other positional isomers, such as those with a 2,3-methylenedioxy group or a different placement of the methyl group, are possible.

Below is a diagram illustrating the structural relationship between this compound and a key positional isomer.

G cluster_5ME This compound cluster_isomer Positional Isomer Example s5_ME 1-(7-methyl-1,3-benzodioxol-5-yl)- 2-(ethylamino)propan-1-one isomer 1-(6-methyl-1,3-benzodioxol-5-yl)- 2-(ethylamino)propan-1-one (Hypothetical) s5_ME->isomer Different Methyl Group Position

Figure 1. Structural comparison of this compound and a potential positional isomer.

Comparative Analytical Data

The differentiation of this compound from its isomers relies on subtle differences in their physicochemical properties, which can be detected by various analytical techniques. The following tables summarize expected distinguishing features based on data from closely related cathinone isomers.[1]

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
This compound~12.5235 (M+), 206, 178, 150, 86, 58
Positional IsomersMay co-elute or have slightly different retention times depending on the column and conditions.Similar fragmentation patterns are expected, making differentiation based solely on mass spectra challenging. Subtle differences in fragment ion ratios may be observed.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR)

CompoundAromatic Protons (ppm)Methylenedioxy Protons (ppm)N-Ethyl Protons (ppm)
This compound~6.7-7.5 (distinct singlets or narrow doublets)~6.0 (singlet)~1.1 (triplet), ~2.7 (quartet)
Positional IsomersDifferent chemical shifts and splitting patterns in the aromatic region are expected due to the altered electronic environment.Chemical shift may vary slightly.Expected to be similar across isomers.

Table 3: Infrared (IR) Spectroscopy Data

| Compound | Key Absorption Bands (cm⁻¹) | |---|---|---| | this compound | ~1680 (C=O stretch), ~1250 and ~1040 (C-O-C stretch of methylenedioxy), ~2800-3000 (C-H stretch) | | Positional Isomers | The "fingerprint" region (below 1500 cm⁻¹) is expected to show significant differences, particularly in the C-O-C stretching and aromatic C-H bending vibrations, allowing for differentiation. |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable isomer differentiation.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 300°C, and hold for 5 min.

  • Injector Temperature: 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-550 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance III HD).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY, HSQC, and HMBC for unambiguous assignment.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Collection: Spectra are typically collected over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of this compound from its structural isomers.

G cluster_screening Initial Screening cluster_confirmation Confirmatory Analysis cluster_decision Identification gcms GC-MS Analysis nmr NMR Spectroscopy (¹H, ¹³C, 2D) gcms->nmr Ambiguous fragmentation or retention time match ir IR Spectroscopy nmr->ir Further confirmation id_5me This compound nmr->id_5me Spectral match with reference id_iso Structural Isomer nmr->id_iso Spectral mismatch with reference ir->id_5me Spectral match with reference ir->id_iso Spectral mismatch with reference

References

Navigating the Maze: A Comparative Guide to 5-Methylethylone Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proliferation of novel psychoactive substances (NPS) presents a significant analytical challenge in clinical and forensic toxicology. Among these, synthetic cathinones like 5-Methylethylone (5-ME) pose a particular problem for commonly used immunoassay screening methods due to their structural similarity to amphetamines. This guide provides a comparative overview of the cross-reactivity of this compound and related synthetic cathinones in widely used immunoassay platforms, supported by experimental data and detailed methodologies, to aid in the interpretation of screening results.

Understanding the Challenge: Cross-Reactivity of Synthetic Cathinones

Immunoassays are a primary tool for rapid drug screening due to their speed and ease of use. However, these assays are susceptible to cross-reactivity, where the antibodies detect compounds other than their specific target, leading to potential false-positive results.[1] The structural backbone of synthetic cathinones is closely related to that of amphetamine and methamphetamine, making cross-reactivity with these assays a significant concern.[2]

While direct quantitative cross-reactivity data for this compound is limited in the current literature, valuable insights can be drawn from studies on structurally similar compounds such as methylone, ethylone, and mephedrone. These compounds frequently exhibit cross-reactivity with immunoassays designed to detect amphetamines and MDMA.[3][4]

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of several synthetic cathinones in common immunoassay platforms. It is important to note that cross-reactivity is highly dependent on the specific antibody used in the assay kit and the concentration of the compound. The data presented here is a compilation from various studies and should be used as a reference for potential interactions.

Table 1: Cross-Reactivity of Selected Synthetic Cathinones in Amphetamine Immunoassays

CompoundImmunoassay PlatformManufacturerTarget AnalyteCross-Reactivity (%)Reference
MephedroneELISAImmunalysisAmphetamine<0.1% at 10,000 ng/mL[5]
MethyloneELISAImmunalysisAmphetamine<0.1% at 10,000 ng/mL[5]
EthyloneELISAImmunalysisAmphetamine<0.1% at 10,000 ng/mL[5]
ButyloneCEDIAMicrogenicsAmphetamine/EcstasyPositive[5]
MDPVEMIT® II PlusSiemensAmphetaminePositive[6]

Table 2: Cross-Reactivity of Selected Synthetic Cathinones in MDMA/Ecstasy Immunoassays

CompoundImmunoassay PlatformManufacturerTarget AnalyteCross-Reactivity (%)Reference
MephedroneELISANeogenMethamphetamine/MDMA<4%[3]
MethyloneEMIT® II PlusSiemensEcstasyPositive at 10 µg/mL[6]
EthyloneNot SpecifiedNot SpecifiedMDMANot Specified
MDPVELISARandoxMephedrone/MethcathinoneNot Specified[3]

Note: The absence of a specific value indicates that the study reported a positive or negative result without quantifying the percentage of cross-reactivity. Researchers should consult the package inserts of specific assay kits for manufacturer-provided cross-reactivity data.

Experimental Protocols for Assessing Cross-Reactivity

A standardized approach is crucial for accurately determining the cross-reactivity of a compound in an immunoassay. The following is a generalized experimental protocol synthesized from various studies.

Objective: To determine the concentration of this compound that produces a positive result in a specific immunoassay and to calculate the percent cross-reactivity relative to the target analyte.

Materials:

  • Immunoassay kit (e.g., ELISA, EMIT®, CEDIA®) for the target drug class (e.g., amphetamine, MDMA).

  • Certified reference standard of this compound.

  • Certified reference standard of the target analyte (e.g., d-amphetamine, MDMA).

  • Drug-free human urine or serum for spiking.

  • Appropriate laboratory equipment (pipettes, tubes, microplate reader, automated analyzer).

  • Calibrators and controls provided with the immunoassay kit.

Procedure:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound and the target analyte in a suitable solvent (e.g., methanol, acetonitrile).

  • Preparation of Spiked Samples: Serially dilute the stock solutions in drug-free urine or serum to create a range of concentrations. The concentration range should be chosen to bracket the expected cross-reactivity level.

  • Immunoassay Analysis:

    • Follow the manufacturer's instructions for the chosen immunoassay kit.[5]

    • Run the calibrators and controls to validate the assay performance.

    • Analyze the spiked samples containing this compound and the target analyte.

  • Data Analysis:

    • Determine the lowest concentration of this compound that produces a positive result according to the assay's cutoff criteria.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Lowest Concentration of this compound Giving a Positive Result) x 100

Immunoassay Workflow and Cross-Reactivity Mechanism

The following diagrams illustrate the principle of a competitive immunoassay and the mechanism of cross-reactivity.

Competitive_Immunoassay cluster_reagents Reagents cluster_detection Detection Analyte Drug (e.g., 5-ME) Antibody Antibody Analyte->Antibody Binds Analyte->Antibody Labeled_Analyte Enzyme-Labeled Drug Labeled_Analyte->Antibody Competes to Bind Labeled_Analyte->Antibody Bound_Labeled_Analyte Bound Enzyme-Labeled Drug Antibody->Bound_Labeled_Analyte Signal Colorimetric Signal Bound_Labeled_Analyte->Signal Converts Substrate Substrate Substrate->Bound_Labeled_Analyte

Caption: Competitive Immunoassay Workflow.

Cross_Reactivity_Mechanism Target_Analyte Target Drug (e.g., Amphetamine) Antibody Antibody (Specific to Target) Target_Analyte->Antibody High Affinity Binding Cross_Reactant Cross-Reactant (e.g., this compound) Cross_Reactant->Antibody Lower Affinity Binding (due to structural similarity)

Caption: Mechanism of Immunoassay Cross-Reactivity.

Conclusion and Recommendations

The potential for cross-reactivity of this compound in common immunoassays, particularly those for amphetamines and MDMA, is a critical consideration for accurate toxicological screening. Due to the limited availability of specific cross-reactivity data for this compound, it is imperative for laboratories to:

  • Be Aware of Limitations: Recognize that a positive result on an amphetamine or MDMA immunoassay screen could be due to the presence of a synthetic cathinone (B1664624).

  • Utilize Confirmatory Testing: All presumptive positive results from immunoassays should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure definitive identification.

  • Consult Manufacturer Data: Always refer to the package insert of the specific immunoassay kit being used for the most up-to-date information on cross-reactivity with various compounds.

  • Conduct In-House Validation: When possible, laboratories should perform their own validation studies to determine the cross-reactivity of emerging NPS, like this compound, with their specific immunoassay platforms.

As the landscape of NPS continues to evolve, ongoing research and data sharing are essential for the toxicology community to stay ahead of these analytical challenges and ensure the accuracy of drug testing results.

References

A Comparative Analysis of Receptor Affinity: 5-Methylethylone vs. MDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor affinity profiles of 5-Methylethylone and 3,4-methylenedioxymethamphetamine (MDMA). Due to the limited availability of quantitative in vitro binding data for this compound, this comparison includes data for its close structural analog, ethylone (B12757671), to provide a relevant pharmacological context. The data presented is intended to inform research and drug development efforts by highlighting the similarities and differences in the molecular targets of these compounds.

Executive Summary

MDMA is a well-characterized psychoactive compound with a distinct receptor affinity profile, showing a higher affinity for the serotonin (B10506) transporter (SERT) and notable interactions with other monoamine transporters and serotonin receptors. In contrast, quantitative receptor binding data for this compound is scarce in publicly available literature. Data from its analogue, ethylone, suggests that substituted cathinones may also interact with monoamine transporters, but with differing potency and selectivity compared to MDMA. This guide synthesizes available data to facilitate a comparative understanding.

Quantitative Receptor Affinity Data

The following tables summarize the in vitro binding affinities (Ki in nM) and uptake inhibition potencies (IC50 in nM) of MDMA and ethylone at key monoamine transporters and serotonin receptors. Lower values indicate higher affinity or potency.

Table 1: Monoamine Transporter Affinity

CompoundSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)
MDMA 222 - 24102300 - 82907800 - 1190
Ethylone 103033702310

Note: A range of values is provided for MDMA to reflect the variability across different studies.

Table 2: Serotonin Receptor Affinity

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
MDMA >50,0004700>10,000

Experimental Protocols

The data presented in this guide were primarily obtained through radioligand binding assays . This is a standard in vitro technique used to determine the affinity of a ligand (in this case, this compound, ethylone, or MDMA) for a specific receptor or transporter.

General Radioligand Binding Assay Protocol:
  • Preparation of Biological Material: Cell membranes or tissue homogenates expressing the target receptor or transporter (e.g., SERT, DAT, NET, 5-HT1A, 5-HT2A, 5-HT2C) are prepared. For monoamine transporters, human embryonic kidney (HEK 293) cells stably expressing the respective human transporter are commonly used.[1]

  • Incubation: The prepared biological material is incubated with a specific radioligand (a radioactively labeled compound known to bind to the target) and varying concentrations of the unlabeled test compound (e.g., MDMA or ethylone).

  • Equilibrium: The mixture is incubated for a specific duration at a controlled temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Ligands: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing Experimental and Signaling Pathways

To further elucidate the methodologies and potential downstream effects, the following diagrams are provided.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Target Receptors Incubation Incubation to Reach Equilibrium Membranes->Incubation Radioligand Radioligand (e.g., [3H]citalopram for SERT) Radioligand->Incubation TestCompound Test Compound (MDMA or this compound) TestCompound->Incubation Filtration Rapid Filtration to Separate Bound/Unbound Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting IC50 Determine IC50 Value Counting->IC50 Ki Calculate Ki Value (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow of a typical radioligand binding assay.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains 5-HT, DA, NE) MA Monoamines (5-HT, DA, NE) Vesicle->MA Release Transporter Monoamine Transporter (SERT, DAT, NET) MA->Transporter Reuptake Extracellular_MA Increased Extracellular Monoamines Transporter->Extracellular_MA Increased Concentration Receptor Postsynaptic Receptors (e.g., 5-HT2A) Extracellular_MA->Receptor Binding Signaling Downstream Signaling & Physiological Effects Receptor->Signaling Compound MDMA / this compound (or Ethylone) Compound->Transporter Inhibition/Reversal

References

Comparative Potency of 5-Methylethylone and Other Cathinones: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of synthetic cathinones, with a focus on contextualizing the potential activity of 5-Methylethylone. Due to a significant lack of published experimental data for this compound, this document leverages structure-activity relationships and data from structurally similar cathinones to infer its likely pharmacological profile. All quantitative data from cited studies are presented for comparative purposes, alongside detailed experimental methodologies to aid in future research.

Introduction to Synthetic Cathinones and this compound

Synthetic cathinones, often referred to as "bath salts," are a class of psychoactive substances structurally related to cathinone (B1664624), the active alkaloid in the khat plant.[1] These compounds primarily act as monoamine transporter inhibitors and/or releasers, affecting the synaptic concentrations of dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).[2][3][4][5][6] The potency and selectivity of these actions vary considerably with small modifications to the cathinone chemical scaffold, influencing their psychoactive effects and abuse potential.[3][7]

This compound (5-ME) is a designer drug structurally related to ethylone (B12757671).[8] Despite its availability on the illicit market, there is a notable scarcity of formal pharmacological studies detailing its potency and mechanism of action.[8] This guide aims to bridge this knowledge gap by comparing available data for other cathinones, thereby providing a framework for understanding the potential activity of this compound.

Comparative In Vitro Potency of Synthetic Cathinones

The primary mechanism of action for synthetic cathinones involves their interaction with monoamine transporters. Their potency is typically quantified by measuring their ability to inhibit the uptake of neurotransmitters (IC50 values) or to induce neurotransmitter release (EC50 values). The following table summarizes the in vitro potency of several synthetic cathinones at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)DAT/SERT RatioPrimary ActionReference
Methylone 3099131790.34Releaser/Inhibitor[9]
Ethylone ~1,000-5,000~1,000-5,000~1,000-5,000~1Releaser/Inhibitor[10]
Mephedrone (B570743) 49118-0.42Releaser[3]
Methcathinone (B1676376) 123,869-0.003Releaser[3]
MDPV 2.5>10,0001.6>4,000Inhibitor[3]
Pentedrone 463,300290.014Inhibitor[10]
Pentylone 1601,100630.15Releaser/Inhibitor[10]

Note: Lower IC50 values indicate higher potency. The DAT/SERT ratio is an indicator of the relative selectivity for the dopamine transporter over the serotonin transporter. A higher ratio suggests greater dopaminergic selectivity, which has been correlated with a higher abuse potential.[11]

Structure-Activity Relationships and Inferred Potency of this compound

The potency and mechanism of action of synthetic cathinones are heavily influenced by their chemical structure. Key structural modifications include substitutions on the aromatic ring, the length of the alkyl chain, and the nature of the amino group.

Based on its structure, this compound is an analogue of ethylone with a methyl group at the 5-position of the phenyl ring. While direct experimental data is lacking, some sources suggest it may have a slightly higher potency than ethylone.[7] The addition of a methyl group to the aromatic ring can influence transporter affinity and selectivity. For instance, the 4-methyl substitution in mephedrone compared to methcathinone significantly increases its serotonergic activity.[3] It is plausible that the 5-methyl substitution in this compound could similarly modulate its interaction with monoamine transporters relative to ethylone. However, without empirical data, this remains speculative.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the potency of synthetic cathinones.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

1. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

  • Cells are seeded into 96-well plates and grown to confluence.

2. Assay Procedure:

  • On the day of the experiment, the cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer.

  • Cells are then pre-incubated for a short period (e.g., 10-15 minutes) at room temperature or 37°C with varying concentrations of the test compound (e.g., this compound) or a reference inhibitor.

  • A radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT, or [3H]norepinephrine for NET) is added to each well to initiate the uptake reaction.

  • The uptake is allowed to proceed for a defined period (e.g., 1-10 minutes) at room temperature or 37°C.

  • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

Neurotransmitter Release Assay

This assay determines whether a compound acts as a substrate for the monoamine transporter, inducing the release of previously loaded neurotransmitter.

1. Cell Culture and Preparation:

  • HEK293 cells expressing the relevant monoamine transporter are cultured and seeded as described for the uptake inhibition assay.

2. Loading Phase:

  • Cells are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) for a sufficient time to allow for uptake and accumulation within the cells.

  • After loading, the cells are washed to remove any extracellular radiolabel.

3. Release Phase:

  • The cells are then incubated with varying concentrations of the test compound.

  • At specified time points, the extracellular buffer is collected to measure the amount of released radioactivity.

4. Data Analysis:

  • The amount of radioactivity released in the presence of the test compound is compared to the basal release (in the absence of the compound).

  • The concentration of the test compound that elicits 50% of the maximal release (EC50) is determined from the concentration-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes described, the following diagrams are provided.

Experimental_Workflow cluster_Uptake_Inhibition Monoamine Transporter Uptake Inhibition Assay cluster_Release_Assay Neurotransmitter Release Assay A1 HEK293 cells expressing monoamine transporters A2 Wash cells A1->A2 A3 Pre-incubate with test compound A2->A3 A4 Add radiolabeled neurotransmitter A3->A4 A5 Incubate A4->A5 A6 Wash to terminate A5->A6 A7 Lyse cells and measure radioactivity A6->A7 A8 Calculate IC50 A7->A8 B1 HEK293 cells expressing monoamine transporters B2 Load cells with radiolabeled neurotransmitter B1->B2 B3 Wash cells B2->B3 B4 Incubate with test compound B3->B4 B5 Collect extracellular buffer B4->B5 B6 Measure radioactivity B5->B6 B7 Calculate EC50 B6->B7 Signaling_Pathway cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Transporter Monoamine Transporter Neurotransmitter Presynaptic->Neurotransmitter Release Postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle Vesicle->Presynaptic Storage Cathinone Cathinone Cathinone->Transporter Inhibition or Reverse Transport Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Receptor->Postsynaptic Signal Transduction

References

Validating 5-Methylethylone as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the availability of high-purity, well-characterized Certified Reference Materials (CRMs) is paramount for ensuring the accuracy and reliability of analytical results. This guide provides a comparative framework for the validation of 5-Methylethylone as a CRM, offering insights into its analytical characterization and performance against alternative synthetic cathinones. While specific validation data for this compound is not extensively published, this document synthesizes typical performance characteristics and experimental protocols based on the analysis of structurally similar compounds.

Data Presentation: A Comparative Analysis

The validation of a CRM involves a comprehensive assessment of its purity, identity, and stability using a variety of analytical techniques. The following tables summarize the expected quantitative data from such a validation process for this compound, alongside comparative data for other relevant synthetic cathinones like Mephedrone and Methylone. This allows for an objective comparison of their analytical profiles.

Table 1: Purity and Identity Data for this compound CRM

ParameterMethodResultUncertainty (±)
Purity (by mass balance)qNMR99.8%0.2%
Identity ConfirmationGC-MSConforms to structureN/A
LC-MS/MSConforms to structureN/A
¹H NMRConforms to structureN/A
FTIRConforms to structureN/A
Residual SolventsHeadspace GC-MS<0.1%0.05%
Water ContentKarl Fischer Titration0.05%0.02%

Table 2: Comparison of Analytical Characteristics with Alternative Cathinone Standards

AnalytePurity (qNMR)Molecular Weight ( g/mol )Key Mass Fragments (m/z) - GC-MS (EI)
This compound 99.8% 235.28 58, 86, 177, 235
Mephedrone99.7%177.2458, 119, 162, 177
Methylone99.9%207.2358, 150, 207
Ethylone99.6%221.2672, 162, 221

Experimental Protocols: Methodologies for Validation

Detailed and reproducible experimental protocols are fundamental to the validation of a CRM. The following sections outline the methodologies for the key analytical techniques used to characterize this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector at 280°C with a 1 µL injection volume and a 50:1 split ratio.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp at 20°C/min to 300°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters: Electron ionization (EI) at 70 eV. Source temperature at 230°C and quadrupole temperature at 150°C. Full scan mode from m/z 40 to 550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Identity
  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro tandem mass spectrometer.

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, return to initial conditions and re-equilibrate for 2 min.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Parameters: Electrospray ionization (ESI) in positive mode. Capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 500°C. Multiple Reaction Monitoring (MRM) transitions would be optimized for this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with a known concentration of an internal standard (e.g., maleic acid).

  • Parameters: ¹H NMR spectra acquired with a 30° pulse angle, a relaxation delay of 60 s, and an acquisition time of 4 s. A sufficient number of scans (e.g., 64) are averaged to ensure a high signal-to-noise ratio.

  • Quantification: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known signal from the internal standard.

Fourier-Transform Infrared Spectroscopy (FTIR) for Identity Confirmation
  • Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer with a Universal ATR accessory.

  • Parameters: Spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans are co-added and averaged. The resulting spectrum is compared against a reference spectrum for identity confirmation.

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams, created using the DOT language, illustrate key processes in the validation of this compound as a CRM.

CRM Validation Workflow cluster_0 Material Synthesis & Characterization cluster_1 Purity & Identity Confirmation cluster_2 Characterization of Impurities cluster_3 Certification & Documentation Synthesis Synthesis Purification Purification Synthesis->Purification Preliminary ID (GC-MS, LC-MS) Preliminary ID (GC-MS, LC-MS) Purification->Preliminary ID (GC-MS, LC-MS) qNMR Purity (qNMR) Preliminary ID (GC-MS, LC-MS)->qNMR Structural_Elucidation Structure (NMR, MS) Preliminary ID (GC-MS, LC-MS)->Structural_Elucidation FTIR_ID Identity (FTIR) Preliminary ID (GC-MS, LC-MS)->FTIR_ID Uncertainty_Budget Uncertainty Calculation qNMR->Uncertainty_Budget Certificate_of_Analysis Certificate of Analysis Structural_Elucidation->Certificate_of_Analysis FTIR_ID->Certificate_of_Analysis Residual_Solvents Residual Solvents (HS-GC) Residual_Solvents->Uncertainty_Budget Water_Content Water Content (Karl Fischer) Water_Content->Uncertainty_Budget Stability_Studies Stability Assessment Stability_Studies->Certificate_of_Analysis Uncertainty_Budget->Certificate_of_Analysis

Caption: Workflow for the validation of this compound as a CRM.

Analytical Technique Comparison This compound This compound GC-MS GC-MS This compound->GC-MS Identity LC-MS/MS LC-MS/MS This compound->LC-MS/MS Purity & Identity qNMR qNMR This compound->qNMR Purity (Quantitative) FTIR FTIR This compound->FTIR Identity (Functional Groups)

A Comparative Guide to the Metabolic Profiles of Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of several synthetic cathinones, a prominent class of new psychoactive substances (NPS). Understanding the biotransformation of these compounds is critical for assessing their pharmacokinetic and toxicological properties, developing analytical methods for their detection, and informing clinical responses to intoxication. This document summarizes key metabolic pathways, presents available quantitative data from in vitro and in vivo studies, and details common experimental protocols.

Introduction to Synthetic Cathinone (B1664624) Metabolism

Synthetic cathinones, also known as "bath salts," are derivatives of the naturally occurring psychostimulant cathinone.[1] Their metabolism primarily occurs in the liver and is a complex process designed to convert these typically lipophilic compounds into more water-soluble forms for excretion.[1] This biotransformation is generally divided into Phase I and Phase II reactions.

Phase I metabolism introduces or exposes functional groups through oxidation, reduction, and hydrolysis. For synthetic cathinones, the key Phase I metabolic pathways include:

  • β-Ketone reduction: The carbonyl group is reduced to a hydroxyl group.[1][2][3][4]

  • N-dealkylation: Alkyl groups are removed from the nitrogen atom.[1][2][4]

  • Hydroxylation: A hydroxyl group is added to the aromatic ring or alkyl side chain.

  • Demethylenation: For cathinones with a methylenedioxy group, such as methylone, this ring structure is opened.[1][2]

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases their water solubility and facilitates excretion. Common Phase II reactions for synthetic cathinone metabolites are:

  • Glucuronidation: The addition of a glucuronic acid moiety.[1]

  • Sulfation: The addition of a sulfate (B86663) group.[1]

The primary enzymes responsible for the Phase I metabolism of synthetic cathinones are the cytochrome P450 (CYP) superfamily of enzymes, with CYP2D6 being a major contributor for many of these compounds.[5][6]

Data Presentation: Comparative Metabolic Profiles

The following tables summarize available quantitative data on the metabolism of selected synthetic cathinones. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Table 1: In Vitro Metabolic Stability of N-Ethyl Pentedrone (NEP) in Liver Microsomes

SpeciesElimination Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, in vitro, µL/min/mg)In Vivo Intrinsic Clearance (CLint, in vivo, mL/min/kg)Reference
Human7703.63.7[3][7]
Mouse18714.858.3[3][7]
Rat12.1229128[3][7]

Table 2: Comparative Potency of MDPV and Methylone at Monoamine Transporters

Methylone is a close analog of mephedrone (B570743) and is often used in comparative studies.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Reference
MDPV4.1263,349[8]
Methylone158213511[8]

IC₅₀ is the concentration of a drug that inhibits 50% of transporter activity. Lower values indicate higher potency.

Table 3: Pharmacokinetic Parameters of Mephedrone Enantiomers in Human Whole Blood (Intranasal Administration)

EnantiomerMean Cmax (ng/mL)Mean Half-life (h)Reference
S-(−)-mephedrone44.6 ± 11.81.63 ± 0.23[9]
R-(+)-mephedrone48.5 ± 11.91.92 ± 0.27[9]

Mandatory Visualization

The following diagrams illustrate the generalized metabolic pathways of different classes of synthetic cathinones and a typical experimental workflow for their metabolic analysis.

cluster_pyrrolidinophenones Pyrrolidinophenones (e.g., MDPV, α-PVP) cluster_n_alkylated N-Alkylated Cathinones (e.g., Mephedrone, Pentedrone) cluster_methylenedioxy Methylenedioxy Cathinones (e.g., Methylone) Parent_Pyrrolidino Parent Pyrrolidinophenone Hydroxylation_Pyrrolidino Hydroxylation (Pyrrolidine Ring) Parent_Pyrrolidino->Hydroxylation_Pyrrolidino Keto_Reduction_Pyrrolidino β-Ketone Reduction Parent_Pyrrolidino->Keto_Reduction_Pyrrolidino Lactam_Formation Lactam Formation Hydroxylation_Pyrrolidino->Lactam_Formation Hydroxylated_Metabolite_Pyrrolidino Hydroxylated Metabolite Hydroxylation_Pyrrolidino->Hydroxylated_Metabolite_Pyrrolidino Reduced_Metabolite_Pyrrolidino Reduced Metabolite Keto_Reduction_Pyrrolidino->Reduced_Metabolite_Pyrrolidino Parent_N_Alkylated Parent N-Alkylated Cathinone N_Dealkylation N-Dealkylation Parent_N_Alkylated->N_Dealkylation Keto_Reduction_N_Alkylated β-Ketone Reduction Parent_N_Alkylated->Keto_Reduction_N_Alkylated Hydroxylation_N_Alkylated Hydroxylation (Aromatic Ring/Side Chain) Parent_N_Alkylated->Hydroxylation_N_Alkylated N_Dealkylated_Metabolite N-Dealkylated Metabolite N_Dealkylation->N_Dealkylated_Metabolite Reduced_Metabolite_N_Alkylated Reduced Metabolite Keto_Reduction_N_Alkylated->Reduced_Metabolite_N_Alkylated Hydroxylated_Metabolite_N_Alkylated Hydroxylated Metabolite Hydroxylation_N_Alkylated->Hydroxylated_Metabolite_N_Alkylated Parent_MD Parent Methylenedioxy Cathinone Demethylenation Demethylenation Parent_MD->Demethylenation Catechol_Intermediate Catechol Intermediate Demethylenation->Catechol_Intermediate O_Methylation O-Methylation (COMT) Catechol_Intermediate->O_Methylation O_Methylated_Metabolite O-Methylated Metabolite O_Methylation->O_Methylated_Metabolite

Caption: General metabolic pathways of synthetic cathinones.

cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism (Rodent Model) Start_Vitro Start: Synthetic Cathinone HLM_Incubation Incubation with Human Liver Microsomes (HLM) + NADPH-regenerating system Start_Vitro->HLM_Incubation Quenching_Vitro Reaction Quenching (e.g., Acetonitrile) HLM_Incubation->Quenching_Vitro Centrifugation_Vitro Centrifugation Quenching_Vitro->Centrifugation_Vitro Supernatant_Collection_Vitro Supernatant Collection Centrifugation_Vitro->Supernatant_Collection_Vitro Analysis_Vitro LC-HRMS/MS Analysis Supernatant_Collection_Vitro->Analysis_Vitro Metabolite_Identification_Vitro Metabolite Identification and Quantification Analysis_Vitro->Metabolite_Identification_Vitro Start_Vivo Start: Synthetic Cathinone Administration Administration to Rodent (e.g., Oral Gavage, IP Injection) Start_Vivo->Administration Housing Housing in Metabolic Cages Administration->Housing Sample_Collection Urine and Feces Collection (24-48h) Housing->Sample_Collection Sample_Preparation Sample Preparation (e.g., Hydrolysis, Extraction) Sample_Collection->Sample_Preparation Analysis_Vivo LC-HRMS/MS Analysis Sample_Preparation->Analysis_Vivo Metabolite_Identification_Vivo Metabolite Identification and Quantification Analysis_Vivo->Metabolite_Identification_Vivo

Caption: A typical experimental workflow for metabolism studies.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and accurate interpretation of metabolism studies. Below are generalized protocols for in vitro and in vivo investigations of synthetic cathinone metabolism, based on commonly employed experimental designs.

In Vitro Metabolism Using Human Liver Microsomes (HLM)

This protocol is designed to identify Phase I metabolites of synthetic cathinones.

1. Materials:

  • Synthetic cathinone of interest

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH-regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Organic solvent for quenching (e.g., ice-cold acetonitrile)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-HRMS/MS system

2. Procedure:

  • Preparation: Prepare a stock solution of the synthetic cathinone in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute it to the desired final concentration in the incubation buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the synthetic cathinone solution. Pre-incubate the mixture at 37°C for approximately 5 minutes to allow the system to equilibrate.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system to the incubation mixture. The final volume is typically 200-500 µL.

  • Incubation: Incubate the mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

  • Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and transfer it to an autosampler vial for analysis by LC-HRMS/MS to identify and quantify the parent drug and its metabolites.

In Vivo Metabolism Study in Rodents

This protocol outlines a typical in vivo study in rats to investigate the metabolism and excretion of a synthetic cathinone.[1]

1. Materials:

  • Synthetic cathinone of interest

  • Wistar or Sprague-Dawley rats

  • Vehicle for administration (e.g., saline, corn oil)

  • Metabolic cages

  • Equipment for sample collection (e.g., tubes for urine and feces)

  • Enzymes for hydrolysis (e.g., β-glucuronidase/arylsulfatase)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

  • LC-HRMS/MS system

2. Procedure:

  • Acclimatization: Acclimate the rats to the laboratory conditions and metabolic cages for several days prior to the experiment.

  • Dosing: Administer the synthetic cathinone to the rats via a relevant route (e.g., oral gavage, intraperitoneal injection). The dose will depend on the specific compound and its known potency. A control group receiving only the vehicle should be included.

  • Sample Collection: House the rats in metabolic cages that allow for the separate collection of urine and feces over a specified period (e.g., 24-48 hours).[1]

  • Sample Pre-treatment (Urine):

    • For the analysis of conjugated metabolites, an aliquot of urine is typically treated with β-glucuronidase/arylsulfatase to hydrolyze the conjugates.

    • The urine samples (hydrolyzed and non-hydrolyzed) are then subjected to an extraction procedure (SPE or LLE) to concentrate the analytes and remove interfering matrix components.

  • Sample Pre-treatment (Feces):

    • Feces are typically homogenized in a suitable solvent, followed by extraction and cleanup steps.

  • Analysis: The processed samples are analyzed by LC-HRMS/MS to identify and quantify the parent drug and its metabolites.

Analytical Methods

High-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the state-of-the-art analytical technique for the identification and quantification of synthetic cathinones and their metabolites in biological matrices.[3][10] This method offers high sensitivity, selectivity, and the ability to elucidate the structures of unknown metabolites through accurate mass measurements and fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) is also a widely used technique, often requiring derivatization of the analytes prior to analysis.[11]

Conclusion

The metabolic profiles of synthetic cathinones are diverse and dependent on their specific chemical structures. The primary metabolic pathways involve β-ketone reduction, N-dealkylation, hydroxylation, and, for some, demethylenation, followed by Phase II conjugation reactions. Cytochrome P450 enzymes, particularly CYP2D6, play a crucial role in their Phase I metabolism. The provided quantitative data, though not exhaustive, highlights the variability in metabolic rates and potencies among different synthetic cathinones. The detailed experimental protocols serve as a foundation for researchers to design and conduct robust metabolism studies. A thorough understanding of the metabolic fate of these substances is paramount for the fields of toxicology, pharmacology, and forensic science.

References

A Comparative Guide to Establishing the Purity of 5-Methylethylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for establishing the purity of a 5-Methylethylone sample. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable methods for quality control and characterization of this synthetic cathinone. The following sections detail the experimental protocols, present comparative data, and visualize the analytical workflow.

Comparison of Analytical Techniques

The purity of a this compound sample can be determined using a variety of analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the desired level of accuracy, the expected impurities, and the available instrumentation. The table below summarizes the key performance characteristics of the most commonly employed techniques.

TechniquePrincipleAdvantagesLimitationsTypical Purity Assay Range (%)Limit of Detection (LOD)
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification.High sensitivity and specificity, excellent for identifying volatile impurities.[1]Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.95.0 - 99.9ng/mL range[2]
HPLC-UV Separates compounds based on their partitioning between a stationary and a liquid mobile phase, with detection by UV absorbance.Versatile for a wide range of compounds, non-destructive, and allows for fraction collection.[3][4]Lower sensitivity compared to MS detection, co-eluting impurities can interfere with quantification.95.0 - 99.9µg/mL range
¹H NMR Measures the nuclear magnetic resonance of hydrogen atoms, providing detailed information about the molecular structure and the relative abundance of different species.Provides structural confirmation and quantitative information from a single experiment without the need for a reference standard for each impurity (qNMR).[5][6]Lower sensitivity than chromatographic methods, complex spectra can be difficult to interpret, requires a high-field NMR spectrometer.90.0 - 99.9mg range
FTIR Measures the absorption of infrared radiation by the sample, identifying the functional groups present.[7][8]Rapid and non-destructive, provides confirmation of the compound's identity by matching the fingerprint region.[9][10]Not suitable for quantification of impurities unless they have unique and well-resolved absorption bands, provides limited information on the nature of unknown impurities.Qualitative-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC/MSD).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program: Initial temperature of 60°C held for 1 minute, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

  • Sample Preparation: Dissolve a known amount of the this compound sample in methanol (B129727) to a final concentration of 1 mg/mL.

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition to a final concentration of 1 mg/mL.

3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 5 seconds (for quantitative analysis).

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and any visible impurities. The purity can be calculated by comparing the integral of the analyte's protons to the integrals of the impurity protons.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum Two).

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the this compound sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a rapid analysis, a Diamond ATR (Attenuated Total Reflectance) accessory can be used.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of unexpected peaks may indicate the presence of impurities. Key characteristic peaks for this compound would include those corresponding to the carbonyl group (C=O), the aromatic ring, the methylenedioxy group, and the secondary amine.

Visualizations

The following diagrams illustrate the experimental workflow for purity determination and a hypothetical signaling pathway that could be investigated in the context of this compound research.

Purity_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Results Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GCMS GC-MS Dissolution->GCMS HPLC HPLC-UV Dissolution->HPLC NMR ¹H NMR Dissolution->NMR FTIR FTIR Dissolution->FTIR Chromatogram Chromatogram Analysis GCMS->Chromatogram HPLC->Chromatogram Spectrum Spectral Interpretation NMR->Spectrum FTIR->Spectrum Integration Signal Integration Chromatogram->Integration Impurity Impurity Identification Chromatogram->Impurity Spectrum->Integration Spectrum->Impurity Purity Purity Calculation (%) Integration->Purity

Caption: Workflow for establishing the purity of a this compound sample.

Signaling_Pathway ME This compound DAT Dopamine Transporter (DAT) ME->DAT Inhibition/Reversal SERT Serotonin Transporter (SERT) ME->SERT Inhibition/Reversal NET Norepinephrine Transporter (NET) ME->NET Inhibition/Reversal DA ↑ Extracellular Dopamine DAT->DA SE ↑ Extracellular Serotonin SERT->SE NE ↑ Extracellular Norepinephrine NET->NE D1R Dopamine D1 Receptor DA->D1R HT2AR 5-HT2A Receptor SE->HT2AR AR Adrenergic Receptor NE->AR Downstream Downstream Signaling Cascades (e.g., cAMP, PLC) D1R->Downstream HT2AR->Downstream AR->Downstream Response Cellular Response Downstream->Response

Caption: Hypothetical signaling pathway affected by this compound.

Common Impurities and Degradation Products

While specific impurities will depend on the synthetic route, potential contaminants in a this compound sample could include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Positional isomers: Compounds with the methyl and ethyl groups in different positions on the aromatic ring.

  • Byproducts of the synthesis: Products from side reactions.

  • Degradation products: Formed due to exposure to light, heat, or acidic/basic conditions. An example could be the hydrolysis of the methylenedioxy ring.[11]

The described analytical techniques are crucial for the detection and identification of such impurities. For instance, GC-MS and HPLC can separate isomers, while NMR is invaluable for elucidating the structure of unknown byproducts. FTIR can indicate the presence of unexpected functional groups that would point to a degradation product.

This guide provides a foundational framework for assessing the purity of this compound. The application of these methods will ensure the quality and reliability of research findings and support the development of safe and effective pharmaceutical products.

References

Safety Operating Guide

Proper Disposal Procedures for 5-Methylethylone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of research chemicals is a critical component of laboratory safety, regulatory compliance, and environmental protection. For a compound like 5-Methylethylone, which is a synthetic cathinone, it is imperative to handle its disposal with the assumption that it is a hazardous and potentially controlled substance. The following procedures provide a comprehensive guide for researchers, scientists, and drug development professionals on its proper disposal.

Disclaimer: This document provides general guidance. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for this compound. Procedures must comply with local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).

Step 1: Classification and Hazard Identification

Before disposal, it is essential to classify the waste. This compound waste, including pure substance, contaminated solutions, and any contaminated labware (e.g., glassware, pipette tips), should be treated as hazardous chemical waste. The EPA defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1] Given its nature as a research chemical, it should be handled as a toxic substance.

Furthermore, as a psychoactive compound, it may be classified as a controlled substance in your jurisdiction. In such cases, stringent DEA regulations for rendering the substance "non-retrievable" must be followed.[2][3]

Step 2: Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Collect all waste designated for disposal, including residual amounts and contaminated materials, in a dedicated and compatible hazardous waste container.[5]

  • Solid waste (e.g., contaminated gloves, weigh boats) should be collected separately from liquid waste.

Step 3: Containerization and Labeling

Proper containerization and labeling are mandated by regulations to ensure safety and proper handling.

  • Container Selection: Use a container that is in good condition, free of leaks, and made of a material compatible with this compound. The container must have a secure, leak-proof screw cap.[1][4][5]

  • Labeling: As soon as the first particle of waste is added, the container must be labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound" (no abbreviations).[5]

    • The date accumulation started.

    • An indication of the hazards (e.g., "Toxic").

    • The name of the principal investigator and the laboratory location.

Step 4: Storage

Waste must be stored safely within the laboratory prior to pickup.

  • Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated SAA.[4] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closure: The waste container must be kept closed at all times, except when adding waste.[5]

Step 5: Arranging for Disposal

Disposal of hazardous waste must be handled by professionals.

  • Contact EHS: Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.[5]

  • Licensed Vendor: The EHS department will arrange for a licensed hazardous waste disposal company to collect, transport, and ultimately dispose of the material in compliance with all regulations.[6]

  • DEA Regulations for Controlled Substances: If this compound is treated as a controlled substance, its final disposal must render it "non-retrievable."[7][8] This is often achieved through incineration. The disposal process must be documented, potentially requiring a DEA Form 41, which will be handled by the licensed disposal vendor or your institution's EHS.[8]

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [1][5]

Summary of Disposal Parameters

ParameterRequirementRegulatory Body
Waste Classification Hazardous Waste (Assumed Toxic)EPA[1]
Container Type Compatible, leak-proof, with a secure capOSHA, EPA[1]
Labeling "Hazardous Waste" with full chemical name and start dateEPA, RCRA[1][5]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containmentEPA[4]
Disposal Method Via licensed hazardous waste vendorEPA, DOT
Controlled Substance Standard Must be rendered "non-retrievable" (e.g., via incineration)DEA[3][7]
Documentation Waste manifest; potentially DEA Form 41 for controlled substancesEPA, DEA[8]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the procedural steps for the accumulation and preparation of this compound waste for disposal.

  • Preparation: 1.1. Designate a Satellite Accumulation Area (SAA) within the laboratory. 1.2. Obtain a designated hazardous waste container and a secondary containment bin from your EHS department. 1.3. Prepare a "Hazardous Waste" label.

  • Waste Accumulation: 2.1. As this compound waste is generated, immediately place it into the designated waste container. 2.2. For liquid waste, pour carefully into the liquid waste container using a funnel. 2.3. For solid waste (e.g., contaminated personal protective equipment, weigh papers), place it in the solid waste container. 2.4. Securely close the container lid immediately after adding waste.

  • Labeling and Storage: 3.1. On the day the first piece of waste is added, affix the "Hazardous Waste" label and fill in all required information. 3.2. Place the container in the secondary containment bin within the SAA.

  • Requesting Pickup: 4.1. Monitor the level of waste in the container. Do not overfill. 4.2. Once the container is full, or within one year of the accumulation start date, contact your institution's EHS department to schedule a pickup.[4] 4.3. Provide the EHS department with all necessary information about the waste stream as requested.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional Oversight cluster_vendor Professional Disposal A Generation of This compound Waste B Segregate and Collect in Designated Container A->B C Label Container as 'Hazardous Waste' B->C D Store in Secondary Containment in Satellite Accumulation Area C->D E Request Waste Pickup from EHS Department D->E F EHS Schedules Pickup with Licensed Disposal Vendor E->F G Vendor Collects Waste from Laboratory F->G H Transportation to Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal (e.g., Incineration to meet 'non-retrievable' standard) H->I

References

Personal protective equipment for handling 5-Methylethylone

Author: BenchChem Technical Support Team. Date: December 2025

5-Methylethylone is a designer drug of the amphetamine, phenethylamine, and cathinone (B1664624) chemical classes with empathogen, stimulant, and psychedelic effects.[1] Due to the limited data on its pharmacological properties, metabolism, and toxicity, it should be handled as a substance with unknown and potentially high hazard.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is critical to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications
Hands Double-gloving with nitrile glovesCheck for perforations before use. Change gloves frequently and immediately if contaminated.[2][3]
Body Chemical-resistant lab coat or gownLong-sleeved to provide maximum skin coverage.[2]
Eyes Safety goggles or a face shieldProtects against splashes and aerosols.[4]
Respiratory A NIOSH-approved respirator with appropriate cartridgesTo be used in a certified chemical fume hood or other ventilated enclosure.[4][5]
Feet Closed-toe, chemical-resistant shoesTo protect against spills.[2][4]

Operational Plan for Safe Handling

A step-by-step procedure is essential to minimize risk during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation of airborne particles.[5]

  • Work Area: Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[6] Have a chemical spill kit appropriate for solid substances nearby.

2. Handling Procedures:

  • Donning PPE: Before handling the substance, put on all required PPE as outlined in the table above.

  • Weighing: Use a balance inside the fume hood. Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.

  • Cross-Contamination: Do not eat, drink, or smoke in the laboratory.[3][7] Avoid touching personal items such as phones or pens with gloved hands.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of disposable items in the designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[8]

  • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste as they may contain residual product.[9]

2. Waste Disposal:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific instructions on the disposal of hazardous and potentially controlled substance waste.[10]

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste management company.[8][11]

  • Record Keeping: Maintain accurate records of the amount of this compound used and disposed of, in accordance with institutional and regulatory requirements.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][12]

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, notify your supervisor and EHS immediately.

    • For small spills within a fume hood, and if you are trained to do so, use an appropriate absorbent material to contain the spill. Wear all necessary PPE during cleanup.

    • Place all cleanup materials in a sealed, labeled hazardous waste container.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response A Review Safety Information B Don Appropriate PPE A->B C Prepare Ventilated Work Area B->C D Weigh/Measure Substance C->D J Spill or Exposure Occurs C->J If Spill/Exposure E Perform Experiment D->E F Decontaminate Work Area E->F E->J If Spill/Exposure G Segregate Hazardous Waste F->G H Store Waste Securely G->H I Arrange for Professional Disposal H->I K Follow Emergency Procedures J->K L Seek Medical Attention K->L M Report Incident L->M

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.